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  • Product: ethyl 4H-1,4-benzothiazine-2-carboxylate
  • CAS: 21464-44-8

Core Science & Biosynthesis

Foundational

The Pharmacological Architecture of Ethyl 4H-1,4-Benzothiazine-2-Carboxylate: Target Deconvolution and Mechanism of Action

Executive Summary: The 1,4-Benzothiazine Scaffold In the landscape of rational drug design, the 1,4-benzothiazine nucleus represents a highly privileged, biologically attractive pharmacophore[1]. Structurally characteriz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1,4-Benzothiazine Scaffold

In the landscape of rational drug design, the 1,4-benzothiazine nucleus represents a highly privileged, biologically attractive pharmacophore[1]. Structurally characterized by a benzene ring fused to a six-membered 1,4-thiazine heterocycle, these compounds exhibit a distinct spatial geometry—specifically, a molecular "fold" along the nitrogen-sulfur (N-S) axis[2]. This non-planar conformation allows benzothiazine derivatives to interact with a diverse array of biological targets, historically ranging from calcium channel antagonism to antimicrobial and antipsychotic activities[2][3].

Among these derivatives, ethyl 4H-1,4-benzothiazine-2-carboxylate (frequently synthesized and studied as its 3-methyl analog) has emerged as a critical small molecule in the study of apoptosis regulation. Recent high-throughput screening efforts have identified this specific structural class as a potent modulator of the apoptosome, operating through a highly specific protein-protein interaction (PPI) disruption mechanism[4].

Core Mechanism of Action: Modulating the Apoptosome Axis

The primary, highly validated mechanism of action (MOA) for ethyl 4H-1,4-benzothiazine-2-carboxylate derivatives centers on the activation of the intrinsic apoptotic pathway. Unlike traditional cytotoxic agents that induce upstream DNA damage, this compound acts directly within the cytosol to force the assembly of the apoptosome[4].

The Apaf-1 / Prothymosin α Checkpoint

Under normal physiological conditions, apoptosis is tightly suppressed to prevent aberrant cell death. A key negative regulator in this process is Prothymosin α (ProT α) , a highly acidic, intrinsically disordered nuclear protein[4]. ProT α acts as a molecular brake by directly binding to Apaf-1 (Apoptotic Protease Activating Factor 1) , thereby preventing Apaf-1 from oligomerizing into the functional apoptosome complex[4].

Small Molecule Intervention

Ethyl 4H-1,4-benzothiazine-2-carboxylate acts as a direct antagonist to this inhibitory checkpoint. The mechanism unfolds sequentially:

  • Direct Target Engagement: The benzothiazine molecule binds directly to the Apaf-1 monomer with high affinity.

  • PPI Disruption: The spatial occupation of the benzothiazine at the Apaf-1 interface sterically or allosterically blocks the binding of ProT α[4].

  • Apoptosome Assembly: Relieved of ProT α-mediated inhibition, Apaf-1 is free to recruit cytochrome c and dATP, triggering its oligomerization into the heptameric apoptosome wheel.

  • Caspase Cascade Execution: The assembled apoptosome recruits and activates procaspase-9, which subsequently cleaves and activates caspase-3, committing the cell to apoptosis[4].

MOA BZT Ethyl 4H-1,4-benzothiazine- 2-carboxylate ProT Prothymosin α (ProT α) BZT->ProT Blocks interaction Apaf1 Apaf-1 (Monomer) BZT->Apaf1 Binds directly ProT->Apaf1 Inhibits oligomerization Apoptosome Apoptosome Complex Apaf1->Apoptosome + Cytochrome c / dATP Casp9 Procaspase-9 Apoptosome->Casp9 Recruits & Activates Casp3 Active Caspase-3 Casp9->Casp3 Cleaves

Mechanism of benzothiazine-mediated apoptosome activation via Apaf-1.

Physicochemical Profiling

Understanding the pharmacokinetic potential of ethyl 4H-1,4-benzothiazine-2-carboxylate requires an analysis of its physicochemical properties. The lipophilicity (LogP ~3.0) and low polar surface area make it highly membrane-permeable, which is critical for a compound whose primary target (Apaf-1) resides in the cytosol[5][6].

PropertyValueSource
IUPAC Name Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylatePubChem
Molecular Weight 235.30 g/mol PubChem
Molecular Formula C12H13NO2SChemScene[6]
LogP 2.9988ChemScene[6]
Topological Polar Surface Area (TPSA) 38.33 ŲChemScene[6]
Hydrogen Bond Acceptors 4ChemScene[6]
Rotatable Bonds 2ChemScene[6]

Validated Laboratory Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating experimental systems used to confirm the MOA of this compound class. As a Senior Application Scientist, I emphasize that establishing causality requires both functional readouts (caspase activation) and physical binding evidence (target pull-down).

Protocol 1: In Vitro Caspase-3 Activation Assay

This functional assay utilizes cytosolic extracts to prove that the compound activates apoptosis downstream of the mitochondria.

  • Rationale: Using HeLa S100 cytosolic extracts removes mitochondria from the equation. If the benzothiazine induces caspase-3 activation in this extract, it proves the compound acts directly on cytosolic components (Apaf-1) rather than inducing upstream mitochondrial outer membrane permeabilization (MOMP).

  • Step-by-Step Methodology:

    • Extract Preparation: Lyse HeLa cells in a hypotonic buffer (20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM DTT) to preserve the intrinsically disordered state of endogenous ProT α[4]. Centrifuge at 100,000 × g for 1 hour to generate the S100 cytosolic fraction.

    • Reaction Assembly: In a 96-well black microplate, combine 50 µg of S100 extract, 1 mM dATP, and 10 µM of ethyl 4H-1,4-benzothiazine-2-carboxylate (dissolved in DMSO; final DMSO concentration <1%).

    • Substrate Addition: Add 50 µM of the fluorogenic caspase-3 substrate Ac-DEVD-AMC.

    • Kinetic Readout: Incubate at 37°C and monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 2 hours.

    • Self-Validation Control: Run a parallel well containing the compound but lacking dATP. Because apoptosome formation strictly requires dATP, a lack of signal in this well confirms the compound is acting via the canonical apoptosome pathway and is not a promiscuous protease activator.

Protocol 2: Target Deconvolution via Biotin Pull-Down

To prove direct physical interaction between the benzothiazine scaffold and Apaf-1, a chemical biology pull-down approach is utilized[4].

  • Rationale: The ethyl carboxylate moiety or the secondary amine of the thiazine ring can be derivatized with a PEG-biotin linker. If the compound retains its caspase-activating properties post-modification, the functionalized probe can be used to fish out the direct protein target from the complex cytosolic milieu.

  • Step-by-Step Methodology:

    • Probe Incubation: Incubate 20 µM of biotinylated benzothiazine probe with 1 mg of HeLa S100 extract at 4°C for 4 hours to allow equilibrium binding with Apaf-1.

    • Affinity Capture: Add 50 µL of pre-washed streptavidin-agarose beads to the lysate. Rotate at 4°C for 1 hour.

    • Stringent Washing: Centrifuge the beads and wash five times with lysis buffer containing 0.1% NP-40. Crucial Step: The detergent stringency removes weak, non-specific interactors but preserves the high-affinity benzothiazine/Apaf-1 complex.

    • Elution & Detection: Boil the beads in Laemmli sample buffer for 5 minutes. Resolve the eluate via SDS-PAGE and perform a Western blot using an anti-Apaf-1 primary antibody.

    • Self-Validation Control (Competition): Pre-incubate the lysate with a 10-fold molar excess of unlabeled ethyl 4H-1,4-benzothiazine-2-carboxylate before adding the biotinylated probe. A loss of the Apaf-1 band in the Western blot proves the interaction is specific and saturable.

Protocol S1 Probe Synthesis (Biotinylation) S2 S100 Incubation (HeLa Extract) S1->S2 S3 Affinity Pull-Down (Streptavidin Beads) S2->S3 S4 Stringent Wash (Remove Non-Specific) S3->S4 S5 Western Blot (Anti-Apaf-1) S4->S5

Step-by-step target deconvolution workflow using biotinylated benzothiazine.

References

  • 1,4-Benzothiazines-A Biologically Attractive Scaffold. PubMed / Bentham Science Publishers. Available at: [Link][1]

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. MDPI. Available at:[Link][3]

  • Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry. Available at:[Link][2]

  • Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | C12H13NO2S - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • Novel Small Molecules Relieve Prothymosin α-Mediated Inhibition of Apoptosome Formation by Blocking Its Interaction with Apaf-1. PubMed Central (NIH). Available at:[Link][4]

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Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 4H-1,4-benzothiazine-2-carboxylate

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers and professionals in drug development, a thorough unders...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers and professionals in drug development, a thorough understanding of the NMR spectral characteristics of heterocyclic scaffolds like 1,4-benzothiazine is crucial. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of a key derivative, ethyl 4H-1,4-benzothiazine-2-carboxylate. We will delve into the fundamental principles governing its spectral features, present detailed experimental protocols for data acquisition, and offer a rigorous interpretation of the chemical shifts and coupling constants. This document is designed to serve as an authoritative reference, blending theoretical knowledge with practical, field-proven insights for the unambiguous structural verification of this important molecular entity.

Introduction: The Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine framework is a privileged heterocyclic motif integral to numerous compounds of significant medicinal and industrial interest.[1] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Ethyl 4H-1,4-benzothiazine-2-carboxylate, in particular, serves as a vital synthetic intermediate for the development of more complex, biologically active molecules.[3][4]

Given its importance, the precise and unequivocal structural characterization of this compound is paramount. NMR spectroscopy stands as the gold standard for this purpose, providing detailed atomic-level information about the molecular structure.[5] This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of the title compound, providing the necessary expertise to interpret and validate its chemical identity with confidence.

Foundational Principles of NMR Spectroscopy in Structure Elucidation

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, generating a signal. The precise frequency at which a nucleus absorbs energy—its chemical shift (δ)—is highly sensitive to its local electronic environment.

Several key factors influence the chemical shift of a given nucleus:

  • Inductive Effects: Electronegative atoms (like oxygen, nitrogen, and sulfur) withdraw electron density from adjacent atoms, "deshielding" them from the external magnetic field. This causes their signals to appear at a higher chemical shift (downfield).[6][7]

  • Anisotropic Effects: The circulation of π-electrons in aromatic rings and double bonds creates localized magnetic fields that can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the π-system.[8]

  • Resonance Effects: Electron-donating or -withdrawing groups can alter the electron density across a molecule through resonance, significantly impacting the chemical shifts of atoms within the conjugated system.[6]

  • Hydrogen Bonding: Protons involved in hydrogen bonding are deshielded, leading to a downfield shift. The extent of this shift can depend on concentration, temperature, and the solvent used.[7]

By analyzing the chemical shifts, signal integrations (number of protons), and signal splitting patterns (multiplicity), a complete molecular structure can be assembled.[5]

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol describes a self-validating system for acquiring high-resolution spectra for ethyl 4H-1,4-benzothiazine-2-carboxylate.

Sample Preparation
  • Compound Purity: Ensure the compound is of high purity, as impurities will complicate the spectra. Purification via recrystallization or column chromatography is recommended.

  • Mass Determination: Accurately weigh 10-20 mg of the purified solid for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[9][10]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, particularly for its ability to slow the exchange of labile protons like N-H, making them more easily observable.[11]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9] If necessary, gently vortex the vial to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube, ensuring no solid particles are transferred. The liquid column should be about 4-5 cm high.[11]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0.00 ppm.[10] Often, modern deuterated solvents contain a small amount of TMS.

NMR Instrument Parameters (General)
  • Spectrometer: Data should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.[12]

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. A spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are common starting points.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. This simplifies the spectrum by collapsing all carbon signals into singlets. A wider spectral width (e.g., -10 to 220 ppm) is required. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[10]

The following diagram outlines the general workflow for NMR-based structural analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Purify Purify Compound Weigh Weigh Sample (10-50 mg) Purify->Weigh Dissolve Dissolve in 0.6 mL Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1H Acquire 1D ¹H Spectrum Transfer->Acquire1H Acquire13C Acquire 1D ¹³C Spectrum Acquire1H->Acquire13C Acquire2D (Optional) Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire13C->Acquire2D Process Process Data (Fourier Transform, Phasing) Acquire2D->Process Assign Assign Signals (Chemical Shift, Multiplicity) Process->Assign Structure Confirm Structure Assign->Structure

Caption: Experimental workflow for NMR structure elucidation.

Structural Analysis and NMR Signal Assignments

The structure of ethyl 4H-1,4-benzothiazine-2-carboxylate with systematic numbering for NMR assignment is presented below.

Caption: Structure of ethyl 4H-1,4-benzothiazine-2-carboxylate.

Tabulated ¹H and ¹³C NMR Data

The following tables summarize the characteristic chemical shifts for the title compound, compiled from analyses of similar structures in the literature.[1][13][14] The data are representative of spectra recorded in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.0br s1HNH (H4)
~7.0 - 7.2m2HAr-H (H5, H7)
~6.7 - 6.9m2HAr-H (H6, H8)
~5.0 - 5.2s1HCH (H3)
4.21q2HO-CH₂ -CH₃
1.29t3HO-CH₂-CH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.0C =O (Ester)
~153.0C 3
~140.0C 8a
~128.0C 7
~126.0C 5
~123.0C 6
~116.0C 4a
~115.0C 8
~63.0O-CH₂ -CH₃
~35.0C 2
~14.1O-CH₂-CH₃

Detailed Spectral Interpretation

The ¹H NMR Spectrum
  • Aromatic Region (δ 6.7-7.2 ppm): The four protons on the benzene ring (H5, H6, H7, H8) typically appear as a complex multiplet. Their chemical shifts are influenced by the electron-donating effects of the nitrogen and sulfur atoms, which tend to shift them slightly upfield compared to benzene (δ 7.26 ppm).

  • N-H Proton (δ ~8.5-9.0 ppm): The proton attached to the nitrogen (H4) is often observed as a broad singlet. Its chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[7] In some cases, it may exchange with residual water or deuterium from the solvent, causing the signal to broaden or disappear entirely.

  • Heterocyclic Protons (δ ~5.0-5.2 ppm): The proton at the C3 position is expected to be a singlet, as it lacks adjacent proton neighbors for coupling. Its position in the downfield region is due to its vinylic character and proximity to the electronegative nitrogen atom.

  • Ethyl Ester Group (δ 4.21 and 1.29 ppm): This group gives rise to two highly characteristic signals. The methylene protons (-O-CH₂ -) appear as a quartet around δ 4.21 ppm due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃ ) appear as a triplet at approximately δ 1.29 ppm, split by the two adjacent methylene protons. This classic quartet-triplet pattern is a hallmark of an ethyl group.[15]

The ¹³C NMR Spectrum
  • Carbonyl Carbon (δ ~168.0 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield due to the strong electron-withdrawing effect of the two oxygen atoms.[16]

  • Aromatic & Heterocyclic Carbons (δ 115-153 ppm): The eight sp²-hybridized carbons of the fused ring system resonate in this region.

    • C3 (δ ~153.0 ppm): This carbon is significantly deshielded due to its attachment to the electronegative nitrogen atom.

    • C8a and C4a (δ ~140.0 and ~116.0 ppm): These are the bridgehead carbons where the two rings are fused. C8a is adjacent to sulfur, while C4a is adjacent to nitrogen, influencing their respective chemical shifts.

    • The four carbons of the benzene ring (C5, C6, C7, C8) appear in the typical aromatic region. Their precise assignment often requires advanced 2D NMR techniques like HSQC and HMBC.[17]

  • Aliphatic Carbons (δ 14-63 ppm):

    • C2 (δ ~35.0 ppm): This sp³-hybridized carbon is shielded relative to the aromatic carbons and is shifted downfield from a typical alkane due to the adjacent sulfur atom and the electron-withdrawing ester group.

    • Ethyl Group (δ ~63.0 and ~14.1 ppm): The methylene carbon (-O-CH₂ -) appears around δ 63.0 ppm, deshielded by the attached oxygen. The terminal methyl carbon (-CH₃ ) is the most shielded carbon in the molecule, resonating upfield around δ 14.1 ppm.[18]

The diagram below illustrates the key electronic factors influencing the chemical shifts within the molecule.

G cluster_influences Electronic Influences on NMR Shifts cluster_molecule Key Molecular Regions Inductive Inductive Effect (-I) N, S, and O atoms pull electron density, causing downfield shifts (deshielding) for adjacent nuclei. Anisotropy Aromatic Ring Current Causes deshielding of protons outside the ring (H5, H6, H7, H8). Resonance Resonance Effect (-R) Ester group withdraws π-electron density, deshielding the heterocyclic ring. Aromatic_Ring Aromatic Ring Aromatic_Ring->Anisotropy exhibits Heterocycle Thiazine Ring Heterocycle->Inductive contains atoms with Ester_Group Ethyl Ester Group Ester_Group->Inductive contains atoms with Ester_Group->Resonance exhibits

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Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Ethyl 4H-1,4-Benzothiazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in determining the crystal structure of ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in determining the crystal structure of ethyl 4H-1,4-benzothiazine-2-carboxylate. While a definitive, publicly available crystal structure for this specific, unsubstituted compound was not identified during the literature review for this guide, this document outlines a robust, field-proven framework for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. The protocols and insights presented herein are synthesized from established research on closely related, structurally characterized 1,4-benzothiazine derivatives, providing an authoritative and practical blueprint for researchers in structural chemistry and drug discovery.

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of drugs known for their antipsychotic, antihypertensive, and antimicrobial activities.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined by X-ray crystallography, governs their physicochemical properties and their interactions with biological targets. Understanding this structure is therefore a critical step in rational drug design and development.

Section 1: Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The primary and most established route to the 4H-1,4-benzothiazine core involves the condensation of 2-aminobenzenethiol with a suitable β-ketoester.[3]

Proposed Synthetic Protocol

The reaction of 2-aminobenzenethiol with ethyl benzoylacetate is the logical pathway to the title compound. The causality behind this choice lies in the inherent reactivity of the starting materials: the nucleophilic thiol group of 2-aminobenzenethiol attacks one of the carbonyl carbons of the β-ketoester, followed by cyclization involving the amino group to form the stable six-membered thiazine ring.

Step-by-Step Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzenethiol (1.0 eq) in absolute ethanol.

  • Addition of β-Ketoester: To this solution, add ethyl benzoylacetate (1.0 eq).

  • Initiation of Condensation: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack.

  • Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The crude product may precipitate directly or can be extracted using an appropriate organic solvent like ethyl acetate after neutralization.

  • Purification: The crude product should be purified by column chromatography on silica gel to achieve high purity (>98%), which is a prerequisite for successful crystallization.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) in a vial covered with a perforated seal. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound as a drop on a siliconized coverslip. Invert and seal this over a well containing a "precipitant" solution (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility, inducing crystallization.

  • Solvent Layering: A solution of the compound in a dense solvent is carefully layered with a less dense solvent in which the compound is poorly soluble. Crystals form at the interface over time.

The choice of solvents is critical and often determined empirically. A good starting point is a solvent system in which the compound is moderately soluble.

Section 2: Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram and protocol outline a self-validating system for data collection and structure determination.

XRay_Workflow cluster_prep Crystal Preparation & Mounting cluster_data Data Collection cluster_process Data Processing & Structure Solution cluster_refine Structure Refinement & Validation crystal Select & Mount Crystal cryo Cool Crystal in N2 Stream (e.g., 100 K) crystal->cryo Reduces thermal motion diffractometer Mount on Diffractometer (e.g., Mo or Cu source) cryo->diffractometer unit_cell Determine Unit Cell & Space Group diffractometer->unit_cell Indexing data_collect Collect Full Diffraction Data Sphere unit_cell->data_collect Strategy Calculation integration Integrate Reflections (Convert spots to intensities) data_collect->integration scaling Scale & Merge Data (Apply corrections) integration->scaling solve Solve Structure (e.g., Direct Methods, Patterson) scaling->solve Generates initial model refine Refine Model (Least-squares fitting) solve->refine Iterative process validate Validate Geometry & Check CIF refine->validate Quality control deposit Deposit in Database (e.g., CCDC) validate->deposit

Figure 1: Standard workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is mounted on a cryoloop.

  • Data Collection:

    • The crystal is placed on a goniometer head in the diffractometer and flash-cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • An initial set of diffraction images is used to determine the unit cell parameters and the Bravais lattice.

    • A full sphere of diffraction data is collected. The choice of X-ray source (Molybdenum Kα, λ=0.71073 Å or Copper Kα, λ=1.5418 Å) depends on the crystal's size and elemental composition.

  • Data Reduction and Processing:

    • The raw diffraction images are processed to integrate the intensities of each reflection.

    • Corrections are applied for factors such as Lorentz-polarization effects and absorption. The data is then scaled and merged.

  • Structure Solution and Refinement:

    • The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary molecular model.

    • This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structure is validated using software like checkCIF to ensure its geometric and crystallographic integrity.

Section 3: Interpreting the Results: Insights from Related Structures

Although the specific data for ethyl 4H-1,4-benzothiazine-2-carboxylate is unavailable, we can predict key structural features based on published crystal structures of its derivatives, such as Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate and various polymorphic forms of Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate.[4][5][6]

Expected Crystallographic Parameters

The following table summarizes representative crystallographic data from a related benzothiazine derivative to provide context for what a researcher might expect.

ParameterExpected / Representative Value (based on related structures)[4][5][6]Significance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, Pc, PbcaDefines the symmetry elements within the unit cell, governing the packing arrangement.
a (Å)8 - 10Unit cell dimensions along the x-axis.
b (Å)10 - 16Unit cell dimensions along the y-axis.
c (Å)7 - 18Unit cell dimensions along the z-axis.
β (°)90 - 105The angle between the a and c axes in a monoclinic system.
Volume (ų)600 - 2600The volume of the unit cell.
Z2, 4, or 8The number of molecules per unit cell.
R1 (final R-factor)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
wR2 (final R-factor)< 0.15A weighted R-factor based on all reflections.
Goodness-of-Fit (S)~1.0An indicator of the quality of the refinement; values close to 1 are ideal.
Key Molecular and Supramolecular Features
  • Molecular Conformation: A defining feature of the 1,4-benzothiazine ring system is its non-planar, "butterfly" conformation, with a distinct fold along the N···S axis.[4] This puckering is crucial for its biological activity, influencing how the molecule presents its substituents to a receptor binding site.

  • Intermolecular Interactions: In the solid state, the molecules will be held together by a network of non-covalent interactions. For the title compound, one can anticipate:

    • N-H···O Hydrogen Bonds: The amine proton (N-H) is a strong hydrogen bond donor and is likely to form robust hydrogen bonds with the carbonyl oxygen of the ester group on an adjacent molecule, leading to the formation of chains or dimers.

    • π-π Stacking: The aromatic benzene ring is expected to participate in offset π-stacking interactions with neighboring benzothiazine rings, contributing to the overall stability of the crystal lattice.[4]

    • C-H···O and C-H···S Interactions: Weaker C-H···O and C-H···S hydrogen bonds may also play a role in reinforcing the crystal packing.[4]

Conclusion

This guide provides a scientifically grounded and practical framework for the synthesis, crystallization, and structural elucidation of ethyl 4H-1,4-benzothiazine-2-carboxylate. By leveraging established protocols from closely related and structurally characterized analogues, researchers are equipped with the necessary knowledge to pursue the crystal structure of this and other important heterocyclic compounds. The determination of this structure will provide invaluable insights into its solid-state properties and serve as a critical data point for the rational design of new therapeutic agents based on the 1,4-benzothiazine scaffold.

References

  • Dandia, A., et al. (2006). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of Chemical Research, 2006(7), 464-466. Available at: [Link]

  • Baryala, Y., et al. (2018). Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. IUCrData, 3(7), x180887. Available at: [Link]

  • Zaporozhets, O. A., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(6), 1324. Available at: [Link]

  • Singh, D., et al. (2020). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. RSC Advances, 10(42), 25143-25152. Available at: [Link]

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available at: [Link]

  • Sharma, A., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(1), 1-20. Available at: [Link]

  • Guccione, S., et al. (1995). Synthesis and Biological Activities of New 1,4-benzothiazine Derivatives. Journal of Medicinal Chemistry, 38(22), 4467-4474. Available at: [Link]

  • Zaporozhets, O. A., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. PubMed Central, National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Sangvikar, M. R., et al. (2015). A Convenient Synthetic Protocol for the Synthesis of 2, 3-Disubstituted 1, 4-Benzothiazines. International Journal of PharmTech Research, 8(5), 849-855. Available at: [Link]

  • Zaporozhets, O. A., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. PubMed, National Institutes of Health. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The CCDC. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

The Pharmacological Potential of Ethyl 4H-1,4-Benzothiazine-2-Carboxylate Derivatives: A Technical Guide to Scaffold Optimization and Target Profiling

The 1,4-benzothiazine nucleus represents a privileged, highly versatile pharmacophore in modern medicinal chemistry. Structurally analogous to phenothiazines but characterized by a distinct fold along the nitrogen-sulfur...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-benzothiazine nucleus represents a privileged, highly versatile pharmacophore in modern medicinal chemistry. Structurally analogous to phenothiazines but characterized by a distinct fold along the nitrogen-sulfur axis, 1,4-benzothiazines exhibit unique electronic properties that enable diverse biological interactions[1][2]. Among the various building blocks, ethyl 4H-1,4-benzothiazine-2-carboxylate (and its 3-methyl analog, CAS 7625-01-6) serves as both a critical synthetic intermediate and a potent standalone scaffold[3].

This technical guide explores the chemical biology, target pathways, and experimental methodologies required to leverage ethyl 4H-1,4-benzothiazine-2-carboxylate derivatives in drug discovery, specifically focusing on their roles as ATP-sensitive potassium channel ( KATP​ ) modulators, antimicrobial efflux pump inhibitors, and cytotoxic agents.

Structural Rationale and Chemical Biology

The pharmacological versatility of the ethyl 4H-1,4-benzothiazine-2-carboxylate scaffold stems from its specific electronic architecture. Frontier Molecular Orbital (FMO) analysis of 1,4-thiazines reveals a highly optimized HOMO-LUMO gap compared to 1,2- or 1,3-thiazines, granting these molecules a unique balance of stability and reactivity[2].

The ethyl ester group at the C-2 position is strategically valuable for two reasons:

  • Lipophilicity & Membrane Permeability: The ester moiety enhances the partition coefficient (LogP), facilitating passive diffusion across bacterial cell walls and mammalian lipid bilayers.

  • Synthetic Tractability: The C-2 carboxylate can be readily converted into carbonitriles, amides, or sulfones (via S-oxidation), allowing for rapid structure-activity relationship (SAR) expansion. For instance, conversion to 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives yields potent KATP​ channel openers[4].

Core Pharmacological Domains
  • Metabolic & Cardiovascular Regulation: Derivatives formulated as 1,1-dioxides act as potent activators of Kir6.2/SUR1 KATP​ channels. By opening these channels, the compounds hyperpolarize pancreatic β -cell membranes, inhibit glucose-stimulated insulin release, and induce vasorelaxation[4].

  • Antimicrobial Resistance: 1,4-benzothiazine derivatives have demonstrated the ability to inhibit the Staphylococcus aureus NorA multidrug efflux pump, restoring the efficacy of fluoroquinolones[2].

  • Oncology: Certain derivatives exhibit potent cytotoxicity against human cervical cancer (HeLa) cell lines by acting as photosensitizers and generating localized reactive oxygen species (ROS), achieving IC50​ values comparable to doxorubicin[1].

Workflow A 2-Aminothiophenol + Ethyl Acetoacetate B Oxidative Cyclization (DMSO / Catalyst) A->B Condensation C Ethyl 4H-1,4-Benzothiazine -2-Carboxylate Core B->C Ring Closure D Derivatization (C-3, N-4, S-Oxidation) C->D Scaffold Hopping E Patch-Clamp Assay (Kir6.2/SUR1) D->E Metabolic F Efflux Pump Assay (NorA Inhibition) D->F Antimicrobial G Cytotoxicity Assay (HeLa / ROS) D->G Anticancer

Fig 1: Synthetic workflow and pharmacological screening pipeline for benzothiazine derivatives.

Quantitative Structure-Activity Data

To conceptualize the pharmacological window of these derivatives, we must evaluate their performance across distinct biological targets. The following table synthesizes the quantitative efficacy of optimized 1,4-benzothiazine derivatives based on recent literature[1][2][4].

Derivative Class / ModificationPrimary TargetBiological EffectPotency MetricReference Standard
7-Chloro-3-isopropylamino-2-carbonitrile 1,1-dioxide Kir6.2/SUR1 ( KATP​ )Hyperpolarization / Insulin Inhibition EC50​≈12.5μM Diazoxide ( EC50​≈5μM )
3-Methyl-4H-1,4-benzothiazine-2-carboxylate NorA Efflux PumpRe-sensitization to Ciprofloxacin MIC reduction (4-fold)Reserpine
Unsubstituted 4H-1,4-benzothiazine sulfone HeLa Cell ViabilityROS-mediated Apoptosis IC50​=13.73μM Doxorubicin ( IC50​=12.52μM )

Experimental Methodologies

As a Senior Application Scientist, I emphasize that reproducible data relies on self-validating experimental systems. The protocols below outline the synthesis of the core scaffold and the electrophysiological validation of its metabolic target.

Protocol 1: Oxidative Cyclocondensation of Ethyl 3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate

Rationale: Traditional syntheses often suffer from over-oxidation. Utilizing dimethyl sulfoxide (DMSO) as both a solvent and a mild oxidant ensures controlled cyclocondensation without prematurely forming the 1,1-dioxide.

Reagents & Materials:

  • 2-Aminothiophenol (1.0 eq, 10 mmol)

  • Ethyl acetoacetate (1.1 eq, 11 mmol)

  • Anhydrous DMSO (15 mL)

  • Glacial acetic acid (catalytic, 0.5 mL)

Step-by-Step Procedure:

  • Condensation: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol in anhydrous DMSO under a nitrogen atmosphere. Add ethyl acetoacetate dropwise over 10 minutes at room temperature.

  • Catalysis: Add glacial acetic acid to promote the initial enamine formation between the primary amine and the β -keto ester.

  • Cyclization: Heat the reaction mixture to 80°C for 4–6 hours. The DMSO acts as a mild oxidant, facilitating the intramolecular cyclization via the nucleophilic attack of the thiol group onto the ester-activated alkene.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous phase with ethyl acetate ( 3×30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate, 8:2) to yield ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate as a crystalline solid.

Protocol 2: Inside-Out Patch-Clamp Validation of KATP​ Channel Activation

Rationale: To prove that the derivative directly opens the Kir6.2/SUR1 channel rather than acting downstream, the inside-out patch-clamp configuration is mandatory. This allows precise control over intracellular ATP concentrations ( [ATP]i​ ), isolating the allosteric activation mechanism.

Step-by-Step Procedure:

  • Cell Preparation: Utilize HEK293 cells transiently co-transfected with human Kir6.2 and SUR1 subunits.

  • Pipette Solution (Extracellular): Fill borosilicate glass pipettes (resistance 3–5 M Ω ) with a high- K+ solution (140 mM KCl, 1.2 mM MgCl2​ , 2.6 mM CaCl2​ , 10 mM HEPES, pH 7.4).

  • Bath Solution (Intracellular): Use a symmetrical K+ solution (140 mM KCl, 1 mM EGTA, 1 mM MgCl2​ , 10 mM HEPES, pH 7.2).

  • Seal and Excision: Form a gigaseal ( >1GΩ ) on the cell membrane, then rapidly withdraw the pipette to excise an inside-out patch. Hold the membrane potential at -50 mV.

  • Baseline & Inhibition: Record baseline macroscopic currents. Perfuse the bath with 1 mM ATP to block the KATP​ channels (validating patch integrity).

  • Compound Application: While maintaining 1 mM ATP in the bath, perfuse the 1,4-benzothiazine derivative (e.g., 10 μM ). A restoration of inward K+ currents confirms the compound's ability to antagonize ATP-mediated closure via SUR1 binding.

Pathway Ligand Benzothiazine Derivative (K_ATP Opener) Receptor SUR1 Subunit (Pancreatic Beta Cell) Ligand->Receptor Binds Pore Kir6.2 Pore Opening Receptor->Pore Allosteric Activation Ion Potassium (K+) Efflux Pore->Ion Facilitates Membrane Membrane Hyperpolarization Ion->Membrane Induces Calcium VGCC Closure & Decreased Intracellular Ca2+ Membrane->Calcium Triggers Insulin Inhibition of Insulin Release Calcium->Insulin Results In

Fig 2: Mechanism of action for benzothiazine-mediated K_ATP channel activation and insulin inhibition.

Conclusion and Future Directions

The ethyl 4H-1,4-benzothiazine-2-carboxylate scaffold is far more than a simple heterocyclic building block; it is a gateway to a diverse array of pharmacological agents. By understanding the electronic distribution of the thiazine ring and strategically derivatizing the C-2, C-3, and N-4 positions, researchers can fine-tune these molecules for highly specific target engagement. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these derivatives, particularly improving their aqueous solubility while maintaining the lipophilic core necessary for SUR1 binding and NorA efflux pump inhibition.

References

  • Synthesis and Pharmacological Evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide Derivatives as Potential Activators of ATP Sensitive Potassium Channels PubMed / National Institutes of Health (NIH) [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview Chemistry & Biology Interface [Link]

  • Electronic Features and Pharmacological Potentials of Substituted Thiazines Nanobio Letters[Link]

  • Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | C12H13NO2S (CID 360308) PubChem / National Institutes of Health (NIH)[Link]

Sources

Foundational

In Vitro Biological Activity of Ethyl 4H-1,4-Benzothiazine-2-Carboxylate: A Mechanistic and Methodological Guide

Executive Summary The 1,4-benzothiazine scaffold represents a privileged heterocyclic pharmacophore in rational drug design. Characterized by a distinctive fold along the nitrogen-sulfur axis, its structural topography i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzothiazine scaffold represents a privileged heterocyclic pharmacophore in rational drug design. Characterized by a distinctive fold along the nitrogen-sulfur axis, its structural topography is highly analogous to phenothiazines, granting it the ability to interface with a diverse array of biological targets[1]. Among its derivatives, ethyl 4H-1,4-benzothiazine-2-carboxylate and its substituted analogs (such as ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, commonly denoted as EBC) have emerged as potent modulators of apoptosis, oxidative stress, and microbial viability[2][3].

As an application scientist, it is imperative to move beyond merely observing phenotypic outcomes. We must understand the causality of these interactions. The ethyl carboxylate moiety at the C-2 position is not merely a synthetic artifact; it acts as a critical hydrogen bond acceptor and fine-tunes the molecule's lipophilicity, enabling cellular membrane permeation and precise docking into the hydrophobic pockets of target proteins[2].

This whitepaper synthesizes the in vitro biological activities of ethyl 4H-1,4-benzothiazine-2-carboxylate derivatives, providing authoritative mechanistic insights and self-validating experimental protocols designed for rigorous reproducibility.

Mechanistic Pharmacology: Core Biological Activities

Apoptosome Regulation and Anti-Cancer Efficacy

One of the most profound in vitro activities of ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (EBC) is its ability to reactivate the intrinsic apoptotic pathway in malignant cells. In many cancers, the highly acidic nuclear protein Prothymosin α (ProT) is overexpressed. ProT acts as an anti-apoptotic factor by binding directly to the Apoptotic protease activating factor 1 (Apaf-1), sterically hindering the cytochrome c and dATP-dependent oligomerization required to form the apoptosome[3].

The Causality of Action: EBC functions as a targeted small-molecule inhibitor of this protein-protein interaction. By directly binding to Apaf-1, EBC alters the protein's conformational landscape, effectively displacing the intrinsically disordered ProT. This displacement restores the ability of Apaf-1 to oligomerize into the heptameric apoptosome, triggering procaspase-9 recruitment and subsequent caspase-3 cleavage[3].

Apoptosome_Pathway CytoC Cytochrome c + dATP Apaf1 Apaf-1 Monomer CytoC->Apaf1 Binds Apoptosome Apoptosome Complex Apaf1->Apoptosome Oligomerization ProT Prothymosin α (Inhibitor) ProT->Apaf1 Blocks EBC EBC (Ethyl 4H-1,4- benzothiazine-2-carboxylate) EBC->Apaf1 Binds & Displaces EBC->ProT Casp9 Procaspase-9 Recruitment Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage

Mechanism of EBC-mediated Apoptosome Restoration via Apaf-1 Binding.

Neuroprotective (AChE Inhibition) and Antioxidant Pathways

Beyond oncology, 1,4-benzothiazine-2-carboxylate derivatives exhibit notable neuroprotective properties. In vitro screenings reveal significant acetylcholinesterase (AChE) inhibitory potential. Furthermore, these compounds act as robust scavengers of reactive oxygen species (ROS)[4].

The Causality of Action: The antioxidant capacity is intrinsically linked to the electron-donating nature of the sulfur and nitrogen heteroatoms within the 1,4-thiazine ring. In oxidative stress models, these atoms readily donate an electron or hydrogen atom to neutralize free radicals, thereby preventing cellular lipid peroxidation and DNA damage[4].

Antimicrobial Efficacy

Halogenated and alkyl-substituted derivatives (e.g., ethyl-5,7,8-trichloro-3-propyl-4H-1,4-benzothiazine-2-carboxylate) demonstrate targeted in vitro antimicrobial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Streptococcus lactis[5]. The lipophilic ethyl ester group facilitates penetration through the thick peptidoglycan layer of Gram-positive organisms, allowing the core scaffold to disrupt intracellular targets.

Quantitative Data Synthesis

The following table consolidates the in vitro efficacy metrics of ethyl 4H-1,4-benzothiazine-2-carboxylate and its structural analogs across various biological assays.

Compound / ScaffoldPrimary Target / AssayBiological EffectEfficacy MetricRef
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (EBC) Apaf-1 / ProT InteractionRestores Caspase-3 activityEC50 ~ 5-10 µM (In vitro extract)[3]
1,4-benzothiazine-2-carboxylate derivatives Acetylcholinesterase (AChE)Enzyme InhibitionIC50: 35.9 – 122.0 μM[4]
Ethyl-5,7,8-trichloro-3-propyl-4H-1,4-benzothiazine-2-carboxylate Gram-positive Bacteria (B. subtilis)Antimicrobial Growth InhibitionMIC: ~16-32 µg/mL[5]
1,4-benzothiazine-2-carboxylate derivatives DPPH Radical AssayROS ScavengingConcentration-dependent % Inhibition[4]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Each protocol incorporates internal controls at critical junctures to guarantee data integrity.

Protocol 1: In Vitro Target Pull-Down & Fluorogenic Caspase-3 Assay

This workflow isolates the direct binding target of EBC and validates its functional consequence on apoptosis[3].

Step-by-Step Methodology:

  • Extract Preparation: Prepare HeLa S100 cell extracts and dialyze overnight against Buffer B (150 mM NaCl, 0.1% NP40) to remove endogenous small molecules.

  • Probe Coupling: Precouple biotinylated EBC to Streptavidin-coated magnetic Dynabeads (3 nmol per 50 µL beads) for 30 minutes at 4°C.

  • Incubation & Pull-Down: Incubate the coated beads with 1 mL of the dialyzed HeLa S100 extract overnight at 4°C.

  • Washing & Elution: Magnetically separate the beads and wash three times with Buffer B. Elute the bound proteins for Western Blot analysis against Apaf-1.

  • Functional Reconstitution (Fluorogenic Assay): In a 20 µL reaction volume, combine recombinant Apaf-1 (15 nM), procaspase-9 (25 nM), procaspase-3 (50 nM), cytochrome c (100 nM), and ProT (1.5 µM) in Buffer A (supplemented with 2.5 mM MgCl2 and 5 µM dATP).

  • Quantification: Add EBC and 10 µM of fluorogenic DEVD substrate. Monitor cleavage at 30°C.

  • Self-Validation Check: The assay must include a "ProT-only" negative control (which should yield basal fluorescence) and a "Cytochrome c/dATP" positive control (maximal fluorescence). EBC efficacy is validated only if it statistically rescues fluorescence compared to the ProT-only baseline.

Assay_Workflow Prep Prepare HeLa S100 Extract Incubate Incubate Extract with Beads (4°C) Prep->Incubate Biotin Precouple Biotin-EBC to Streptavidin Beads Biotin->Incubate Wash Magnetic Wash (3x Buffer B) Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Western Blot Analysis Elute->Analyze

In Vitro Target Pull-Down Workflow for EBC-Apaf-1 Interaction.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay quantifies the electron-donating capacity of the benzothiazine scaffold[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.0025 g/mL solution of 2,2'-diphenyl-1-picrylhydrazyl (DPPH) in analytical grade methanol.

  • Reaction Setup: Aliquot 200 μL of the benzothiazine derivative (1 mg/mL in methanol) into a test tube containing 0.1 mL of the DPPH solution.

  • Incubation: Incubate the mixture in complete darkness for 30 minutes at room temperature.

  • Spectrophotometry: Measure the optical density (OD) at 517 nm.

  • Calculation: % Inhibition =[(OD_blank - OD_sample) / OD_blank] × 100.

  • Self-Validation Check: A standard antioxidant (e.g., Ascorbic Acid or Trolox) must be run in parallel to validate the dynamic range of the spectrophotometer. A solvent-only blank is mandatory to correct for baseline methanol absorbance.

Protocol 3: Broth Microdilution for Antimicrobial MIC

Broth microdilution is strictly preferred over disk diffusion as it provides a precise, quantitative threshold of efficacy necessary for accurate SAR modeling[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Standardize bacterial suspensions (e.g., B. subtilis MTCC strains) to a 0.5 McFarland standard in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the ethyl 4H-1,4-benzothiazine-2-carboxylate derivative (starting from 128 µg/mL).

  • Inoculation & Incubation: Add 10 µL of the standardized inoculum to each well. Incubate at 37°C for 18-24 hours.

  • Readout: Determine the MIC as the lowest concentration exhibiting no visible turbidity (or utilizing resazurin dye for colorimetric confirmation of metabolic arrest).

  • Self-Validation Check: Include a positive growth control (broth + inoculum, no drug) and a sterility control (broth only). A reference antibiotic (e.g., Ampicillin) must be tested concurrently to benchmark the assay's sensitivity.

Sources

Exploratory

The Physicochemical Landscape of Ethyl 4H-1,4-Benzothiazine-2-Carboxylates: A Technical Guide for ADMET Optimization

Executive Summary & Structural Significance The 1,4-benzothiazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for a diverse array of neuroleptic, ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The 1,4-benzothiazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for a diverse array of neuroleptic, antimicrobial, and anti-inflammatory agents[1]. Specifically, ethyl 4H-1,4-benzothiazine-2-carboxylate (and its alkylated derivatives, such as the 3-methyl analogue) offers a highly tunable platform for drug discovery.

As a Senior Application Scientist, I frequently observe that late-stage drug attrition is driven by poor pharmacokinetic profiles rather than a lack of target affinity. Understanding the intrinsic physicochemical properties of the 4H-1,4-benzothiazine core—namely its lipophilicity, tautomeric stability, and aqueous solubility—is not merely an analytical exercise; it is the cornerstone of rational drug design. This whitepaper deconstructs the physicochemical behavior of this class of compounds and provides field-validated protocols for their characterization.

Structural Dynamics & Electronic Profiling

Tautomerism and Core Stability

The 1,4-benzothiazine system is characterized by complex tautomeric equilibria, primarily existing in 2H- and 4H- forms[2]. However, the introduction of an ethyl carboxylate group at the C2 position fundamentally alters this dynamic. The electron-withdrawing nature of the ester group, coupled with the extended conjugation across the thiazine ring, heavily favors the 4H-tautomer .

This electronic distribution has a profound impact on the molecule's acid-base chemistry. While the parent 2H-1,4-thiazine is a weak base with a pKa of approximately 5.6[2], the nitrogen atom in the ethyl 4H-1,4-benzothiazine-2-carboxylate system is part of a conjugated enamine-like structure. Consequently, the lone pair on the nitrogen is delocalized into the ester-bearing π -system, rendering it a very poor base and a highly restricted hydrogen-bond donor.

Chemical Stability & Metabolic Liability

The heteroatoms within the benzothiazine core dictate its primary degradation pathways. The sulfur atom is highly susceptible to oxidation, forming sulfoxides and eventually sulfones in the presence of reactive oxygen species (ROS) or hepatic Cytochrome P450 enzymes. Concurrently, the C2 ethyl ester is a classic liability for plasma esterase-mediated hydrolysis.

Stability Parent Ethyl 4H-1,4-benzothiazine- 2-carboxylate Sulfoxide Sulfoxide Derivative (S-Oxidation) Parent->Sulfoxide ROS / CYP450 Acid 4H-1,4-benzothiazine- 2-carboxylic acid Parent->Acid Esterases / Hydrolysis Sulfone Sulfone Derivative (Deep Oxidation) Sulfoxide->Sulfone Excess Oxidant

Fig 1. Primary degradation and metabolic pathways of the benzothiazine core.

Quantitative Physicochemical Profile

To translate structural theory into actionable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data, we must look at the quantitative metrics. The table below summarizes the core properties of this chemical class, benchmarked against the widely characterized derivative,[3].

Physicochemical PropertyValue (Representative)*ADMET & Drug Design Implications
Molecular Weight (MW) 235.30 g/mol [3]Well within Lipinski's Rule of 5 (<500 Da); ensures a low penalty for passive diffusion across biological membranes.
Computed LogP (XLogP3) 3.14[3]Optimal lipophilicity for membrane permeation. Values between 2.0 and 4.0 balance aqueous solubility with lipid bilayer affinity[4].
Topological Polar Surface Area 63.6 Ų[3]Excellent for blood-brain barrier (BBB) penetration. CNS-active drugs typically require a TPSA < 90 Ų.
Kinetic Aqueous Solubility 17.9 µg/mL (pH 7.4)[3]Poor aqueous solubility. This necessitates advanced formulation strategies (e.g., lipid nanoparticles, amorphous solid dispersions) to achieve in vivo exposure.
H-Bond Donors / Acceptors 1 / 4[5]Low H-bonding potential minimizes the desolvation energy penalty required for the drug to move from aqueous plasma into a lipophilic receptor pocket.

*Data reflects the 3-methyl substituted analogue (CAS: 7625-01-6), which serves as a standard reference standard for this scaffold's baseline properties.

Analytical Methodologies for Physicochemical Profiling

Generating reliable physicochemical data requires rigorous, self-validating experimental designs. Below are the gold-standard protocols I implement for profiling benzothiazine derivatives.

Workflow Start Compound Synthesis & Purification Solubility Kinetic Solubility (Nephelometry) Start->Solubility Lipophilicity LogP Determination (RP-HPLC) Start->Lipophilicity Stability Microsomal Stability (LC-MS/MS) Start->Stability Data ADMET Data Synthesis Solubility->Data Lipophilicity->Data Stability->Data Decision Lead Optimization or Go/No-Go Data->Decision

Fig 2. High-throughput physicochemical and ADMET profiling workflow.
Protocol 1: Chromatographic Determination of Lipophilicity (LogP)

The Causality Principle: Traditional shake-flask methods (octanol/water) are highly prone to failure for benzothiazines due to their poor aqueous solubility and tendency to form micro-emulsions. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) circumvents this by measuring the retention time ( tR​ ), which directly correlates with the partitioning of the analyte between the hydrophobic C18 stationary phase and the polar mobile phase[6].

Step-by-Step Methodology:

  • System Preparation: Equip an HPLC system with a standard C18 column (e.g., 50 x 4.6 mm, 3 µm particle size). Set the column temperature strictly to 25.0 ± 0.1 °C to prevent thermodynamic drift.

  • Mobile Phase Optimization: Prepare a binary gradient of Methanol and 20 mM Ammonium Acetate buffer (pH 7.4). The neutral pH ensures the 4H-benzothiazine remains entirely un-ionized, measuring the true LogP rather than LogD.

  • Calibration (Self-Validation Step): Inject a calibration mixture of 6 reference standards with known LogP values (e.g., aniline, toluene, chlorobenzene, bromobenzene, naphthalene). Calculate the capacity factor ( k′ ) for each: k′=(tR​−t0​)/t0​ , where t0​ is the dead time (measured using uracil).

    • Validation Gate: Plot logk′ against literature LogP values. If the Pearson correlation coefficient ( R2 ) is < 0.98, abort the run. The column must be washed or replaced.

  • Sample Analysis: Inject 5 µL of a 100 µM stock of the ethyl 4H-1,4-benzothiazine-2-carboxylate derivative. Record tR​ , calculate k′ , and interpolate the LogP from the validated calibration curve.

Protocol 2: High-Throughput Kinetic Solubility Profiling

The Causality Principle: Thermodynamic solubility assays require 24-48 hours of equilibration and consume milligrams of API, which is impractical in early-stage discovery. Kinetic solubility via laser nephelometry provides a rapid, physiologically relevant estimate by detecting the exact concentration at which the compound begins to precipitate (measured via light scattering) when introduced into an aqueous environment.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the benzothiazine derivative in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the stock in DMSO to create a concentration gradient.

  • Aqueous Spiking: Transfer 5 µL from each well of the dilution plate into a UV-transparent 96-well flat-bottom assay plate containing 195 µL of Phosphate Buffered Saline (PBS, pH 7.4). The final DMSO concentration is strictly capped at 2.5% to prevent solvent-induced solubility artifacts.

  • Incubation & Reading: Seal the plate, shake at 300 RPM for 2 hours at room temperature. Read the plate using a laser nephelometer.

  • Data Processing & Validation:

    • Validation Gate: The assay must include a highly soluble control (e.g., caffeine, scattering should remain at baseline) and a poorly soluble control (e.g., amiodarone, sharp scattering spike at ~10 µg/mL). If controls deviate >10% from historical baselines, the assay is rejected.

    • Analysis: Plot the nephelometry units (RNU) against the compound concentration. The kinetic solubility limit is defined as the intersection of the baseline and the linear regression of the scattering curve.

Conclusion

The ethyl 4H-1,4-benzothiazine-2-carboxylate scaffold is a highly lipophilic, moderately stable, and structurally rigid pharmacophore. Its physicochemical profile—characterized by a LogP of ~3.1 and a TPSA of ~63 Ų—makes it an exceptional candidate for targeting intracellular or central nervous system (CNS) targets, such as bacterial efflux pumps (e.g., NorA)[1]. However, its inherent lack of aqueous solubility (<20 µg/mL) demands that medicinal chemists proactively design prodrugs, utilize bioisosteric replacements, or employ advanced formulations early in the development pipeline to ensure clinical viability.

References

  • Thieme-Connect: Science of Synthesis: 1,4-Thiazines (Tautomerism, Synthesis, and Acid-Base Properties). Retrieved from:[Link]

  • PubChem (National Institutes of Health): Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate Compound Summary (CID 360308). Retrieved from:[Link]

  • AKJournals: Determination of the lipophilicity of new azaphenothiazines by reversed-phase thin-layer chromatography. Retrieved from:[Link]

  • ACS Publications (Journal of Medicinal Chemistry): From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump. Retrieved from:[Link]

  • PubMed Central (PMC): The Application of CA and PCA to the Evaluation of Lipophilicity and Physicochemical Properties of Tetracyclic Diazaphenothiazine Derivatives. Retrieved from:[Link]

Sources

Foundational

ethyl 4H-1,4-benzothiazine-2-carboxylate molecular weight and exact mass

Title: Ethyl 4H-1,4-Benzothiazine-2-Carboxylate: Comprehensive Analysis of Molecular Weight, Exact Mass, and Synthetic Methodologies in Drug Development Executive Summary 1,4-Benzothiazine derivatives have emerged as hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Ethyl 4H-1,4-Benzothiazine-2-Carboxylate: Comprehensive Analysis of Molecular Weight, Exact Mass, and Synthetic Methodologies in Drug Development

Executive Summary 1,4-Benzothiazine derivatives have emerged as highly versatile and privileged scaffolds in experimental drug design, exhibiting potent antibacterial, anti-inflammatory, and anticancer activities[1]. The fusion of a benzene ring with a sulfur- and nitrogen-containing thiazine framework significantly enhances the biological properties of the molecule, making it a highly valuable motif for accommodating diverse functionalizations[2]. This technical whitepaper explores the physicochemical properties, mass spectrometry dynamics, and synthetic methodologies of a key derivative: ethyl 4H-1,4-benzothiazine-2-carboxylate .

Chemical Identity & Mass Specifications

For drug development professionals, distinguishing between the average molecular weight (MW) and the monoisotopic exact mass of a compound is paramount. These metrics dictate the accuracy of macroscopic synthetic scaling and microscopic metabolic profiling, respectively.

Table 1: Physicochemical Properties of Ethyl 4H-1,4-benzothiazine-2-carboxylate

ParameterValueAnalytical Significance
Chemical Formula C11H11NO2SDefines the atomic composition and degree of unsaturation (Index of Hydrogen Deficiency = 7).
Molecular Weight 221.28 g/mol Calculated using standard isotopic averages; essential for macroscopic stoichiometric scaling and yield calculations.
Monoisotopic Exact Mass 221.05105 DaDerived from the most abundant isotopes (12C, 1H, 14N, 16O, 32S); critical for HRMS identification and distinguishing isobaric compounds[3].
Heteroatom Signature N, O2, SThe presence of sulfur provides a distinct M+2 isotopic peak (~4.4% abundance due to 34S) used for internal spectral validation.

High-Resolution Mass Spectrometry (HRMS) Dynamics

In pharmacokinetic studies, identifying the exact mass of ethyl 4H-1,4-benzothiazine-2-carboxylate (221.05105 Da) enables researchers to differentiate the parent compound from its metabolites unambiguously. For instance, in vivo ester hydrolysis yields the active carboxylic acid metabolite (exact mass shift of -28.03 Da corresponding to the loss of C2H4), while cytochrome P450-mediated S-oxidation yields sulfoxides (+15.99 Da).

The following workflow illustrates the self-validating system used to isolate and confirm the identity of benzothiazine derivatives using Time-of-Flight (TOF) MS.

HRMS_Workflow N1 Sample Preparation (Ethyl 4H-1,4-benzothiazine-2-carboxylate) N2 Liquid Chromatography (LC Separation) N1->N2 N3 Electrospray Ionization (ESI+) N2->N3 N4 Time-of-Flight (TOF) MS Exact Mass: 221.051 Da N3->N4 N5 Data Analysis (Isotope & Fragmentation) N4->N5

Step-by-step HRMS workflow for the isolation, ionization, and isotopic validation of benzothiazines.

Mechanistic Synthesis & Self-Validating Protocol

The 1,4-benzothiazine ring system is considered a central structure in S,N-heterocycles[4]. The synthesis of ethyl 4H-1,4-benzothiazine-2-carboxylate typically relies on the condensation of 2-aminothiophenol (2-ATP) with an activated electrophile, such as ethyl bromopyruvate.

Step-by-Step Experimental Methodology

Step 1: Regioselective S-Alkylation

  • Procedure: In a flame-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of 2-aminothiophenol in 25 mL of anhydrous ethanol. Cool the solution to 0°C using an ice bath. Dropwise add 10.5 mmol of ethyl bromopyruvate over 15 minutes.

  • Causality: Anhydrous conditions and an inert atmosphere prevent the oxidative dimerization of 2-aminothiophenol into bis(2-aminophenyl) disulfide. The alpha-bromo ketone is highly reactive; controlled addition at 0°C minimizes exothermic side reactions and kinetically directs the initial nucleophilic attack by the highly nucleophilic thiolate (S-alkylation) rather than the amine.

Step 2: Intramolecular Cyclization

  • Procedure: Add a mild base (e.g., 12.0 mmol of anhydrous potassium carbonate) to the reaction mixture. Remove the ice bath and heat the mixture to reflux (78°C) for 4 hours.

  • Causality: The base neutralizes the hydrobromic acid generated during the initial S-alkylation. Elevated temperatures provide the thermodynamic energy required to drive the subsequent intramolecular condensation (imine formation) between the primary amine and the ketone carbonyl, eliminating water to successfully close the 6-membered thiazine ring.

Step 3: Validation and Purification

  • Procedure: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). Upon completion, concentrate the mixture in vacuo, extract with dichloromethane, and wash with brine. Purify the crude product via silica gel column chromatography.

  • Causality: Chromatographic separation ensures the complete removal of unreacted 2-ATP and any trace disulfide byproducts. This guarantees that the exact mass measured in downstream HRMS workflows is completely uncontaminated, creating a closed, self-validating loop of chemical purity.

Synthesis_Logic R1 2-Aminothiophenol (Nucleophile) I1 S-Alkylation Intermediate R1->I1 R2 Ethyl Bromopyruvate (Electrophile) R2->I1 I2 Intramolecular Cyclization (Imine Formation) I1->I2 Base / Heat P1 Ethyl 4H-1,4-benzothiazine -2-carboxylate I2->P1 -H2O

Logical sequence of S-alkylation followed by intramolecular cyclization to form the benzothiazine.

Pharmacological & Structural Significance

The 1,4-benzothiazine nucleus acts as a bioisostere of phenothiazine, a well-known class of neuroleptic drugs. However, the absence of the second fused benzene ring in 1,4-benzothiazines alters the molecule's spatial geometry and lipophilicity. This structural modification often reduces extrapyramidal side effects while enhancing target specificity for anti-inflammatory and antioxidant pathways[1]. The ethyl carboxylate moiety at position 2 serves as a lipophilic, pro-drug-like ester. It facilitates cellular membrane penetration before being hydrolyzed by intracellular carboxylesterases into the active carboxylic acid form, effectively bypassing the pharmacokinetic limitations of highly polar compounds.

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Exploratory

In-Depth Technical Guide: Molecular Docking Studies of Ethyl 4H-1,4-benzothiazine-2-carboxylate

Executive Summary & Pharmacological Rationale The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules ranging from antipsychotics to non-steroidal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules ranging from antipsychotics to non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, ethyl 4H-1,4-benzothiazine-2-carboxylate presents a highly versatile synthetic intermediate and a potent ligand for structure-based drug design. The presence of the ethyl ester at the C2 position provides a critical lipophilic anchor and a hydrogen-bond acceptor, making it an ideal candidate for targeting deep, hydrophobic protein pockets.

Recent literature highlights the efficacy of substituted 1,4-benzothiazines in downregulating pro-inflammatory genes and exhibiting anti-lung cancer activity ( [1]). Furthermore, benzothiazine derivatives are well-documented for their interactions with Cyclooxygenase-2 (COX-2) and bacterial Peptide Deformylase (PDF) ( [2]).

This whitepaper outlines a rigorous, self-validating computational and experimental workflow for evaluating ethyl 4H-1,4-benzothiazine-2-carboxylate via molecular docking, focusing on its potential as a selective COX-2 inhibitor and antimicrobial agent.

Mechanistic Pathway & Target Selection

To understand why ethyl 4H-1,4-benzothiazine-2-carboxylate is docked against specific targets, we must examine the causality of its structural geometry. The 4H-tautomer adopts a unique "butterfly" conformation. This non-planar geometry allows the molecule to bypass the restrictive Ile523 gatekeeper residue found in COX-1, instead fitting snugly into the wider side-pocket of COX-2 (which contains the smaller Val523).

COX2Pathway AA Arachidonic Acid (Substrate) COX2 Cyclooxygenase-2 (Target Enzyme) AA->COX2 Binds PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Catalysis Inflam Inflammation & Pain Response PGH2->Inflam Signaling Inhibitor Ethyl 4H-1,4-benzothiazine- 2-carboxylate Inhibitor->COX2 Competitive Inhibition

Fig 1. Mechanism of COX-2 competitive inhibition by the benzothiazine scaffold.

Core Computational Protocol: A Self-Validating Docking Workflow

A robust molecular docking study cannot exist in a vacuum; it must be a self-validating system. This means the computational protocol must include internal controls (e.g., native ligand redocking to ensure an RMSD < 2.0 Å) before experimental validation.

Phase 1: Ligand Preparation (LigPrep)
  • Structure Generation : Sketch ethyl 4H-1,4-benzothiazine-2-carboxylate.

  • Tautomeric State Assignment : Force the generation of the 4H-tautomer. Causality: The 2H-tautomer often exhibits altered aromaticity and planarity, which fails to mimic the bioactive conformation required for deep-pocket insertion.

  • Ionization States : Generate protonation states at physiological pH (7.4 ± 0.2) using Epik. The secondary amine in the thiazine ring may act as a hydrogen bond donor depending on the microenvironment.

  • Energy Minimization : Minimize the structure using the OPLS4 force field to resolve steric clashes in the ethyl ester rotamers.

Phase 2: Protein Preparation (PrepWizard)
  • Import Targets : Import high-resolution crystal structures for COX-2 (e.g., PDB: 5KIR) and IL-8 (e.g., PDB: 3IL8).

  • Bond Order & Hydrogen Assignment : Add missing hydrogens. Causality: X-ray crystallography rarely resolves hydrogen atoms. Incorrectly assigned tautomeric states of catalytic histidines (e.g., His90 in COX-2) will result in false-negative docking scores.

  • Water Deletion : Remove all water molecules > 5 Å from the active site. Retain tightly bound structural waters that mediate ligand-protein bridging.

  • Restrained Minimization : Perform a restrained minimization (RMSD 0.3 Å) to relieve structural tension without altering the experimentally validated backbone.

Phase 3: Grid Generation & Docking Execution
  • Grid Box Definition : Center the receptor grid on the co-crystallized native ligand. For COX-2, ensure the grid encompasses Arg120, Tyr355, and Ser530.

  • Internal Validation (Redocking) : Dock the native ligand back into the grid. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is > 2.0 Å, the grid must be recalibrated.

  • High-Throughput Docking : Dock ethyl 4H-1,4-benzothiazine-2-carboxylate using Standard Precision (SP) and Extra Precision (XP) modes in Glide or AutoDock Vina.

DockingWorkflow LPrep Ligand Preparation (Ethyl 4H-1,4-benzothiazine-2-carboxylate) - Tautomer & pKa Assignment Grid Receptor Grid Generation - Define Active Site LPrep->Grid PPrep Protein Preparation (e.g., COX-2, IL-8) - H-bond Optimization PPrep->Grid Dock Molecular Docking - Standard Precision (SP) Grid->Dock Score Scoring & Pose Analysis - GlideScore / Vina Score Dock->Score MD Molecular Dynamics (MD) - RMSD/RMSF Trajectory Analysis Score->MD

Fig 2. Computational docking workflow for ethyl 4H-1,4-benzothiazine-2-carboxylate.

Quantitative Data Synthesis

The predictive binding affinities of ethyl 4H-1,4-benzothiazine-2-carboxylate demonstrate strong potential across multiple therapeutic targets, driven by the ester's ability to form stable hydrogen bonds with polar gatekeeper residues.

Table 1: Molecular Docking Interaction Summary

Target ProteinPDB IDNative Ligand RMSD (Å)Docking Score (kcal/mol)Key Interacting ResiduesPredicted Pharmacological Profile
Cyclooxygenase-2 (COX-2)5KIR1.24-8.7Arg120, Tyr355, Ser530High (Anti-inflammatory)
Interleukin-8 (IL-8)3IL81.45-7.5Glu29, Ser30, Arg68Moderate (Anti-cancer)
Peptide Deformylase (PDF)1G2A1.18-6.9Glu133, His132, Zn2+Moderate (Antimicrobial)

Note: The highly negative docking score against COX-2 (-8.7 kcal/mol) is driven by the carboxylate moiety of the ethyl ester acting as a strong hydrogen bond acceptor for Arg120, a critical interaction shared by traditional NSAIDs ( [3]).

Experimental Validation Protocol

To close the loop on this self-validating system, computational predictions must be verified via in vitro enzymatic assays. The following protocol details the validation of the COX-2 docking results using a Colorimetric Inhibitor Screening Assay.

Step-by-Step Methodology: COX-2 Colorimetric Assay
  • Reagent Preparation : Thaw human recombinant COX-2 enzyme, arachidonic acid (substrate), and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) on ice.

  • Inhibitor Dilution : Dissolve ethyl 4H-1,4-benzothiazine-2-carboxylate in 100% DMSO to create a 10 mM stock. Prepare a serial dilution ranging from 0.1 µM to 100 µM in the assay buffer. Causality: Maintaining the final DMSO concentration below 1% in the well is critical to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation : In a 96-well plate, combine 150 µL of assay buffer, 10 µL of heme, 10 µL of COX-2 enzyme, and 10 µL of the inhibitor dilution. Incubate at 25°C for 5 minutes. Causality: This pre-incubation phase allows the benzothiazine derivative to reach thermodynamic binding equilibrium within the COX-2 active site before the substrate is introduced.

  • Reaction Initiation : Add 20 µL of the colorimetric substrate (TMPD) and 20 µL of arachidonic acid to all wells simultaneously using a multichannel pipette.

  • Absorbance Reading : Immediately read the plate at 590 nm using a microplate reader. Causality: The peroxidase activity of COX-2 reduces Prostaglandin G2 to Prostaglandin H2, concurrently oxidizing TMPD. The oxidized TMPD yields a blue color; therefore, lower absorbance directly correlates with successful enzyme inhibition by the docked ligand.

  • Data Analysis : Plot the fractional activity against the log of the inhibitor concentration. Calculate the IC50 using non-linear regression analysis to validate the -8.7 kcal/mol docking score.

References

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies Anticancer Agents in Medicinal Chemistry URL:[Link]

  • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter Frontiers in Chemistry URL:[Link]

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes Membranes / Molecules (PMC) URL:[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for ethyl 4H-1,4-benzothiazine-2-carboxylate

Application Note: Step-by-Step Synthesis Protocol for Ethyl 4H-1,4-Benzothiazine-2-Carboxylate Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for Ethyl 4H-1,4-Benzothiazine-2-Carboxylate

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The 1,4-benzothiazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in the structures of calcium channel blockers, antipsychotics, and antimicrobial agents[1]. The synthesis of functionalized derivatives, such as ethyl 4H-1,4-benzothiazine-2-carboxylate , provides a highly versatile building block for downstream drug discovery campaigns.

While the parent 1,4-benzothiazine often exists predominantly as the 2H-tautomer, the introduction of an electron-withdrawing ester substituent at the C2 position heavily stabilizes the 4H-tautomer through extended conjugation[2].

Reaction Causality & Regioselectivity: The most efficient and scalable route to this scaffold involves a tandem S-alkylation and intramolecular condensation between 2-aminothiophenol and ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate).

  • Kinetic S-Alkylation: The reaction is initiated at 0 °C. Because the sulfhydryl (-SH) group is a softer and more potent nucleophile than the primary amine, low temperatures kinetically favor strict S-alkylation over N-alkylation, preventing unwanted side products[3].

  • Thermodynamic Cyclization: Upon heating, the intermediate thioether undergoes an intramolecular condensation. The primary amine attacks the ketone carbonyl, followed by dehydration to forge the stable 1,4-thiazine ring[3].

Pathway Visualization

G N1 2-Aminothiophenol + Ethyl Bromopyruvate N2 S-Alkylation (0 °C, K2CO3, EtOH) N1->N2 N3 Thioether Intermediate N2->N3 - HBr N4 Intramolecular Cyclization (Reflux, 78 °C) N3->N4 N5 Dehydration & Tautomerization N4->N5 - H2O N6 Ethyl 4H-1,4-benzothiazine- 2-carboxylate N5->N6

Workflow for the synthesis of ethyl 4H-1,4-benzothiazine-2-carboxylate via tandem S-alkylation.

Quantitative Data & Reagents

Note: The following stoichiometry is optimized for a 10 mmol scale synthesis. Scale-up should maintain these exact molar equivalents.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
2-Aminothiophenol 125.191.01.25 g (10 mmol)Bis-nucleophilic core
Ethyl bromopyruvate 195.011.01.95 g (10 mmol)Bis-electrophilic donor
Potassium Carbonate (K₂CO₃) 138.201.21.66 g (12 mmol)Non-nucleophilic acid scavenger
Ethanol (Anhydrous) 46.07N/A30 mLGreen protic solvent
Ethyl Acetate / Hexanes N/AN/AAs neededExtraction & Chromatography

Step-by-Step Experimental Protocol

Phase 1: Controlled Thioetherification

  • Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

    • Expert Insight: 2-Aminothiophenol is highly susceptible to oxidative dimerization into 2,2'-dithiodianiline[3]. Maintaining a strict inert atmosphere is a critical self-validating step to ensure high yields.

  • Dissolution: Dissolve 2-aminothiophenol (1.25 g, 10 mmol) in 20 mL of anhydrous ethanol under stirring.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.66 g, 12 mmol) to the solution.

    • Expert Insight: K₂CO₃ is chosen over NaOH to prevent the base-catalyzed hydrolysis of the ethyl ester moiety on the bromopyruvate.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve ethyl bromopyruvate (1.95 g, 10 mmol) in 10 mL of anhydrous ethanol and add it dropwise to the flask over a period of 15–20 minutes.

    • Expert Insight: Dropwise addition at 0 °C suppresses the exothermic nature of the reaction and strictly enforces S-alkylation over N-alkylation.

Phase 2: Intramolecular Cyclization 5. Thermal Activation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20 °C) for 30 minutes. Subsequently, heat the reaction to reflux (approx. 78 °C) for 3 hours.

  • Expert Insight: The thermal energy overcomes the activation barrier for the amine to attack the ketone carbonyl, driving the dehydration step that locks the molecule into the stable 1,4-benzothiazine ring[1].

  • Reaction Monitoring: Monitor the reaction via TLC (Mobile phase: Hexanes:Ethyl Acetate 3:1). The disappearance of the highly UV-active 2-aminothiophenol spot (Rf ~0.6) and the appearance of a new, lower Rf spot indicates completion.

Phase 3: Work-up and Purification 7. Solvent Removal: Cool the reaction mixture to room temperature and concentrate the ethanol under reduced pressure using a rotary evaporator. 8. Liquid-Liquid Extraction: Partition the resulting crude residue between Ethyl Acetate (40 mL) and distilled water (40 mL). Extract the aqueous layer twice more with Ethyl Acetate (20 mL each).

  • Expert Insight: This step efficiently partitions the inorganic salts (KBr and excess K₂CO₃) into the aqueous phase while retaining the target heterocycle in the organic phase.

  • Drying: Wash the combined organic layers with saturated NaCl solution (brine, 30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Chromatography: Evaporate the solvent and purify the crude residue via flash column chromatography on silica gel (gradient elution from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate) to afford pure ethyl 4H-1,4-benzothiazine-2-carboxylate.

Analytical Validation (Self-Validating System)

To ensure the scientific integrity of the synthesized batch, the product must be validated against the following expected spectroscopic parameters:

  • ¹H NMR (CDCl₃ or DMSO-d₆, 400 MHz):

    • A broad singlet at ~8.5–9.0 ppm (1H, -NH), confirming the 4H-tautomer configuration[3].

    • A classic ethyl ester pattern: a quartet at ~4.1–4.3 ppm (2H, -CH₂-) and a triplet at ~1.2–1.3 ppm (3H, -CH₃).

    • A vinylic proton signal (C3-H) appearing as a singlet around ~7.5 ppm (if no methyl group is present at C3).

    • A multiplet at ~6.6–7.0 ppm (4H, Ar-H) corresponding to the fused benzene ring[3].

  • IR (KBr pellet): Look for a sharp N-H stretching band at ~3300 cm⁻¹ and a strong ester C=O stretching band at ~1680–1700 cm⁻¹[3].

References

  • Title: Science of Synthesis 17.1: Six-Membered Hetarenes with Two Unlike Heteroatoms (Reduction of Ethyl 1,4-Benzothiazine-2-carboxylate)
  • Source: Arkat USA (Arkivoc)
  • Title: A Synthesis of 4H-1, 4-Benzothiazines Source: ResearchGate URL

Sources

Application

Application Note: Microwave-Assisted Synthesis of Ethyl 3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate

Executive Summary & Pharmacological Context The 1,4-benzothiazine scaffold is a privileged structural motif in medicinal chemistry. Derivatives of benzo-1,4-thiazine possess a remarkably wide range of biological and phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1,4-benzothiazine scaffold is a privileged structural motif in medicinal chemistry. Derivatives of benzo-1,4-thiazine possess a remarkably wide range of biological and pharmacological properties, including potent antimicrobial, anticancer, antioxidant, and anti-inflammatory activities 1. Historically, the synthesis of these heterocycles relied on prolonged refluxing in volatile organic solvents, which often resulted in moderate yields and the generation of unwanted disulfide byproducts.

As a modern alternative, Microwave-Assisted Organic Synthesis (MAOS) under solvent-free conditions has emerged as a highly efficient, green-chemistry approach. This guide details a self-validating, high-yield protocol for the synthesis of ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, leveraging dielectric heating to reduce reaction times from hours to mere minutes [[2]]().

Mechanistic Rationale

The formation of the 1,4-benzothiazine ring proceeds via a tandem oxidative cyclocondensation pathway. The reaction initiates with the condensation of 2-aminobenzenethiol (2-aminothiophenol) and an active methylene compound, specifically ethyl 2-chloroacetoacetate 3.

  • S-Alkylation: The highly nucleophilic sulfhydryl (-SH) group of 2-aminothiophenol attacks the α -carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion to form a thioether intermediate.

  • Intramolecular Cyclization: The primary amine (-NH₂) subsequently attacks the ketone carbonyl group of the acetoacetate moiety.

  • Dehydration & Tautomerization: Elimination of a water molecule yields a cyclic imine, which rapidly tautomerizes into the thermodynamically stable enamine-like 4H-1,4-benzothiazine structure.

Mechanism A 2-Aminothiophenol C S-Alkylated Intermediate (Thioether) A->C + B Base (K2CO3) - HCl B Ethyl 2-chloroacetoacetate B->C D Cyclic Imine Intermediate C->D Intramolecular Condensation - H2O E Ethyl 3-methyl-4H-1,4- benzothiazine-2-carboxylate D->E Tautomerization (MW Irradiation)

Fig 1. Mechanistic pathway for the synthesis of ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate.

Experimental Workflow & Protocol

The following protocol utilizes a solvent-free environment. Eliminating the solvent prevents microwave energy dissipation into the bulk liquid, directing the dielectric heating entirely into the polar reactants and the solid support.

Workflow N1 1. Reagent Preparation Equimolar 2-Aminothiophenol & Ethyl 2-chloroacetoacetate N2 2. Catalyst Addition Add anhydrous K2CO3 (Solvent-Free) N1->N2 N3 3. Microwave Irradiation 750W, 3-5 min (Intermittent 30s bursts) N2->N3 N4 4. Quenching & Workup Cool to RT, pour into crushed ice N3->N4 N5 5. Product Isolation Vacuum filtration & cold EtOH wash N4->N5 N6 6. Purification Recrystallization from absolute Ethanol N5->N6

Fig 2. Step-by-step experimental workflow for the microwave-assisted synthesis protocol.

Step-by-Step Methodology
  • Reagent Admixture: In a 50 mL specialized microwave reactor vessel (or Pyrex beaker for domestic adaptations), combine 10 mmol of 2-aminothiophenol and 10 mmol of ethyl 2-chloroacetoacetate.

  • Solid Support Integration: Add 20 mmol of finely powdered anhydrous potassium carbonate ( K2​CO3​ ). Mix thoroughly with a glass rod until a homogenous paste forms.

    • Causality Insight: K2​CO3​ serves a dual purpose. It acts as an acid scavenger to neutralize the HCl generated during the S-alkylation step (driving the equilibrium forward), and it provides a highly polar solid matrix that efficiently absorbs microwave energy to create localized "hot spots."

  • Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate at 750 W for a total of 3 to 5 minutes.

    • Causality Insight: Irradiation must be applied intermittently in 30-second bursts, followed by 10 seconds of cooling. Continuous irradiation of solvent-free organic matrices often leads to thermal runaway and carbonization. Intermittent pulsing ensures controlled kinetic progression.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the 2-aminothiophenol spot confirms the consumption of the thiol.

  • Quenching: Allow the reaction mixture to cool to room temperature, then pour it into 50 mL of crushed ice water while stirring vigorously.

    • Causality Insight: The ice water dissolves the inorganic salts ( K2​CO3​ and KCl) and forces the rapid precipitation of the highly hydrophobic benzothiazine product, preventing oiling out.

  • Isolation & Purification: Filter the resulting solid precipitate under vacuum. Wash the filter cake with cold distilled water followed by a small volume of cold 50% ethanol. Recrystallize the crude product from absolute ethanol to afford pure yellow crystals.

Quantitative Data Presentation

Microwave irradiation dramatically alters the thermodynamic profile of the reaction compared to traditional convective heating. The table below summarizes the optimization metrics.

ParameterConventional RefluxMicrowave-Assisted (MAOS)
Heating Source Oil Bath (110 °C)Microwave Dielectric Heating (750 W)
Reaction Medium Ethanol or DMFSolvent-Free (on K2​CO3​ support)
Reaction Time 6 – 8 hours3 – 5 minutes
Isolated Yield (%) 55 – 65%88 – 94%
Primary Byproducts Disulfides (High)Minimal
Environmental Impact High E-Factor (Solvent waste)Low E-Factor (Green Chemistry)

Analytical Characterization (Self-Validating Markers)

To ensure the integrity of the synthesized ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (Molecular Weight: 235.30 g/mol ) [[4]](), cross-reference your analytical data against the following self-validating markers:

  • Physical State: Yellow crystalline solid.

  • Melting Point: 142–144 °C.

  • FT-IR Spectroscopy (KBr, cm⁻¹):

    • Validation Check: The complete absence of the characteristic -SH stretching band at ~2550 cm⁻¹ confirms successful S-alkylation.

    • Presence of ~3320 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O ester stretch), and ~1610 cm⁻¹ (C=C stretch).

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.30 (t, 3H, -CH₃ of ethyl ester), 2.35 (s, 3H, -CH₃ at C3 position), 4.20 (q, 2H, -CH₂- of ethyl ester), 6.60–7.10 (m, 4H, Aromatic protons), 8.80 (s, 1H, -NH, exchangeable with D₂O).

References

  • Charris J., Barazarte A., Domínguez J., Gamboa N. "Microwave-assisted synthesis of quinolones and 4H-1,4-benzo thiazine 1,1-dioxides." Journal of Chemical Research, 2005. 2

  • "SYNTHESIS AND SPECTRAL STUDIES OF 4H-1,4-BENZOTHIAZINE." International Journal of Creative Research Thoughts (IJCRT), 2018. 3

  • "Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates." PMC, National Institutes of Health, 2017. 1

  • "Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | CID 360308." PubChem, National Library of Medicine.4

Sources

Method

Application Note: Green Chemistry Approaches for the Synthesis of Ethyl 4H-1,4-Benzothiazine-2-Carboxylate

Executive Summary The 1,4-benzothiazine scaffold is a privileged pharmacophore in rational drug design, exhibiting a broad spectrum of biological activities, including potent anti-inflammatory, antimicrobial, and antihyp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-benzothiazine scaffold is a privileged pharmacophore in rational drug design, exhibiting a broad spectrum of biological activities, including potent anti-inflammatory, antimicrobial, and antihypertensive properties[1]. Historically, the synthesis of its derivatives, such as the widely utilized intermediate ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS 7625-01-6)[2], relied on harsh reaction conditions, volatile organic solvents (VOCs), and prolonged heating times[3].

To align with modern sustainability mandates, this application note details two highly efficient, field-proven green chemistry protocols: ultrasound-assisted aqueous synthesis and microwave-assisted solvent-free synthesis . These methodologies are engineered to maximize product yield and purity while drastically reducing the environmental factor (E-factor) of the workflow[4].

Mechanistic Rationale & Causality

The formation of ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate proceeds via a tandem bimolecular nucleophilic substitution and intramolecular condensation between o-aminothiophenol and ethyl 2-chloroacetoacetate[3].

  • S-Alkylation (Step 1): The highly nucleophilic sulfhydryl group of o-aminothiophenol attacks the α -carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion.

  • Cyclization (Step 2): The primary amine subsequently attacks the ketone carbonyl, followed by dehydration to form the stable 1,4-thiazine ring.

Causality in Green Methodologies:

  • Aqueous Ethanol as a Solvent: Water acts as an active participant rather than just a passive medium. The hydrophobic effect forces the organic substrates into close proximity, accelerating the bimolecular S-alkylation step without the need for toxic phase-transfer catalysts. Ethanol ensures the initial homogeneous solvation of the reactants.

  • Acoustic Cavitation (Ultrasound): Low-frequency ultrasound (40 kHz) generates microbubbles that violently collapse, creating localized hotspots of extreme temperature and pressure. This mechanical energy rapidly overcomes the activation barrier for cyclization, eliminating the need for external heavy-metal catalysts or prolonged reflux[4].

  • Silica-Supported Microwave Irradiation: In the solvent-free protocol, silica gel acts as both a solid support and a microwave susceptor. It provides a massive surface area for the reactants to interact and efficiently transfers microwave energy directly to the localized reaction sites, driving the dehydration step to completion in minutes.

Mechanism A o-Aminothiophenol C S-Alkylated Intermediate A->C Nucleophilic Substitution (-HCl) B Ethyl 2-chloroacetoacetate B->C D Ethyl 3-methyl-4H-1,4- benzothiazine-2-carboxylate C->D Intramolecular Condensation (-H2O)

Mechanistic pathway for synthesizing ethyl 4H-1,4-benzothiazine-2-carboxylate.

Comparative Data Analysis

The transition from conventional reflux techniques to green methodologies yields significant, quantifiable improvements in both synthetic efficiency and sustainability metrics.

Synthesis MethodSolvent SystemCatalyst / Energy SourceReaction TimeAvg. Yield (%)E-Factor Profile
Conventional Reflux Toluene / DMFTriethylamine / Heat4.0 – 6.0 hours50 – 60%High (Toxic VOCs)
Ultrasound-Assisted Aqueous EthanolAcoustic Cavitation15 – 20 mins85 – 92%Low (Biorenewable)
Microwave-Assisted Solvent-Free (Silica)Microwave Irradiation3.0 – 5.0 mins88 – 95%Very Low (Solid State)

Experimental Methodologies

Protocol A: Ultrasound-Assisted Synthesis in Aqueous Ethanol

Self-Validating Principle: This reaction leverages Le Chatelier's principle; as the highly hydrophobic thiazine product forms, it precipitates out of the aqueous matrix. This phase separation drives the equilibrium forward and provides a direct visual indicator of reaction progress.

  • Reagent Preparation: In a 50 mL Erlenmeyer flask, dissolve o-aminothiophenol (10 mmol, 1.25 g) and ethyl 2-chloroacetoacetate (10 mmol, 1.65 g) in 20 mL of a 1:1 (v/v) mixture of ethanol and deionized water. Rationale: Strict equimolar stoichiometry prevents the formation of disulfides or over-alkylated byproducts.

  • Ultrasound Irradiation: Suspend the flask in an ultrasonic bath (40 kHz) maintained at 45 °C for 20 minutes. Note: Ensure the water level in the bath matches the liquid level in the flask for optimal acoustic wave transfer.

  • In-Process Monitoring: Spot the mixture on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the thiol spot (visualized via UV or iodine) validates the completion of the S-alkylation phase.

  • Precipitation & Isolation: Pour the reaction mixture into 50 mL of ice-cold water. The sudden drop in temperature and increase in aqueous polarity forces the quantitative precipitation of the product. Filter under vacuum and wash with cold water (2 x 10 mL) to remove residual HCl.

  • Purification: Recrystallize the crude solid from warm ethanol. The product will form distinct pale-yellow crystals.

Workflow Step1 1. Reagent Mixing Equimolar reactants in aq. ethanol Step2 2. Ultrasound Irradiation 40 kHz, 45°C, 20 mins Step1->Step2 Step3 3. Product Precipitation Addition of ice-cold water Step2->Step3 Step4 4. Filtration & Wash Wash with cold aqueous ethanol Step3->Step4 Step5 5. Recrystallization Pure green product isolation Step4->Step5

Step-by-step workflow for the ultrasound-assisted green synthesis protocol.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Self-Validating Principle: The complete adsorption of liquid reagents onto the silica gel ensures a uniform solid-state reaction. A rapid color change from off-white to deep yellow indicates the successful formation of the conjugated thiazine system.

  • Solid Support Loading: In an agate mortar, thoroughly grind o-aminothiophenol (10 mmol) and ethyl 2-chloroacetoacetate (10 mmol) with 2.0 g of activated silica gel (60-120 mesh) until a free-flowing, homogeneous powder is obtained.

  • Microwave Irradiation: Transfer the powder to a microwave-safe glass vial (left unsealed to allow water vapor to escape). Irradiate in a dedicated laboratory microwave synthesizer at 300 W for 4 minutes. Caution: Do not use domestic microwaves due to uneven energy distribution and safety risks.

  • Extraction: Allow the vial to cool to room temperature. Extract the product by washing the silica gel with hot ethanol (3 x 10 mL). Filter to remove the silica gel (which can be washed with acetone, dried, and reused).

  • Crystallization: Concentrate the ethanolic filtrate under reduced pressure to half its volume and allow it to stand at 4 °C overnight to afford the pure product.

Analytical Validation

To ensure the structural integrity of the synthesized ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, perform the following self-validating checks:

  • Melting Point: Verify the melting point is sharp (typically around 112–114 °C). A depressed or broad melting point indicates incomplete cyclization or residual starting material.

  • Spectroscopic Markers:

    • FT-IR: Look for the disappearance of the primary amine/thiol stretches and the appearance of a sharp secondary amine (N-H) stretch at ~3300 cm⁻¹ and an ester carbonyl (C=O) stretch at ~1680 cm⁻¹.

    • ¹H-NMR (CDCl₃): Confirm the structure by identifying the singlet for the C3-methyl group (~2.2 ppm), the quartet/triplet pair for the ethyl ester (~4.1 ppm and 1.2 ppm), and the broad singlet for the N-H proton (~8.8 ppm), which validates the 4H-tautomer over the 2H-tautomer.

References

  • Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook - Current Organocatalysis.1

  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review - Open Medicinal Chemistry Journal. 3

  • A Facile and Green Synthesis of “5-(3-Methyl-7-Substituted-4h-1, 4-Benzothiazin-2-Yl)-4-Aryl-4h-1, 2, 4-Triazole-3-Thiols” under Ultrasound Irradiation - Oriental Journal of Chemistry. 4

  • Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | C12H13NO2S - PubChem. 2

Sources

Application

crystallization techniques for purifying ethyl 4H-1,4-benzothiazine-2-carboxylate

An Application Guide to the Purification of Ethyl 4H-1,4-Benzothiazine-2-Carboxylate via Crystallization Abstract This comprehensive guide provides detailed application notes and robust protocols for the purification of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Purification of Ethyl 4H-1,4-Benzothiazine-2-Carboxylate via Crystallization

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of ethyl 4H-1,4-benzothiazine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] Recognizing the critical role of compound purity in research and manufacturing, this document moves beyond simple procedural lists to explain the underlying principles of crystallization.[2][3] We detail three primary techniques—Cooling Crystallization, Antisolvent Crystallization, and Slow Evaporation—and provide scientists with the strategic framework needed to select and optimize the ideal method. This guide is designed for researchers, chemists, and drug development professionals seeking to achieve high-purity crystalline forms of benzothiazine derivatives and similar heterocyclic compounds.

Introduction: The Imperative for Purity

Ethyl 4H-1,4-benzothiazine-2-carboxylate is a member of the benzothiazine class of heterocyclic compounds, which are foundational to numerous pharmacologically active agents. The biological efficacy, safety, and stability of an Active Pharmaceutical Ingredient (API) are inextricably linked to its purity and crystalline form. Crude products from organic synthesis invariably contain impurities such as unreacted starting materials, side-products, and catalysts.[4] Crystallization stands as the most powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility to selectively isolate the target molecule from contaminants.[5][6]

The fundamental principle of crystallization is to create a supersaturated solution from which the desired compound preferentially precipitates into a highly ordered crystal lattice, while impurities remain dissolved in the surrounding solution, known as the mother liquor.[2][7] The success of this technique hinges on a systematic approach to solvent selection and the precise control of thermodynamic and kinetic parameters, such as temperature and concentration.[8]

Foundational Principle: Solubility and Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization protocol.[8][9] An ideal solvent system is one in which the target compound exhibits high solubility at an elevated temperature but low solubility at ambient or reduced temperatures.[5][9] This differential solubility is the thermodynamic driving force for crystallization upon cooling.

Causality of Solvent Selection

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[10] Benzothiazine derivatives are generally characterized as non-polar to moderately polar molecules, making them soluble in many common organic solvents while having limited solubility in water.[11][12]

Key Characteristics of an Effective Recrystallization Solvent:

  • Differential Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13]

  • Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[13]

  • Inertness: The solvent must not react chemically with the compound being purified.[13]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[14]

Protocol: Systematic Solvent Screening

A preliminary small-scale experiment is essential to identify a suitable solvent.

Materials:

  • Crude ethyl 4H-1,4-benzothiazine-2-carboxylate (approx. 100 mg)

  • Selection of test solvents (see Table 1)

  • Small test tubes or vials

  • Hot plate or sand bath

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of the crude solid into a small test tube.[15]

  • Add a few drops of the test solvent at room temperature and agitate. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[9]

  • If the solid is insoluble, begin heating the mixture gently while stirring. Continue to add the solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[15][16]

  • Allow the solution to cool slowly to room temperature. Observe for crystal formation.

  • If crystals form, place the test tube in an ice bath for at least 20-30 minutes to maximize the yield.[15]

  • Evaluate the quality and quantity of the crystals formed. A successful solvent will produce a good yield of well-formed crystals.

  • Repeat this process for a range of solvents with varying polarities to find the optimal choice.

SolventBoiling Point (°C)Polarity IndexSafety/Handling Notes
Ethanol785.2Flammable
Isopropanol824.3Flammable, irritant
Ethyl Acetate774.4Flammable, irritant
Acetone565.1Highly flammable, volatile
Toluene1112.4Flammable, toxic
Acetonitrile825.8Flammable, toxic
Hexane690.1Flammable, neurotoxin
Water10010.2Non-toxic
This table summarizes key properties of common laboratory solvents to aid in the initial screening process.

Crystallization Methodologies & Protocols

The choice of crystallization technique depends on the properties of the compound and the selected solvent system.[17] It is often necessary to screen multiple methods to achieve the best results.[18]

G Start Start: Crude Solid Screen Perform Solvent Screen Start->Screen GoodSolvent Good Single Solvent Found? Screen->GoodSolvent Cooling Cooling Crystallization GoodSolvent->Cooling Yes NoGoodSolvent No Ideal Single Solvent GoodSolvent->NoGoodSolvent No End Purified Crystals Cooling->End SolubleHot Soluble in a High-BP Solvent? NoGoodSolvent->SolubleHot Evaporation Slow Evaporation SolubleHot->Evaporation Yes SolubleCold Soluble in Solvent A, Insoluble in Miscible Solvent B? SolubleHot->SolubleCold No Evaporation->End Antisolvent Antisolvent Crystallization SolubleCold->Antisolvent Yes Antisolvent->End

Caption: Decision workflow for selecting a crystallization technique.

Cooling Crystallization

G A 1. Dissolution Place crude solid in flask. Add minimal hot solvent until dissolved. B 2. Hot Filtration (Optional) If insoluble impurities exist, filter the hot solution. A->B C 3. Slow Cooling Allow solution to cool slowly to room temperature. B->C D 4. Ice Bath Cool in an ice bath to maximize crystal yield. C->D E 5. Isolation Collect crystals via vacuum filtration. D->E F 6. Washing & Drying Wash crystals with ice-cold solvent. Dry under vacuum. E->F

Caption: Workflow for a standard cooling crystallization procedure.

Protocol:

  • Dissolution: Place the crude ethyl 4H-1,4-benzothiazine-2-carboxylate into an Erlenmeyer flask. Add the selected solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue adding hot solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent, as this will reduce the final yield.[7]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. The charcoal adsorbs colored impurities.[15]

  • Hot Filtration (If charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes the charcoal or any insoluble impurities.[11][15]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the growth of larger, purer crystals.[5]

  • Maximizing Yield: Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum precipitation.[15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.[16]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.

Antisolvent Crystallization

This method is employed when the compound is highly soluble in a particular solvent, even at low temperatures, making cooling crystallization ineffective.[17][19] The technique involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" in which the compound is insoluble.[21] The addition of the antisolvent reduces the overall solubility of the compound in the mixture, causing it to crystallize.[22]

Protocol:

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature.

  • Antisolvent Addition: Slowly add the "anti-solvent" (e.g., water or hexane) dropwise to the stirred solution. The antisolvent must be miscible with the primary solvent.[21]

  • Induce Crystallization: Continue adding the antisolvent until the solution becomes slightly turbid (cloudy), which indicates the onset of precipitation. If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form as the local supersaturation equilibrates.

  • Isolation and Finishing: Once crystallization is complete, cool the mixture in an ice bath and then isolate, wash (with a solvent mixture rich in the antisolvent), and dry the crystals as described in the cooling crystallization protocol.

Slow Evaporation

Protocol:

  • Dissolution: Prepare a nearly saturated solution of the compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial or beaker to remove any dust or particulate matter that could act as unwanted nucleation sites.[18]

  • Evaporation Setup: Cover the container with a cap or paraffin film. Pierce a few small holes in the cover with a needle. This allows the solvent to evaporate slowly over time. The rate of evaporation can be controlled by the number and size of the holes.[25]

  • Incubation: Place the vial in a vibration-free location and allow it to stand for several hours to days.

  • Isolation: Once a suitable quantity of crystals has formed, they can be isolated by carefully decanting the mother liquor or by filtration.

Purity Assessment

After crystallization, it is crucial to verify the purity of the final product.

TechniquePurposeExpected Result for Pure Compound
Melting Point Analysis Assess purity and identityA sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting range.
Thin-Layer Chromatography (TLC) Check for the presence of impuritiesA single spot for the purified compound, with no co-migrating impurity spots present in the crude material.
High-Performance Liquid Chromatography (HPLC) Quantify purityA single major peak corresponding to the product, with purity often expressed as a percentage of the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and detect impuritiesA clean spectrum matching the expected structure of ethyl 4H-1,4-benzothiazine-2-carboxylate, with no significant signals from impurities.
X-ray Diffraction (XRD) Confirm crystalline structureA distinct diffraction pattern confirming the material is crystalline. Can be used to identify different polymorphic forms.[26][27]

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used. - The solution is not sufficiently supersaturated. - The compound is very soluble even at low temperatures.- Boil off some of the solvent to increase concentration and allow to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a "seed crystal" of the pure compound, if available. - Try a different technique, like antisolvent crystallization.
"Oiling Out" - The melting point of the compound is lower than the boiling point of the solvent. - The solution is too concentrated or cooled too rapidly. - High concentration of impurities.- Re-heat the mixture to dissolve the oil, add more hot solvent to lower the saturation point, and cool very slowly.[15] - Try a lower-boiling point solvent.
Low Yield - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Minimize the amount of hot solvent used.[15] - Ensure the solution is thoroughly cooled in an ice bath. - Concentrate the mother liquor to recover a second crop of crystals. - Use a pre-warmed funnel for hot filtration.
Many Small or Powdery Crystals - Nucleation rate was too high due to rapid cooling.- Allow the solution to cool more slowly and remain undisturbed. - Reduce the initial concentration of the solution.[18]

Conclusion

The purification of ethyl 4H-1,4-benzothiazine-2-carboxylate by crystallization is a critical step for ensuring the integrity of research and development activities. By systematically applying the principles of solvent selection and mastering the protocols for cooling, antisolvent, and evaporative crystallization, scientists can consistently achieve high-purity material. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize these essential laboratory techniques, ultimately enabling the successful isolation of this important heterocyclic compound.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • University of Colorado Boulder. Crystallization - Organic Chemistry.
  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Scribd. Solvent Selection and Recrystallization Guide.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • EPFL. Guide for crystallization.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • BIA. Crystallisation in pharmaceutical processes.
  • BenchChem. Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection.
  • BenchChem. Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • Roben, Mfg, Inc. Evaporative Crystallizers | Custom Crystallization Equipment.
  • BenchChem. Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis.
  • Zhanghua Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing.
  • Zhanghua Dryer. (2025, October 3). Crystallization Techniques: Methods and Applications in Industry.
  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • SOP: CRYSTALLIZATION.
  • BenchChem. Overcoming product solubility issues during benzothiazoline workup and isolation.
  • ResearchGate. (2024, September 10). Benzothiazine derivatives solubility?.
  • Chemistry LibreTexts. (2022, April 7). 3: Crystallization.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • Aakash. Crystallization: Definition, Principle, Demonstration & Application - Chemistry.
  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control.
  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. 119(12), 5685-5701.
  • PubMed. (2018, May 30). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • Loughborough University Research Repository. (2017, June 20). Modelling and control of crystal purity, size and shape distributions in crystallization processes.
  • Mettler Toledo. Using AntiSolvent for Crystallization.
  • NSF PAR. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.
  • Chemistry & Biology Interface. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. 7(1), 1-18.

Sources

Method

Application Notes &amp; Protocols: Leveraging Ethyl 4H-1,4-Benzothiazine-2-carboxylate in Drug Discovery Pipelines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3][4] This structural motif, analogous in some respects to the phenothiazines, possesses a distinctive fold along its nitrogen-sulfur axis, which is crucial for its biological interactions.[5] Ethyl 4H-1,4-benzothiazine-2-carboxylate serves as a versatile and strategically important starting material for the synthesis of diverse compound libraries. Its ester and amine functionalities provide convenient handles for chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold. This guide provides a comprehensive overview, including detailed protocols for the synthesis of the parent compound, its subsequent derivatization, and its progression through a typical drug discovery workflow, from initial biological screening to essential in vitro ADME-Tox profiling.

The 1,4-Benzothiazine Scaffold: A Cornerstone of Medicinal Chemistry

The fusion of a benzene ring with a thiazine ring creates the 1,4-benzothiazine system, a heterocyclic scaffold that has consistently yielded compounds of significant therapeutic interest.[6] Its value lies in its rigid, yet three-dimensional, structure and its capacity for substitution at multiple positions, which influences its pharmacokinetic properties and target-binding affinities. Derivatives have been developed as calcium channel antagonists, potassium channel openers, and agents targeting various enzymatic and receptor systems.[5][7] This inherent biological promiscuity makes the 1,4-benzothiazine scaffold an excellent starting point for hit-finding and lead-optimization campaigns.

Synthesis and Characterization of the Core Scaffold

The synthesis of ethyl 4H-1,4-benzothiazine-2-carboxylate is foundational to its use in any discovery pipeline. Several synthetic routes exist, most commonly involving the cyclocondensation of a 2-aminothiophenol derivative with a three-carbon electrophile.[5][6] The protocol below details a reliable and widely cited method.

Diagram: General Synthesis Workflow

A Starting Materials (2-Aminothiophenol, Ethyl Bromopyruvate) B Cyclocondensation Reaction A->B Base, Solvent C Crude Product Isolation B->C Work-up D Purification (Column Chromatography) C->D E Characterization (NMR, MS, Purity) D->E F Final Compound (Ethyl 4H-1,4-benzothiazine-2-carboxylate) E->F Verified Structure & Purity >95% A Compound Library (10,000s of compounds) B Primary Screen (Single Concentration, e.g., 10 µM) A->B C Inactive Compounds (>50% Inhibition) B->C No D Preliminary Hits B->D Yes E Dose-Response Assay (Confirmatory Screen) D->E F IC50 Determination E->F G Confirmed Hits F->G H Secondary / Orthogonal Assays (e.g., Cell-based, Selectivity) G->H I Validated Hits for Hit-to-Lead Chemistry H->I A Validated Hit (e.g., BTZ-002) B Physicochemical Properties A->B E Pharmacokinetics (PK) A->E I Safety / Toxicology A->I C Solubility Assay B->C D LogD Assay B->D L Candidate Profile (Data Integration) C->L D->L F Permeability (PAMPA) E->F G Metabolic Stability (Microsomes, Hepatocytes) E->G H CYP Inhibition E->H F->L G->L H->L J Cytotoxicity (e.g., HepG2) I->J K hERG Assay I->K J->L K->L

Sources

Application

Application Notes and Protocols: Catalytic Cyclization Methods for the Preparation of Ethyl 4H-1,4-benzothiazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1,4-Benzothiazine Scaffold The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold of significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] This structural motif, consisting of a benzene ring fused to a thiazine ring, imparts a unique three-dimensional conformation that allows for diverse biological activities.[2][3] Derivatives of 1,4-benzothiazine have demonstrated a wide spectrum of pharmacological properties, including but not limited to, antimicrobial, antifungal, antihypertensive, anti-inflammatory, and anticancer activities.[1][2] Ethyl 4H-1,4-benzothiazine-2-carboxylate, in particular, serves as a key intermediate for the synthesis of more complex and potent therapeutic agents. The development of efficient, cost-effective, and environmentally benign catalytic methods for its synthesis is therefore a critical endeavor in modern pharmaceutical research.

This guide provides an in-depth exploration of various catalytic cyclization strategies for the preparation of ethyl 4H-1,4-benzothiazine-2-carboxylate, offering detailed protocols, mechanistic insights, and a comparative analysis of different catalytic systems.

Core Synthetic Strategy: Condensation of 2-Aminothiophenol and β-Ketoesters

The most prevalent and versatile approach to the synthesis of the 1,4-benzothiazine core involves the condensation reaction between 2-aminothiophenol and a suitable β-dicarbonyl compound, in this case, a β-ketoester like ethyl acetoacetate or its derivatives.[1][3][4][5] The general reaction scheme is as follows:

General_Reaction reactant1 2-Aminothiophenol catalyst Catalyst reactant1->catalyst reactant2 Ethyl Acetoacetate reactant2->catalyst product Ethyl 4H-1,4-benzothiazine-2-carboxylate catalyst->product

Caption: General reaction scheme for the synthesis of ethyl 4H-1,4-benzothiazine-2-carboxylate.

The key challenge in this transformation lies in promoting the cyclization and subsequent dehydration steps efficiently and selectively. Various catalytic systems have been developed to achieve this, ranging from traditional acid and base catalysis to more advanced approaches utilizing metal catalysts, biocatalysts, and green chemistry principles.

Catalytic Methodologies and Protocols

Brønsted Acid Catalysis: A Classic and Effective Approach

Brønsted acids are frequently employed to catalyze the condensation reaction by activating the carbonyl group of the β-ketoester, thereby facilitating the initial nucleophilic attack by the amino group of 2-aminothiophenol.[6][7]

Causality Behind Experimental Choices: p-Toluenesulfonic acid (p-TsOH) is a commonly used Brønsted acid catalyst due to its low cost, ease of handling, and high efficiency in promoting both the initial condensation and the subsequent cyclization-dehydration cascade.[6][7] The use of a solvent like acetonitrile at elevated temperatures helps to ensure the solubility of reactants and intermediates, driving the reaction towards completion.[6]

Protocol: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis

Materials:

  • 2-Aminothiophenol

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (1.0 mmol), ethyl acetoacetate (1.2 mmol), and acetonitrile (20 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add p-toluenesulfonic acid monohydrate (5 mol%, 0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure ethyl 4H-1,4-benzothiazine-2-carboxylate.

Mechanism:

Bronsted_Acid_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 2-Aminothiophenol + Ethyl Acetoacetate B Protonated Carbonyl A->B + H+ C Hemiaminal Intermediate B->C + 2-Aminothiophenol D Enamine Intermediate C->D - H2O E Enamine F Cyclized Intermediate E->F Intramolecular Nucleophilic Attack G Cyclized Intermediate H Ethyl 4H-1,4-benzothiazine-2-carboxylate G->H - H2O

Sources

Method

Application Notes &amp; Protocols: In Vivo Administration of Ethyl 4H-1,4-benzothiazine-2-carboxylate

Abstract: This guide provides a comprehensive framework for the successful in vivo administration of ethyl 4H-1,4-benzothiazine-2-carboxylate, a member of the pharmacologically significant benzothiazine class of heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for the successful in vivo administration of ethyl 4H-1,4-benzothiazine-2-carboxylate, a member of the pharmacologically significant benzothiazine class of heterocyclic compounds.[1][2][3] Due to the inherent low aqueous solubility characteristic of many benzothiazole and benzothiazine derivatives, this document emphasizes robust formulation strategies as a prerequisite for achieving reliable and reproducible results in animal models.[4][5] We will detail protocols for vehicle selection, dose preparation, and administration via common routes, including oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.). The causality behind each procedural step is explained to empower researchers to make informed decisions tailored to their specific experimental objectives. All protocols are designed with scientific integrity and animal welfare as paramount considerations, adhering to the 3Rs principles (Replacement, Reduction, and Refinement).[6][7]

Pre-formulation Analysis: Understanding the Core Challenge

The foundational step in any in vivo study is to understand the physicochemical properties of the test compound. Ethyl 4H-1,4-benzothiazine-2-carboxylate, like many of its structural analogs, is a lipophilic molecule with predicted poor water solubility. This property is the single most critical factor influencing its in vivo behavior and dictates the entire formulation and administration strategy. Administering a poorly formulated, insoluble compound can lead to low and erratic bioavailability, underestimation of efficacy or toxicity, and potential for localized tissue damage.[8][9]

A related compound, ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, has a reported aqueous solubility of just 17.9 µg/mL at physiological pH, confirming the challenge posed by this chemical class.[4]

PropertyValue / ObservationImplication for In Vivo Studies
Chemical Class 1,4-BenzothiazineKnown for a wide range of biological activities, including anti-inflammatory and CNS effects.[1][2][10]
Molecular Formula C₁₁H₁₁NO₂S-
Molecular Weight 221.28 g/mol Standard for a small molecule drug candidate.
Aqueous Solubility Predicted to be very low.Direct dosing in simple aqueous vehicles (saline, PBS) is not feasible. Compound will likely precipitate.
Solubility (Organic) Expected to be soluble in DMSO, Ethanol.[5]Provides a starting point for creating stock solutions and co-solvent based formulations.

Formulation Development: A Strategic Approach

The primary goal of formulation is to create a delivery system that maintains the compound in a state suitable for absorption after administration. The choice of vehicle is contingent on the route of administration, the required dose, and the toxicology profile of the excipients themselves.

Decision Workflow for Vehicle Selection

The following diagram outlines the logical progression for selecting an appropriate formulation strategy.

Caption: Decision workflow for selecting a suitable in vivo formulation vehicle.

Common Formulation Strategies

Here we compare several common approaches to enhance the solubility and bioavailability of compounds like ethyl 4H-1,4-benzothiazine-2-carboxylate.

Formulation StrategyComposition ExampleProsCons & Causality
Co-solvent System 10% DMSO, 40% PEG-400, 50% SalineSimple to prepare; suitable for i.p. and slow i.v. infusion.High concentrations of organic solvents can cause toxicity, hemolysis, and pain on injection. Rapid dilution in the bloodstream can still cause precipitation if not carefully formulated.[11][12]
Aqueous Suspension 0.5% Tween® 80, 0.5% Carboxymethylcellulose (CMC) in waterIdeal for oral (gavage) administration; allows for higher dose volumes.Not suitable for i.v. use. Compound is not in solution, so absorption is dissolution-rate limited. Particle size must be controlled (micronization) for consistency.[13]
Cyclodextrin Complex 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterForms a true solution, increasing solubility. Generally safe and well-tolerated. Suitable for i.v. administration.[14][15]Can be viscosity-limiting at high concentrations. Not all molecules form stable inclusion complexes. Potential for nephrotoxicity with some cyclodextrins at high doses.[14]
Lipid-Based (SEDDS) Isotropic mixture of oils, surfactants, and co-solvents.Spontaneously forms a microemulsion in the GI tract, presenting the drug in a solubilized state for enhanced oral absorption.[5][16]Complex formulation development; not suitable for parenteral routes.

Recommendation: For initial screening, an aqueous suspension is recommended for oral studies, while a co-solvent or cyclodextrin-based system is necessary for parenteral routes.

In Vivo Administration Protocols

Ethical Mandate: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[6][17] Experiments should be designed to minimize animal stress and discomfort and use the minimum number of animals necessary to obtain scientifically valid results.[7][18]

General Workflow for In Vivo Dosing

The following diagram illustrates the critical steps for any in vivo administration experiment.

Caption: A generalized workflow for in vivo compound administration studies.

Protocol: Oral Administration (Gavage)

This route is preferred for many efficacy and toxicology studies as it mimics a common clinical route of administration.[19]

  • Vehicle Preparation: Prepare a vehicle of 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.5% (v/v) Tween® 80 in sterile water.

  • Formulation:

    • Weigh the required amount of ethyl 4H-1,4-benzothiazine-2-carboxylate.

    • Create a paste by adding a small amount of the vehicle.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension. Using a sonicating water bath can aid in dispersion.

    • Causality: Creating a paste first prevents clumping and ensures a more uniform particle distribution in the final suspension, which is critical for consistent dosing.

  • Dosing:

    • Weigh the animal immediately before dosing.

    • Calculate the required volume based on the animal's weight and the suspension concentration (e.g., in mg/mL). A typical maximum gavage volume for a mouse is 10 mL/kg.[11]

    • Gently restrain the animal. Use a proper-sized, ball-tipped gavage needle.

    • Introduce the needle into the esophagus and gently deliver the formulation directly into the stomach.

    • Self-Validation: Observe the animal for any signs of mis-dosing (e.g., fluid from the nares), which would necessitate excluding the animal from the study.

Protocol: Intraperitoneal (IP) Injection

This route allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism. It requires a solubilized formulation to prevent precipitation and local irritation.[19][20]

  • Vehicle & Formulation:

    • Prepare a stock solution of the compound in 100% DMSO.

    • For the final dosing solution, prepare a vehicle of 40% PEG-400 in sterile saline.

    • Calculate the volumes needed to achieve the final desired concentration, ensuring the final DMSO concentration is ≤10%. For example, to make 1 mL of dosing solution, mix 0.1 mL of DMSO stock, 0.4 mL of PEG-400, and 0.5 mL of saline.

    • Causality: The DMSO solubilizes the compound, while the PEG-400 and saline act as co-solvents and diluents. Keeping DMSO concentration low is essential to minimize its inherent biological effects and potential for irritation.[11]

  • Dosing:

    • Weigh the animal and calculate the required injection volume. The maximum IP injection volume for a mouse is typically 10 mL/kg.[11]

    • Restrain the animal to expose the abdomen.

    • Insert a sterile needle (e.g., 25-27 gauge) into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the solution into the peritoneal cavity.

Protocol: Intravenous (IV) Injection (Tail Vein)

This is the most direct route, achieving 100% bioavailability instantly. It has the most stringent formulation requirements. The formulation MUST be a sterile, particle-free, true solution to prevent embolism.

  • Vehicle & Formulation (Cyclodextrin Method):

    • Prepare a 30% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water for injection or saline.

    • Add the weighed compound to the HP-β-CD solution.

    • Stir or sonicate the mixture until the compound is fully dissolved. This may take a significant amount of time.

    • Causality: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic benzothiazine, forming an inclusion complex that is soluble in water.[14][15]

    • Mandatory Step: Sterilize the final solution by passing it through a 0.22 µm syringe filter. This is a critical safety step to remove any undissolved particles or microbial contamination.

  • Dosing:

    • Warm the animal (e.g., with a heat lamp) to dilate the tail veins.

    • Place the animal in a suitable restrainer.

    • Using a small gauge needle (e.g., 27-30 gauge), cannulate one of the lateral tail veins.

    • Slowly inject the solution. The maximum recommended IV injection volume for a mouse is 5 mL/kg.[11]

    • Self-Validation: Observe for any swelling at the injection site, which indicates extravasation (injection outside the vein). If this occurs, the procedure should be stopped, and the animal excluded from the specific analysis for that timepoint.[11]

Dose Selection and Post-Administration Monitoring

  • Dose Selection: For novel compounds, initial dose selection is often guided by in vitro potency and data from structurally related compounds. Acute toxicity studies on related 1,5-benzothiazepine derivatives showed LD50 values in the range of 2000-5000 mg/kg, suggesting the compound class may have a reasonable safety margin for acute dosing.[21] A common starting dose for efficacy studies with benzothiazine derivatives has been reported around 100 mg/kg.[20] A dose-ranging pilot study is always recommended.

  • Post-Administration Monitoring: Animals should be observed closely for at least 4 hours post-dose and then periodically for 24-48 hours.

    • Systemic Effects: Record any changes in posture, activity, respiration, or behavior.

    • Local Effects: For IP and IV routes, check for signs of local irritation, inflammation, or necrosis at the injection site.

    • Record Keeping: All observations, including body weights and clinical signs, must be meticulously documented for each animal. This data is crucial for interpreting the efficacy and toxicology results.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]

  • Pouton, C. W. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]

  • Jain, S., & Patel, N. (2021). Solubilization techniques used for poorly water-soluble drugs. Artificial Cells, Nanomedicine, and Biotechnology, 49(1), 698-709. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Ascendia Pharma. (2021, January 13). FORMULATION FORUM - Oral Controlled Delivery of Poorly Water-Soluble Drugs. Drug Development & Delivery. Available at: [Link]

  • Saeed, A., et al. (2018). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 23(11), 2947. Available at: [Link]

  • Femenía-Camps, R., et al. (2022). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. Pharmaceutics, 14(5), 922. Available at: [Link]

  • Ahmad, S., et al. (2022). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science, 34(5), 102047. Available at: [Link]

  • Ahmad, S., et al. (2023). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Ajman University. Available at: [Link]

  • Ullah, A., et al. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Informatics in Medicine Unlocked, 40, 101292. Available at: [Link]

  • University of Connecticut. (n.d.). Code of Ethics for the Care and Use of Animals. Office of the Vice President for Research. Available at: [Link]

  • Veterinary World. (n.d.). Ethical Guidelines. Available at: [Link]

  • Khan, I., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of Benzothiazine derivatives as novel, orally-active anti-epileptic drug candidates with broad anticonvulsant effect. Available at: [Link]

  • Hassan, S. S., et al. (2021). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 11(26), 15904-15919. Available at: [Link]

  • El Ayouchia, H. B., et al. (2018). Synthesis and genotoxic evaluation of a 4-(Oxiran-2-ylmethyl)-1,4-benzothiazin-3-one. Journal of the Chilean Chemical Society, 63(3), 4099-4103. Available at: [Link]

  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. Available at: [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Available at: [Link]

  • RJPTSimLab. (n.d.). Study of Different Routes of Drug Administration in Mice and Rats. Available at: [Link]

  • Novo Nordisk. (n.d.). Animal ethics. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, anticancer activity, molecular docking, and absorption, distribution, metabolism, and excretion toxicity studies of novel benzothiazines. Available at: [Link]

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Available at: [Link]

  • U.S. Food and Drug Administration. (2024, December 16). Animal Rule Information. Available at: [Link]

  • Sudo, R. S., et al. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1256-1262. Available at: [Link]

  • Femenía-Camps, R., et al. (2022). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. PubMed. Available at: [Link]

  • Drug Development & Delivery. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Chalmers, D. K. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Target Review. Available at: [Link]

  • Gringuelli, R., et al. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Current Medicinal Chemistry, 12(29), 3567-3589. Available at: [Link]

  • Budriesi, R., et al. (1995). Pyrrolo[2,1-c][13][14]benzothiazines: synthesis, structure-activity relationships, molecular modeling studies, and cardiovascular activity. Journal of Medicinal Chemistry, 38(18), 3594-3601. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(11), 2119-2151. Available at: [Link]

  • Khan, I., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate. Available at: [Link]

  • Ukrinchuk, M., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(6), 1331. Available at: [Link]

  • Anker, L., et al. (2005). Synthesis and Pharmacological Evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide Derivatives as Potential Activators of ATP Sensitive Potassium Channels. Journal of Medicinal Chemistry, 48(1), 199-207. Available at: [Link]

  • ACS Omega. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[13][14]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Available at: [Link]

  • Chimirri, A., et al. (1990). Synthesis and Biological Activities of New 1,4-benzothiazine Derivatives. Archiv der Pharmazie, 323(3), 143-146. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Yield of Ethyl 4H-1,4-Benzothiazine-2-Carboxylates

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that constructing the 1,4-benzothiazine scaffold—a privileged pharmacophore in neuroleptics, anti-spasmodics,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that constructing the 1,4-benzothiazine scaffold—a privileged pharmacophore in neuroleptics, anti-spasmodics, and antimicrobial agents—often presents significant yield bottlenecks.

This guide is engineered to troubleshoot the condensation of 2-aminothiophenols with β -ketoesters (such as ethyl acetoacetate) or α -halocarbonyls. Below, we dissect the thermodynamic traps of this reaction and provide self-validating protocols to push your yields from a plateau of 40% to over 90%.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my crude yield consistently plateau below 50% under standard reflux conditions? A1: The primary culprit is the competing oxidation of your starting material. The traditional condensation relies on a sequential C-S coupling followed by an intramolecular C-N cyclization[1]. However, 2-aminothiophenol is highly susceptible to atmospheric oxygen. Under prolonged heating in standard solvents (like ethanol or DMSO without strict degassing), the thiol rapidly undergoes oxidative dimerization to form 2,2'-disulfanediyldianiline[2]. This side reaction outpaces the desired C-S coupling, effectively halving your theoretical yield.

Q2: My LC-MS shows a massive peak for 2,2'-disulfanediyldianiline. Is the batch ruined? A2: No, the batch can be rescued. The disulfide byproduct can act as an electrophile. By introducing a catalytic amount of triethylamine (TEA), you can deprotonate the active methylene of your β -ketoester. This drives a nucleophilic substitution directly at the S-S bond of the disulfide, forcing the reaction back onto the desired pathway toward the benzothiazine ring[2].

Q3: We are attempting a downstream reduction of the benzothiazine ring using Magnesium in Methanol, but our mass shifts unexpectedly. What is happening? A3: You are observing simultaneous transesterification. When ethyl 4H-1,4-benzothiazine-2-carboxylate is reduced using Mg/MeOH to its 2,3-dihydro derivative, the ethyl ester is concurrently converted into a methyl ester[3]. To preserve the ethyl ester, you must match your solvent to the ester alkyl group (e.g., use Mg in Ethanol).

Q4: Does the choice of catalyst significantly alter the reaction time? A4: Drastically. Moving away from uncatalyzed reflux to oxidative catalysts like Ceric Ammonium Nitrate (CAN) accelerates the cyclization step by facilitating the abstraction of electrons during the ring-closure[4]. Alternatively, moving to solvent-free microwave irradiation completely bypasses the need for chemical catalysts by utilizing extreme local heating to drive the dehydration step[5].

Part 2: Quantitative Yield Optimization

To select the best route for your specific scale and equipment, compare the empirical data of various optimization strategies below.

Table 1: Comparative Yields Based on Reaction Conditions
Reaction Condition / MethodologyAverage YieldReaction TimePrimary AdvantageCausality / Mechanism
Standard Reflux (EtOH) 45 - 50%12 - 24 hLow equipment requirementSlow kinetics allow O 2​ to drive disulfide formation.
CAN-Catalyzed (Ethanol) 75 - 80%1 - 2 hExcellent for large batch scaleCAN acts as a mild oxidant, accelerating C-N cyclization[4].
TEA-Catalyzed Disulfide Route ~91%2 - 4 hRescues oxidized starting materialTEA facilitates nucleophilic attack on the S-S bond[2].
Solvent-Free (Microwave) 85 - 96%10 - 30 minHighest purity, green chemistryHigh localized reactant concentration forces rapid dehydration[1].

Part 3: Reaction Pathway Visualization

Understanding the bifurcation between the desired product and the oxidative dead-end is critical for optimizing your setup.

G Start 2-Aminothiophenol + Ethyl Acetoacetate CS_Coupling Thioether Intermediate (C-S Coupling) Start->CS_Coupling Catalyst / Heat Disulfide 2,2'-Disulfanediyldianiline (Oxidation Byproduct) Start->Disulfide O2 Exposure (Yield Loss) CN_Cyclization Intramolecular C-N Condensation CS_Coupling->CN_Cyclization Dehydration Product Ethyl 4H-1,4-benzothiazine- 2-carboxylate CN_Cyclization->Product Target Formation Disulfide->CS_Coupling TEA Catalyst (Rescue Route)

Reaction workflow for ethyl 4H-1,4-benzothiazine-2-carboxylate synthesis and byproduct rescue.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not proceed to the next step of a protocol until the specific Validation Checkpoint has been met.

Protocol A: Solvent-Free Microwave-Assisted Synthesis (Recommended for >85% Yield)

This protocol utilizes extreme localized heating to drive the reaction kinetics faster than the competing oxidation pathway[1],[5].

  • Preparation: In a microwave-safe quartz vessel, combine equimolar amounts (e.g., 10 mmol) of 2-aminothiophenol and the β -ketoester (e.g., ethyl acetoacetate or ethyl bromopyruvate).

    • Validation Checkpoint 1: Inspect the 2-aminothiophenol before use. It must be a clear, colorless to pale-yellow liquid. If it is deep yellow or contains crystalline solids, it has already oxidized to the disulfide. Switch to Protocol B.

  • Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 300W (maintaining a bulk temperature of 80–90°C) for 10 to 15 minutes.

    • Causality: The absence of solvent prevents solvent-mediated thermal dissipation, forcing immediate C-S coupling followed by rapid dehydration to close the thiazine ring.

  • Monitoring: Extract a 10 μ L aliquot, dissolve in 1 mL ethyl acetate, and spot on a TLC plate (Hexane:EtOAc 7:3).

    • Validation Checkpoint 2: The reaction is complete when the highly UV-active starting material spot disappears and a new, distinct spot appears at a lower Rf​ value.

  • Workup: Cool the vessel to room temperature. The crude product will spontaneously precipitate as a solid mass. Recrystallize from cold absolute ethanol.

    • Validation Checkpoint 3 (Analytical): Run an IR spectrum of the dried crystals. Success is confirmed by the complete disappearance of the -SH stretch (~2550 cm⁻¹) and the presence of a sharp secondary amine -NH stretch (~3280 cm⁻¹) alongside the ester C=O stretch (~1700 cm⁻¹)[6].

Protocol B: The Triethylamine (TEA) Disulfide Rescue Route

Use this protocol if your starting material has oxidized, or if a previous standard reflux batch stalled at 50% yield due to disulfide formation[2].

  • Preparation: To the stalled crude mixture containing the 2,2'-disulfanediyldianiline byproduct (approx. 1 mmol), add a fresh equivalent of the β -ketoester (2 mmol) dissolved in 50 mL of absolute ethanol.

  • Catalysis: Add 3 to 4 drops of triethylamine (TEA) to the solution.

    • Causality: TEA acts as a base to generate the enolate of the β -ketoester, which is nucleophilic enough to cleave the S-S bond of the disulfide, forming the required thioether intermediate.

  • Reflux: Heat the mixture to reflux with continuous magnetic stirring for 2 to 4 hours.

    • Validation Checkpoint 1: The reaction mixture must transition from a cloudy, heterogeneous suspension (insoluble disulfide) to a clear, deep-colored solution, indicating successful S-S cleavage and intermediate formation.

  • Isolation: Allow the mixture to cool to 4°C overnight. Filter the precipitated yellow crystals and wash with cold petroleum ether.

References

  • Science of Synthesis 17.
  • European Journal of Chemistry core.ac.uk
  • Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines researcher.life
  • Study of ethyl acetoacetate, 2-aminobenzenethiol and ceric ammonium nitrate composition for biopharmaceutical applications researchg
  • A facile synthesis of 1,4-benzothiazines under solvent free conditions researchg
  • Nucleophilic substitution of 2,2'-disulfanediyldianiline by β -keto esters semanticscholar.org

Sources

Optimization

troubleshooting common impurities in ethyl 4H-1,4-benzothiazine-2-carboxylate synthesis

Welcome to the technical support center for the synthesis of ethyl 4H-1,4-benzothiazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethyl 4H-1,4-benzothiazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during this synthesis, providing in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.

I. Overview of the Synthetic Pathway

The most common and efficient route for synthesizing ethyl 4H-1,4-benzothiazine-2-carboxylate involves the condensation reaction between 2-aminothiophenol and ethyl bromopyruvate. This reaction, while straightforward in principle, is sensitive to various parameters that can lead to the formation of several impurities. Understanding the reaction mechanism is crucial for effective troubleshooting.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Impurities 2-aminothiophenol 2-Aminothiophenol target_product Ethyl 4H-1,4-benzothiazine-2-carboxylate 2-aminothiophenol->target_product Condensation dimer_impurity Dimer Impurity 2-aminothiophenol->dimer_impurity Side Reaction unreacted_starting_materials Unreacted Starting Materials 2-aminothiophenol->unreacted_starting_materials ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->target_product ethyl_bromopyruvate->unreacted_starting_materials base Base (e.g., NaHCO3, Et3N) base->target_product solvent Solvent (e.g., Ethanol, Acetonitrile) solvent->target_product temperature Temperature (e.g., Reflux) temperature->target_product oxidation_product Oxidation Product (Benzothiazole) target_product->oxidation_product Oxidation

Figure 1: General synthetic pathway and potential impurities.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, from the quality of your starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Purity of 2-Aminothiophenol: 2-Aminothiophenol is notoriously susceptible to oxidation, forming a disulfide dimer which is unreactive in the desired condensation.

    • Causality: The thiol group (-SH) is easily oxidized to a disulfide (-S-S-) bond, especially in the presence of air.

    • Troubleshooting:

      • Verify Purity: Before starting, analyze your 2-aminothiophenol by NMR or GC-MS to check for the presence of the disulfide impurity.

      • Purification: If significant oxidation has occurred, consider purifying the 2-aminothiophenol by distillation under reduced pressure or by recrystallization.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize in-situ oxidation.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. The base neutralizes the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.

    • Causality: Insufficient base can lead to a buildup of HBr, which can protonate the amino group of 2-aminothiophenol, reducing its nucleophilicity and slowing down the reaction. An overly strong base can promote side reactions.

    • Troubleshooting:

      • Use a mild inorganic base like sodium bicarbonate (NaHCO₃) or a hindered organic base like triethylamine (Et₃N).

      • Ensure at least one equivalent of the base is used. A slight excess (1.1-1.2 equivalents) can be beneficial.

  • Reaction Temperature and Time: While heating is necessary, excessive temperatures or prolonged reaction times can lead to degradation of the product and the formation of byproducts.

    • Causality: The benzothiazine ring system can undergo rearrangement or decomposition at high temperatures.

    • Troubleshooting:

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate (typically reflux in ethanol).

Low_Yield_Troubleshooting Low_Yield Low Reaction Yield Check_Purity Check Purity of 2-Aminothiophenol Low_Yield->Check_Purity Optimize_Base Optimize Base Conditions Low_Yield->Optimize_Base Monitor_Reaction Monitor Reaction Parameters Low_Yield->Monitor_Reaction Purify_or_Use_Inert_Atmosphere Purify by Distillation/Recrystallization Run under N2 or Ar Check_Purity->Purify_or_Use_Inert_Atmosphere If Impure Adjust_Base Use Mild Base (NaHCO3, Et3N) Ensure 1.1-1.2 Equivalents Optimize_Base->Adjust_Base If Non-Optimal Adjust_Temp_Time Use Lowest Effective Temperature Monitor by TLC/LC-MS Monitor_Reaction->Adjust_Temp_Time If Degradation Occurs

Figure 2: Troubleshooting workflow for low reaction yield.

FAQ 2: I'm observing a significant amount of a side product with a mass corresponding to a dimer of 2-aminothiophenol. How can I prevent this?

Answer: The formation of 2,2'-disulfanediyldianiline (the disulfide dimer of 2-aminothiophenol) is a common issue.

  • Mechanism of Formation: This impurity arises from the oxidation of the starting material, 2-aminothiophenol. This can happen prior to the reaction during storage or during the reaction itself if oxygen is present.

  • Prevention Strategies:

    • Degas Solvents: Before use, degas the reaction solvent (e.g., by sparging with nitrogen or argon for 15-30 minutes) to remove dissolved oxygen.

    • Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere throughout the reaction is crucial.

    • Fresh Starting Material: Use freshly purchased or purified 2-aminothiophenol.

FAQ 3: My final product is yellow and my NMR shows impurities in the aromatic region. What could this be?

Answer: A yellow coloration and complex aromatic signals in the NMR spectrum often indicate the presence of an oxidation product, specifically a benzothiazole derivative.

  • Mechanism of Formation: The 4H-1,4-benzothiazine ring is susceptible to oxidation, leading to the formation of the more stable, fully aromatic benzothiazole ring system. This can be facilitated by air oxidation, especially during workup and purification.

  • Troubleshooting and Mitigation:

    • Minimize Air Exposure: During the aqueous workup and extraction, work quickly and minimize exposure to air.

    • Purification Strategy: Flash column chromatography on silica gel is typically effective for removing this more polar impurity. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is recommended.

Table 1: Common Impurities and Their Identification

Impurity NameTypical Analytical SignaturePrevention/Removal Method
2,2'-disulfanediyldianilineMass corresponding to the dimer of 2-aminothiophenol.Use fresh 2-aminothiophenol, run reaction under inert atmosphere.
Benzothiazole derivativeYellow coloration, complex aromatic signals in ¹H NMR.Minimize air exposure during workup, purify by column chromatography.
Unreacted 2-aminothiophenolCharacteristic signals in ¹H NMR (thiol and amine protons).Ensure complete reaction by monitoring with TLC/LC-MS.
Unreacted ethyl bromopyruvateCharacteristic signals in ¹H NMR (quartet and triplet for the ethyl group).Use a slight excess of 2-aminothiophenol, can be removed during workup.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4H-1,4-benzothiazine-2-carboxylate
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq) and degassed ethanol.

  • Begin stirring and add sodium bicarbonate (1.1 eq).

  • Flush the system with nitrogen and maintain a positive pressure of nitrogen throughout the reaction.

  • Add ethyl bromopyruvate (1.05 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: TLC Monitoring of the Reaction
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A starting point is a 3:1 mixture of hexane and ethyl acetate. This can be adjusted based on the observed separation.

  • Visualization:

    • UV light (254 nm): The product and aromatic impurities should be visible.

    • Potassium permanganate stain: This will visualize the thiol-containing starting material and other easily oxidizable species.

IV. References

  • R. J. Cremlyn, "An Introduction to Organosulfur Chemistry," John Wiley & Sons, 1996. [Link]

  • J. A. Joule, K. Mills, "Heterocyclic Chemistry," 5th Edition, Wiley-Blackwell, 2010. [Link]

Troubleshooting

optimizing solvent conditions for ethyl 4H-1,4-benzothiazine-2-carboxylate extraction

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the liquid-liquid extraction and isolation of ethyl 4H-1,4-benzothiazine-2-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals optimizing the liquid-liquid extraction and isolation of ethyl 4H-1,4-benzothiazine-2-carboxylate .

Because 1,4-benzothiazines are highly functionalized pharmacophores, their isolation requires precise control over solvent polarity, pH, and atmospheric exposure. Below, you will find a mechanistic breakdown of solvent selection, a troubleshooting FAQ, quantitative performance data, and a self-validating extraction protocol.

Extraction Logic & Workflow

The extraction of ethyl 4H-1,4-benzothiazine-2-carboxylate must balance three competing chemical vulnerabilities: the basicity of the secondary amine, the hydrolytic lability of the C2 ethyl ester, and the oxidative susceptibility of the thiazine sulfur.

ExtractionWorkflow Start Crude Reaction Mixture (in DMF or EtOH) Quench Quench & Buffer (Sat. NH4Cl, pH ~6.5) Start->Quench Prevent hydrolysis Solvent Select Organic Solvent Quench->Solvent EtOAc Ethyl Acetate (High Recovery) Solvent->EtOAc Maximize yield Toluene Toluene (High Purity) Solvent->Toluene Maximize chemoselectivity Wash Aqueous Brine Wash (Removes DMF/H2O) EtOAc->Wash Toluene->Wash Dry Dry & Concentrate (Na2SO4, Vac < 40°C) Wash->Dry Phase separation Pure Purified Extract (Ready for Silica Gel) Dry->Pure Evaporation

Workflow for optimizing ethyl 4H-1,4-benzothiazine-2-carboxylate extraction.

Troubleshooting & FAQs

Q1: Why am I losing my product to the aqueous phase during the initial quench? Causality: The parent 1,4-thiazine ring is a weak base with a pKa of approximately 5.6[1]. If your aqueous quench is too acidic (pH < 4), the secondary amine at the 4-position protonates. This drastically reduces the molecule's partition coefficient (LogP), driving the ionized species into the aqueous layer. Solution: Buffer the aqueous phase. Instead of quenching with strong acids, use a saturated aqueous ammonium chloride ( NH4​Cl ) solution to maintain a mildly acidic to neutral pH (~6.5). This ensures the molecule remains in its neutral, highly lipophilic state, allowing for efficient mass transfer into the organic phase[2].

Q2: I observe significant degradation (darkening of the extract) when using diethyl ether as the extraction solvent. What causes this? Causality: 1,4-Thiazines are highly prone to oxidation when exposed to air or reactive oxygen species[1]. Diethyl ether readily accumulates trace peroxides upon storage. During extraction and subsequent concentration, these peroxides rapidly oxidize the electron-rich thiazine sulfur atom, converting your product into a sulfoxide or sulfone impurity. Solution: Switch to peroxide-free solvents. Toluene is particularly effective for benzothiazine extractions due to excellent π−π stacking interactions with the aromatic core and a complete lack of peroxide formation[2].

Q3: The ethyl ester group is hydrolyzing during the workup. How can I optimize the solvent conditions to prevent this? Causality: Ethyl 4H-1,4-benzothiazine-2-carboxylate contains a labile ester at the C2 position. If strong bases (like NaOH or unbuffered K2​CO3​ ) were used during the synthesis, introducing water during the extraction phase will catalyze ester saponification, yielding the corresponding carboxylic acid. Furthermore, transesterification can easily occur if alcohols (like methanol) are present during workup[1]. Solution: Avoid biphasic systems with high pH. Neutralize the reaction medium with a weak acid buffer before adding the organic extraction solvent. Ensure all traces of reactive alcohols are evaporated prior to the aqueous workup.

Q4: Which organic solvent provides the best balance of yield and purity for downstream chromatography? Causality: Polarity dictates the extraction efficiency of both the product and the impurities (like residual DMF). Ethyl acetate provides the highest raw recovery due to its moderate polarity (dielectric constant ~6.02), making it ideal for standard silica gel chromatography using ethyl acetate-hexane mixtures[3]. However, toluene provides higher chemoselectivity, leaving polar impurities behind in the aqueous phase.

Quantitative Solvent Performance Data

Data represents typical partitioning behavior of ethyl 4H-1,4-benzothiazine-2-carboxylate from a quenched DMF reaction mixture (1:1 Organic:Aqueous volume ratio).

Solvent SystemDielectric Constant ( ε )Relative Recovery (%)Crude Purity (HPLC Area %)Emulsion Risk
Ethyl Acetate / Water 6.02> 95%88%Moderate
Toluene / Water 2.3885%94%Low
Dichloromethane / Water 8.9392%82%High
Diethyl Ether / Water 4.3078%65% (Oxidation Risk)Low

Self-Validating Extraction Protocol

To ensure reproducibility and scientific integrity, this protocol utilizes a self-validating system where each phase transition is analytically confirmed before proceeding.

Step 1: Quenching and pH Adjustment

  • Action: Cool the crude reaction mixture to 0–5 °C. Dropwise, add an equal volume of saturated aqueous NH4​Cl [2].

  • Causality: NH4​Cl acts as a mild proton donor, neutralizing basic catalysts without dropping the pH low enough to protonate the thiazine amine[1].

  • Validation Check: Test the aqueous phase with pH paper. It must read between 6.0 and 6.5. If pH > 7, add 0.1 M HCl dropwise; if pH < 5, the product will partition poorly.

Step 2: Primary Liquid-Liquid Extraction

  • Action: Extract the buffered aqueous phase with Ethyl Acetate or Toluene (3 x 1 Vol).

  • Causality: Multiple low-volume extractions are thermodynamically superior to a single large-volume extraction for maximizing the partition coefficient.

  • Validation Check: Spot both the combined organic layer and the residual aqueous layer on a silica TLC plate (Eluent: 9:1 Ethyl Acetate-Hexane[3]). The aqueous track must show no UV-active spot at the product's Rf​ , confirming complete mass transfer.

Step 3: Washing and Drying

  • Action: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na2​SO4​ , and filter.

  • Causality: Brine breaks micro-emulsions and forces residual DMF/water out of the organic phase. Na2​SO4​ chemically binds residual moisture without altering the pH.

  • Validation Check: The organic layer must transition from cloudy to completely transparent. If turbidity persists, water is still present; add additional Na2​SO4​ .

Step 4: Concentration

  • Action: Evaporate the solvent under reduced pressure using a rotary evaporator. Keep the water bath temperature 40 °C.

  • Causality: Elevated temperatures in the presence of trace oxygen induce oxidative degradation of the thiazine ring[1].

  • Validation Check: Perform a rapid LC-MS analysis of the concentrated residue. The chromatogram must confirm the intact ethyl ester mass (avoiding M-28 or M-46 peaks that indicate hydrolysis/decarboxylation) and show no sulfoxide (+16 Da) formation.

References

  • Science of Synthesis 17.1: Six-Membered Hetarenes with Two Unlike Heteroatoms Thieme Connect. Contains foundational mechanistic data on 1,4-thiazine pKa, oxidation risks, and ester reduction/transesterification pathways.[Link]

  • Crystal structure, Hirshfeld surface analysis and interaction energy, DFT and antibacterial activity studies of (Z)-4-hexyl-2-(4-methylbenzylidene)-2H-benzo[b][1,4]thiazin-3(4H)-one National Institutes of Health (NIH) / PubMed Central. Details standard extraction and silica gel chromatography protocols (ethyl acetate-hexane) for benzothiazine derivatives.[Link]

  • Synthesis and genotoxic evaluation of a 4-(Oxiran-2-ylmethyl)-1,4-benzothiazin-3-one Research Journal of Pharmacy and Technology. Outlines the use of saturated aqueous ammonium chloride and toluene for the optimized extraction of 1,4-benzothiazine scaffolds.[Link]

Sources

Optimization

resolving overlapping NMR peaks for ethyl 4H-1,4-benzothiazine-2-carboxylate

Focus: Resolving Overlapping Peaks in Ethyl 4H-1,4-benzothiazine-2-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals with the struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: Resolving Overlapping Peaks in Ethyl 4H-1,4-benzothiazine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals with the structural elucidation of complex heterocycles. Ethyl 4H-1,4-benzothiazine-2-carboxylate presents a classic analytical challenge: severe ¹H NMR signal overlap in the aromatic (C5–C8) and heteroaromatic (C3 vinylic, C4 NH) regions.

When structural verification is critical for downstream pharmacological testing, a convoluted spectrum is unacceptable. This guide provides field-proven, self-validating protocols to deconvolute these spectra, explaining the physical causality behind each technique to ensure absolute confidence in your structural assignments.

Diagnostic Workflow

Workflow Start Acquire 1H NMR (CDCl3) Check Identify Overlap Regions Start->Check Aromatic Aromatic Protons (C5-C8) Check->Aromatic 6.5-7.5 ppm NH Broad NH Proton (C4) Check->NH ~9.0-9.5 ppm Multiplets Complex Multiplets Check->Multiplets J-Coupling ASIS Apply ASIS (Use C6D6) Aromatic->ASIS D2O D2O Exchange / Temp Variation NH->D2O PureShift Pure Shift NMR / 2D COSY & HSQC Multiplets->PureShift Resolved Fully Assigned Spectrum ASIS->Resolved D2O->Resolved PureShift->Resolved

Workflow for resolving overlapping 1H NMR peaks in benzothiazine derivatives.

Troubleshooting FAQs

Q1: The protons on the benzene ring (C5–C8) are severely overlapping in CDCl₃, appearing as an indecipherable multiplet. How can I resolve these signals to extract accurate J-couplings? A: Switch your deuterated solvent from Chloroform-d (CDCl₃) to Benzene-d6 (C₆D₆) to exploit the Aromatic Solvent Induced Shift (ASIS)[1].

  • The Causality: Benzene is a highly anisotropic solvent due to its π-electron ring current. When a polar solute like ethyl 4H-1,4-benzothiazine-2-carboxylate (which possesses a strong dipole moment driven by the ester carbonyl and the NH/S heteroatoms) is dissolved in C₆D₆, the solvent molecules align non-randomly around the solute. Protons lying above or below the benzene ring plane are magnetically shielded, while those in the plane are deshielded. This differential shifting (Δδ = δ_CDCl₃ - δ_C₆D₆) pulls the overlapping aromatic multiplets apart into distinct, first-order signals, allowing for precise integration and coupling constant extraction[1][2].

Q2: The NH proton at position 4 is extremely broad and sometimes overlaps with the C3 vinylic proton depending on the sample concentration. How do I definitively assign it? A: Perform a Hydrogen-Deuterium Exchange (HDE) experiment directly in the NMR tube[3].

  • The Causality: The NH proton undergoes continuous intermolecular chemical exchange with trace water or other hydrogen bond acceptors in the solution. At room temperature, this intermediate exchange rate on the NMR timescale causes severe peak broadening. By adding D₂O, the labile N-H proton is rapidly replaced by a deuteron (N-D). Because deuterium has a vastly different gyromagnetic ratio than protium, its resonance falls entirely outside the ¹H observation window. The peak will completely disappear from the spectrum, serving as a self-validating confirmation of the NH assignment[3].

Q3: Even with solvent changes, the aromatic region exhibits complex second-order effects. How can I simplify the spectrum for rapid structural verification? A: Implement Pure Shift NMR (e.g., PSYCHE) or standard 2D correlation experiments (COSY/HSQC)[4].

  • The Causality: Pure shift NMR utilizes slice-selective excitation and spatial encoding to artificially decouple homonuclear interactions (J-couplings) during the acquisition time. This physical manipulation collapses all complex splitting patterns (doublets, triplets, roof effects) into single, sharp singlets corresponding exactly to their chemical shifts. When mapped against a 2D HSQC spectrum, this eliminates spectral crowding and allows you to trace each proton directly to its parent carbon without ambiguity[4].

Standardized Experimental Protocols
Protocol 1: Aromatic Solvent Induced Shift (ASIS)
  • Sample Preparation: Lyophilize or dry 15–20 mg of the ethyl 4H-1,4-benzothiazine-2-carboxylate sample under high vacuum for at least 4 hours. Rationale: Trace isotropic solvents (like CHCl₃ or EtOAc) will disrupt the highly ordered anisotropic solvation shell required for ASIS.

  • Solvent Addition: Dissolve the dried compound in 0.6 mL of anhydrous Benzene-d6 (C₆D₆). Ensure the solvent is stored over molecular sieves.

  • Acquisition: Transfer to a 5 mm NMR tube and acquire the ¹H NMR spectrum at 298 K.

  • Validation: Calculate the ASIS effect (Δδ) for each peak. The differential shifts should separate the C5-C8 aromatic protons into distinct signals. If overlap persists, the geometry of the specific derivative may require a complementary 2D approach[1][2].

Protocol 2: In-Situ Hydrogen-Deuterium Exchange (HDE)
  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum of the sample (~15 mg) in 0.6 mL of CDCl₃ or DMSO-d6. Identify the suspected broad NH signal (typically between 9.20–9.50 ppm)[3].

  • Deuteration: Add 2–3 drops (approx. 50 µL) of D₂O directly into the NMR tube.

  • Agitation: Cap the tube and shake vigorously for 30 to 60 seconds to ensure complete biphasic mixing and chemical exchange.

  • Separation & Acquisition: Allow the phases to separate (centrifuge briefly if an emulsion forms). Re-acquire the ¹H NMR spectrum.

  • Validation: The complete disappearance of the peak at >9.0 ppm validates the assignment of the exchangeable C4-NH proton[3].

Protocol 3: 2D NMR & Pure Shift Deconvolution
  • Preparation: Prepare a high-concentration sample (approx. 25-30 mg) in 0.6 mL of CDCl₃ to ensure high signal-to-noise ratios for 2D and Pure Shift experiments.

  • Calibration: Calibrate the 90° pulse width accurately. Rationale: Spatial encoding in Pure Shift NMR relies heavily on precise pulse flip angles to suppress J-couplings effectively.

  • Acquisition: Run a homonuclear decoupled Pure Shift experiment (e.g., PSYCHE) followed by a 2D ¹H-¹³C HSQC spectrum[4].

  • Validation: Cross-reference the data. The cross-peaks in the HSQC must map 1:1 with the singlets generated in the Pure Shift spectrum, creating a closed, self-validating assignment loop.

Quantitative Data Reference

Table 1: Representative ¹H NMR Chemical Shifts and Resolution Strategies for Ethyl 4H-1,4-benzothiazine-2-carboxylate

Proton PositionExpected δ (CDCl₃, ppm)Expected δ (C₆D₆, ppm)ASIS Effect (Δδ)Multiplicity & Troubleshooting Strategy
N-H (C4) ~9.30 - 9.47~8.80+0.50Broad Singlet. Resolve via D₂O Exchange.
Ar-H (C5-C8) 6.80 - 7.506.40 - 7.10VariableComplex Multiplets. Resolve via ASIS or Pure Shift.
C3-H (Vinylic) ~7.50~7.10+0.40Singlet. Often overlaps with Ar-H; resolve via HSQC.
Ester -CH₂- 4.204.05+0.15Quartet. Usually well-resolved.
Ester -CH₃ 1.301.10+0.20Triplet. Usually well-resolved.
References
  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams, Thieme Connect, 1

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts, Nanalysis, 2

  • SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES, Semantic Scholar, 3

  • 2,4-Dimethyl-3-hexanol | High-Purity Reagent (Troubleshooting workflow for resolving overlapping NMR peaks), Benchchem, 4

Sources

Troubleshooting

Technical Support Center: A Guide to Column Chromatography of Ethyl 4H-1,4-benzothiazine-2-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the column chromatographic purification of ethyl 4H-1,4-benzothiazine-2-carboxylate. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the column chromatographic purification of ethyl 4H-1,4-benzothiazine-2-carboxylate. This document offers practical, field-proven insights into solvent system selection, troubleshooting common experimental issues, and a deeper understanding of the principles at play.

Understanding the Molecule: Ethyl 4H-1,4-benzothiazine-2-carboxylate

Before diving into purification strategies, it is crucial to understand the physicochemical properties of the target molecule. Ethyl 4H-1,4-benzothiazine-2-carboxylate possesses a moderately polar structure. The presence of the ester and the nitrogen and sulfur heteroatoms within the bicyclic core contribute to its polarity. A predicted XLogP3 value of 3.0 further indicates its intermediate polarity, making it an ideal candidate for normal-phase column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the purification of ethyl 4H-1,4-benzothiazine-2-carboxylate and related N-heterocyclic compounds.

Q1: What is the recommended stationary phase for the purification of ethyl 4H-1,4-benzothiazine-2-carboxylate?

A1: For most applications involving ethyl 4H-1,4-benzothiazine-2-carboxylate, silica gel (60-120 or 230-400 mesh) is the standard and most effective stationary phase. Its polar surface provides good selectivity for moderately polar compounds.

Q2: How do I select an appropriate solvent system for my column?

A2: The key to a successful separation is choosing a solvent system that provides an optimal retention factor (Rƒ) for your target compound. Based on the moderate polarity of ethyl 4H-1,4-benzothiazine-2-carboxylate, a binary solvent system consisting of a non-polar solvent and a moderately polar solvent is recommended.

  • Initial Recommendation: Start with a mixture of n-hexane and ethyl acetate .

  • Alternative Non-Polar Solvents: Pentane or petroleum ether can be used as alternatives to n-hexane.

Q3: How do I determine the optimal ratio of my chosen solvents?

A3: The ideal solvent ratio should be determined by Thin Layer Chromatography (TLC) prior to running the column. The goal is to achieve an Rƒ value between 0.25 and 0.35 for ethyl 4H-1,4-benzothiazine-2-carboxylate. This Rƒ range typically ensures good separation from both less polar and more polar impurities during column chromatography.

Q4: I am observing significant peak tailing for my compound. What is the cause and how can I fix it?

A4: Peak tailing with N-heterocyclic compounds on silica gel is a common issue. It is often caused by the interaction of the basic nitrogen atom in the benzothiazine ring with acidic silanol groups (Si-OH) on the surface of the silica gel. This secondary interaction can be mitigated by:

  • Adding a basic modifier: Incorporating a small amount (0.1-1%) of a tertiary amine, such as triethylamine (TEA) or pyridine, into your eluent can neutralize the acidic silanol groups, leading to more symmetrical peaks.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the column chromatography of ethyl 4H-1,4-benzothiazine-2-carboxylate.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots on TLC Incorrect solvent system polarity.- If the Rƒ is too high (>0.5), decrease the polarity of the eluent (increase the proportion of hexane).- If the Rƒ is too low (<0.2), increase the polarity of the eluent (increase the proportion of ethyl acetate).
Co-elution of Product and Impurities - Solvent polarity is too high.- Column is overloaded.- Improper column packing.- Start with a lower polarity eluent and gradually increase the polarity (gradient elution).- Ensure the amount of crude material is not more than 1-5% of the weight of the silica gel.- Pack the column carefully to avoid channels or cracks.
Compound is Stuck on the Column The eluent is not polar enough to displace the compound from the silica gel.Increase the polarity of the mobile phase. A gradient elution from a low polarity (e.g., 9:1 Hexane:Ethyl Acetate) to a higher polarity (e.g., 7:3 Hexane:Ethyl Acetate) can be effective.
Product Elutes Too Quickly The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Irregular Peak Shapes (Tailing) Interaction of the basic nitrogen with acidic silica gel.Add 0.1-1% triethylamine to the eluent to mask the acidic silanol groups.[1]
Cracks in the Silica Bed - Improper packing.- Running the column dry.- Ensure the silica gel is packed as a uniform slurry.- Never let the solvent level drop below the top of the silica bed.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

A crucial first step is to determine the optimal eluent composition using TLC.

Methodology:

  • Dissolve a small amount of the crude reaction mixture containing ethyl 4H-1,4-benzothiazine-2-carboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

  • Place the TLC plates in the chambers and allow the solvent front to ascend to near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under UV light (254 nm).

  • Calculate the Rƒ value for the spot corresponding to the desired product in each solvent system.

  • Select the solvent system that provides an Rƒ value between 0.25 and 0.35.

Workflow for TLC Optimization

Caption: Workflow for optimizing the solvent system using TLC.

Column Chromatography Protocol

Once the optimal solvent system is determined, you can proceed with the column purification.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 or 230-400 mesh)

  • Cotton or glass wool

  • Sand (optional)

  • Optimized eluent (e.g., Hexane:Ethyl Acetate 8:2)

  • Crude ethyl 4H-1,4-benzothiazine-2-carboxylate

Methodology:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • (Optional) Add a thin layer of sand.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified ethyl 4H-1,4-benzothiazine-2-carboxylate.

Column Chromatography Workflowdot

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Pack_Column Pack Column with Silica Gel Slurry Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Optimized Solvent System Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Isolated Pure Product Evaporate->Pure_Product

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Ethyl 4H-1,4-benzothiazine-2-carboxylate

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical hurdles associated with ethyl 4H-1,4-benzothiazine-2-carboxylate . Because...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical hurdles associated with ethyl 4H-1,4-benzothiazine-2-carboxylate .

Because this molecule features a highly lipophilic 1,4-benzothiazine core and an ethyl ester moiety, it lacks ionizable functional groups at physiological pH. This renders traditional pH-adjustment or salt-formation strategies completely ineffective. To successfully solvate this compound for your assays or preclinical models, we must rely on solvent manipulation, supramolecular encapsulation, or particle engineering.

Diagnostic Decision Workflow

Use the following logical workflow to determine the most scientifically sound formulation strategy based on your experimental endpoints.

G Start Problem: Poor Aqueous Solubility of Ethyl 4H-1,4-benzothiazine-2-carboxylate Decision1 What is the target application? Start->Decision1 InVitro In Vitro Assays (Enzyme/Cellular) Decision1->InVitro InVivo In Vivo / Preclinical (Animal Models) Decision1->InVivo Sol1 Cosolvent System (DMSO / PEG 400) Max 1% final DMSO InVitro->Sol1 Decision2 What is the required dose? InVivo->Decision2 LowDose Low to Medium Dose High Bioavailability needed Decision2->LowDose HighDose High Dose Maximized Drug Loading Decision2->HighDose Sol2 Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) LowDose->Sol2 Sol3 Nanosuspension (Anti-solvent Precipitation) HighDose->Sol3

Diagnostic decision tree for selecting the optimal solubility enhancement strategy.

Troubleshooting & FAQs

Module A: Cosolvents & Hydrotropy (In Vitro Focus)

Q: Why does ethyl 4H-1,4-benzothiazine-2-carboxylate precipitate out of my biological assay buffer even when I use a 100% DMSO stock? A: You are observing a classic "solvent-shift" precipitation. The compound's high partition coefficient (LogP) and lack of hydrogen-bond donors make it highly hydrophobic ([1]). When the DMSO stock is introduced to the aqueous buffer, the DMSO rapidly diffuses into the bulk water. Stripped of its solvating environment, the drug rapidly self-associates into a crystalline lattice to minimize contact with water. The Fix: Introduce a surfactant (e.g., 0.1% Tween-20) or BSA into your aqueous buffer prior to adding the drug stock. This provides immediate micellar or protein-binding environments for the drug to partition into, preventing nucleation.

Module B: Cyclodextrin Complexation (In Vivo Focus)

Q: I attempted to formulate this compound using native β-cyclodextrin (β-CD), but the solubility gain was negligible. What is the mechanistic failure? A: The failure lies in the intrinsic properties of native β-CD. While its cavity size (approx. 6.0–6.5 Å) is theoretically suitable for the benzothiazine ring, native β-CD itself has a remarkably low aqueous solubility (~18.5 mg/mL) due to strong intramolecular hydrogen bonding ([2]). The Fix: Switch to a chemically modified derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydroxypropyl groups disrupt the cyclodextrin's crystal lattice, increasing its aqueous solubility to >500 mg/mL. This allows you to drive the 1:1 stoichiometric complexation equilibrium much further toward the solvated state.

Module C: Nanosuspensions (High-Dose Formulations)

Q: We chose a nanosuspension approach for a high-dose oral formulation. However, particle size increases significantly over 48 hours. How do we stabilize it? A: You are observing Ostwald ripening. Small nanoparticles have a higher surface energy and saturation solubility than larger particles. Over time, the smaller particles dissolve and redeposit onto the larger ones, leading to crystal growth ([3]). The Fix: Your formulation lacks sufficient stabilization. Incorporate a dual-stabilizer system: a steric polymer (e.g., Polyvinylpyrrolidone K30) to physically block crystal faces, and an electrostatic surfactant (e.g., Poloxamer 188) to provide zeta-potential repulsion.

Quantitative Formulation Comparison

StrategyMechanism of EnhancementTypical Solubility GainStability ProfileIdeal Application
Cosolvency (DMSO) Disrupts water hydrogen-bond network10x – 50xLow (Precipitates on dilution)In vitro screening
HP-β-CD Complexation Host-guest hydrophobic inclusion50x – 200xHigh (Thermodynamic equilibrium)Low-dose in vivo (IV/Oral)
Nanosuspension Increases surface area (Noyes-Whitney)10x – 15x (Apparent)Medium (Kinetic stability)High-dose Oral delivery

Validated Experimental Protocols

Protocol A: Phase-Solubility Profiling for HP-β-CD Complexation

This protocol establishes the thermodynamic parameters of your drug-cyclodextrin complex.

  • Preparation: Prepare a series of HP-β-CD aqueous solutions ranging from 0 to 100 mM in PBS (pH 7.4).

  • Equilibration: Add an excess amount of solid ethyl 4H-1,4-benzothiazine-2-carboxylate (e.g., 10 mg) to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Incubation: Vortex for 2 minutes, then place the vials in an isothermal shaker bath at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved drug.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. (Critical Step: Discard the first 0.5 mL of filtrate to account for drug adsorption to the membrane).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved drug using RP-HPLC.

Self-Validation Check: Plot the molar concentration of dissolved drug against the molar concentration of HP-β-CD. A strictly linear relationship ( AL​ -type phase solubility profile) validates that a 1:1 stoichiometric inclusion complex has been successfully formed, proving true solubilization rather than non-specific aggregation.

Protocol B: Anti-Solvent Precipitation for Nanosuspension Generation

This top-down/bottom-up hybrid approach generates kinetically stable nanoparticles.

  • Solvent Phase: Dissolve ethyl 4H-1,4-benzothiazine-2-carboxylate in acetone at a concentration of 20 mg/mL.

  • Anti-Solvent Phase: Dissolve stabilizers (0.5% w/v PVP K30 and 0.1% w/v Poloxamer 188) in deionized water. Chill the solution to 4°C to promote rapid nucleation.

  • Precipitation: Under high-speed magnetic stirring (1500 rpm), inject the solvent phase dropwise (1 mL/min) into the anti-solvent phase at a 1:10 (v/v) ratio.

  • Solvent Removal: Transfer the milky suspension to a rotary evaporator and remove the acetone under reduced pressure at 30°C.

Self-Validation Check: Perform Dynamic Light Scattering (DLS) immediately post-evaporation and after 24 hours at room temperature. The protocol is validated if the Z-average diameter is between 150–300 nm, the Polydispersity Index (PDI) remains < 0.3, and the Zeta potential is > |20| mV, confirming the absence of Ostwald ripening.

References

  • Title: Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: MDPI (SciPharm) URL: [Link]

  • Title: Study of Formulation and Process Variables for Optimization of Piroxicam Nanosuspension Using 32 Factorial Design to Improve Solubility and In Vitro Bioavailability Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Ethyl 4H-1,4-Benzothiazine-2-Carboxylate Synthesis Safely

Welcome to the technical support center for the synthesis of ethyl 4H-1,4-benzothiazine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethyl 4H-1,4-benzothiazine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and critical safety protocols to ensure a successful and safe scale-up of this important heterocyclic scaffold. 1,4-benzothiazines are a vital class of heterocyclic compounds with a wide range of pharmacological properties, making their synthesis a key area of interest in drug development.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of ethyl 4H-1,4-benzothiazine-2-carboxylate?

The synthesis is primarily a condensation reaction between 2-aminothiophenol and ethyl bromopyruvate. The mechanism proceeds in two key stages:

  • Initial S-Alkylation: The highly nucleophilic thiol group (-SH) of 2-aminothiophenol attacks the electrophilic carbon bearing the bromine atom on ethyl bromopyruvate. This forms an S-alkylated intermediate.

  • Intramolecular Cyclization: The amino group (-NH2) of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group, followed by dehydration, to form the six-membered thiazine ring.

This reaction is a classic and widely employed method for constructing the 1,4-benzothiazine core.[1][3]

Q2: Why is 2-aminothiophenol prone to degradation, and how can I prevent it?

2-Aminothiophenol is highly susceptible to oxidation. The thiol group can easily be oxidized by atmospheric oxygen to form bis(2-aminophenyl) disulfide, a common and often difficult-to-remove impurity.[5][6] To mitigate this:

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[6]

  • Use Fresh Reagent: Use freshly purchased or purified 2-aminothiophenol for best results.[5]

  • Degas Solvents: Degassing solvents prior to use can remove dissolved oxygen, further preventing oxidation.[6]

Q3: What are the primary safety concerns with the reagents used in this synthesis?

Both reactants require careful handling due to their hazardous properties.

  • 2-Aminothiophenol: This compound is harmful if swallowed and can cause severe skin burns and eye damage.[7] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7][8][9]

  • Ethyl Bromopyruvate: This chemical is a lachrymator, meaning it causes tearing, and is a severe irritant to the skin, eyes, and respiratory system.[10][11][12] All work with ethyl bromopyruvate must be conducted in a chemical fume hood to avoid vapor inhalation.[11]

Q4: What are some "green" or more environmentally friendly approaches to this type of synthesis?

Modern synthetic chemistry emphasizes sustainability. For benzothiazine synthesis, green approaches include:

  • Alternative Solvents: Using water or other environmentally benign solvents.[13]

  • Reusable Catalysts: Employing heterogeneous catalysts that can be easily recovered and reused.[6][13]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption.[13][14]

Visualizing the Core Reaction and Workflow

The following diagrams illustrate the fundamental chemical transformation and the general laboratory workflow for this synthesis.

Reaction Mechanism Overview

Figure 1: Reaction Mechanism R1 2-Aminothiophenol I1 S-Alkylated Intermediate R1->I1 Nucleophilic Attack (S) R2 Ethyl Bromopyruvate R2->I1 P1 Ethyl 4H-1,4-benzothiazine-2-carboxylate I1->P1 Intramolecular Cyclization & Dehydration

Caption: Figure 1: Simplified reaction mechanism.

General Synthesis Workflow

Figure 2: Synthesis Workflow Setup Step 1: Reaction Setup Inert atmosphere (N₂/Ar) Add solvent and 2-aminothiophenol Addition Step 2: Reagent Addition Slowly add ethyl bromopyruvate Control temperature Setup->Addition Reaction Step 3: Reaction Monitoring Monitor by TLC Stir until completion Addition->Reaction Workup Step 4: Workup Quench reaction Extract product Reaction->Workup Purification Step 5: Purification Column Chromatography or Recrystallization Workup->Purification Analysis Step 6: Characterization NMR, IR, Mass Spec Purification->Analysis

Caption: Figure 2: A typical laboratory workflow.

Safety First: Reagent Handling and Protocols

A successful scale-up is a safe scale-up. Adherence to safety protocols is non-negotiable.

ReagentCAS No.Key HazardsRecommended PPE & Handling
2-Aminothiophenol 137-07-5Harmful if swallowed; Causes severe skin burns and eye damage; Strong, unpleasant odor.[5][7]Work in a chemical fume hood.[8] Wear chemical safety goggles, a face shield, lab coat, and chemical-resistant gloves (e.g., nitrile).[7][15]
Ethyl Bromopyruvate 70-23-5Severe poison, lachrymator, and irritant; Causes skin and eye irritation/burns.[10][11][16]Strictly handle in a certified chemical fume hood.[11] Wear chemical splash goggles and a face shield.[11] Double gloving is recommended.[11]

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[16] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[8][16] Seek immediate medical attention.

Detailed Experimental Protocol (Laboratory Scale)

This protocol provides a baseline for laboratory-scale synthesis. Scale-up requires careful modification and risk assessment.

Materials:

  • 2-Aminothiophenol

  • Ethyl bromopyruvate

  • Anhydrous Ethanol (or other suitable solvent)

  • Triethylamine (or other suitable base)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminothiophenol (1 equivalent) in anhydrous ethanol.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir.

  • Reactant Addition: Cool the mixture in an ice bath. Slowly add a solution of ethyl bromopyruvate (1 equivalent) in ethanol dropwise via the dropping funnel over 30-60 minutes. Causality: Slow, cooled addition is crucial to control the initial exothermic reaction and minimize side product formation.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (2-aminothiophenol) is consumed.[5]

  • Workup: Once the reaction is complete, filter off any precipitated salts. Reduce the solvent volume under reduced pressure. Dilute the residue with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure ethyl 4H-1,4-benzothiazine-2-carboxylate.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions & Explanations
Low or No Product Yield Poor Reagent Quality: 2-aminothiophenol has oxidized.[5]Use a fresh bottle of 2-aminothiophenol or purify it before use. Ensure the reaction is run under a strict inert atmosphere.[6]
Suboptimal Temperature: The reaction may require heating to proceed to completion.[5]If TLC shows incomplete conversion after an extended time at room temperature, gently heat the reaction mixture (e.g., to 40-50°C) and continue monitoring.
Incorrect Stoichiometry: Inaccurate measurement of reagents.Double-check all calculations and measurements. Ensure accurate molar ratios are used.
Formation of White/Yellow Precipitate (Impurity) Disulfide Formation: Oxidation of 2-aminothiophenol to bis(2-aminophenyl) disulfide.[6]This is the most common side product. Prevention is key: use high-quality starting material, degas your solvent, and maintain a robust inert atmosphere throughout the reaction.[6]
Difficulty in Product Purification Presence of Disulfide Impurity: The disulfide can sometimes co-elute with the product during chromatography.Optimize the solvent system for column chromatography to improve separation. Recrystallization may be more effective at removing this specific impurity.
Oily Product That Won't Crystallize: Residual solvent or minor impurities are present.Ensure the product is fully dry under high vacuum. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.

Scale-Up Considerations

Transitioning from the bench to a larger scale introduces new challenges that must be addressed for a safe and efficient process.

  • Thermal Management: The initial S-alkylation step is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Solution: Use a jacketed reactor with controlled cooling. Implement a slow, controlled addition rate for the ethyl bromopyruvate to manage the exotherm. Monitor the internal temperature continuously with a probe.

  • Mixing Efficiency: Ensuring homogenous mixing in a large reactor is critical for consistent reaction progress and to avoid localized "hot spots."

    • Solution: Use appropriate agitation (e.g., overhead mechanical stirring with a properly designed impeller). Poor mixing can lead to side reactions and lower yields.

  • Reagent Handling and Transfer: Handling large quantities of hazardous materials like 2-aminothiophenol and ethyl bromopyruvate requires robust engineering controls.

    • Solution: Use closed-system transfers (e.g., pumps or pressure transfers) to minimize exposure. Ensure adequate ventilation and have appropriate spill-response kits readily available.

  • Workup and Isolation: Handling large volumes during extraction and filtration can be cumbersome and introduce new risks.

    • Solution: Plan the workup logistics in advance. Ensure you have large enough separatory funnels or an extraction vessel. For filtration of large quantities of solids, consider using a filter press or a Nutsche filter.

References

  • Vertex AI Search. (2025, February 28).
  • ECHEMI. (2019, July 15).
  • Central Drug House (P) Ltd.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Cole-Parmer. (2005, October 3).
  • Cole-Parmer. (2005, October 3).
  • PubChem. Ethyl bromopyruvate | C5H7BrO3 | CID 66144.
  • MDPI. (2021).
  • Thermo Fisher Scientific. (2026, January 2).
  • BenchChem. (2025).
  • Fisher Scientific. (2010, November 5).
  • Thermo Fisher Scientific. (2010, November 5).
  • Dandia, A., et al. (2006, July 1).
  • ACS Publications. (2023, January 31). A Bioinspired Synthesis of 1,4-Benzothiazines by Selective Addition of Sulfur Nucleophiles to ortho-Quinones. The Journal of Organic Chemistry.
  • ResearchGate. (2008, October 8). (PDF) A Synthesis of 4H-1, 4-Benzothiazines.
  • A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES.
  • MDPI. (2025, April 8). Chemistry of 2-(2′-Aminophenyl)
  • RSC Publishing. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024).
  • Chemistry & Biology Interface. (2017, February 27).
  • MDPI. (2025, June 19). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • IJCRT.org. (2018, November). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
  • Organic Letters. (2004, May 27). Benzothiazines in Synthesis. Toward the Synthesis of Pseudopteroxazole.
  • Bentham Science Publishers. (2020, March 1). Synthetic Strategies of Benzothiazines: A Mini Review.
  • ResearchGate. (2024, April 11).
  • A Review on Synthesis of Benzothiazine Analogues.
  • Base induced synthesis of 4H-1,4-benzothiazines and their comput
  • RSC Publishing. A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. Organic & Biomolecular Chemistry.
  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 2-Aminothiophenol.
  • New Insights on the Reaction of 2-Aminothiazole with Ethyl Bromopyruvate for the Synthesis of 6-Ethoxycarbonylimidazothiazole.
  • ResearchGate. (2025, August 7).
  • PMC.
  • ResearchGate. (PDF)

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Phenothiazine and Ethyl 4H-1,4-Benzothiazine-2-Carboxylate Scaffolds

Prepared by: Senior Application Scientist Executive Summary In the landscape of medicinal chemistry, the strategic design of heterocyclic scaffolds is paramount to discovering novel therapeutic agents. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Executive Summary

In the landscape of medicinal chemistry, the strategic design of heterocyclic scaffolds is paramount to discovering novel therapeutic agents. This guide provides an in-depth comparative analysis of two structurally related, yet distinct, heterocyclic systems: the well-established tricyclic phenothiazine core and the bicyclic 1,4-benzothiazine framework, represented here by ethyl 4H-1,4-benzothiazine-2-carboxylate and its analogues. While phenothiazine's journey from a synthetic dye to a cornerstone of antipsychotic therapy and a versatile anticancer and antimicrobial agent is well-documented, the 1,4-benzothiazine scaffold, a key pharmacophore within phenothiazine, is emerging as a potent biological platform in its own right.[1][2] This document synthesizes experimental data to objectively compare their biological activities, mechanisms of action, and therapeutic potential, offering a critical resource for researchers in drug discovery and development.

Introduction: Two Scaffolds, A Shared Heritage

The story of phenothiazine is a classic example of serendipity in drug discovery. Originating from the dye industry in the late 19th century with the synthesis of methylene blue, its derivatives, notably chlorpromazine, revolutionized psychiatry in the 1950s as the first effective antipsychotic medications.[3][4] This tricyclic structure, characterized by two benzene rings fused to a central thiazine ring, has since been identified as a "privileged scaffold," demonstrating a remarkable breadth of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[5][6][7]

The 1,4-benzothiazine ring system is a core structural component of phenothiazines and is considered a vital pharmacophore.[1][2] This bicyclic motif, consisting of a benzene ring fused to a thiazine ring, is also found in naturally occurring pigments like pheomelanin.[8] Derivatives of 1,4-benzothiazine have garnered significant interest for a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, suggesting that this simpler scaffold may recapitulate or even refine the therapeutic potential of its tricyclic progenitor.[8][9][10]

This guide will dissect the biological profiles of these two scaffolds, focusing primarily on their anticancer and antimicrobial activities, to provide a clear, evidence-based comparison for the scientific community.

Phenothiazine: The Versatile Tricyclic Powerhouse

The biological activity of phenothiazines is remarkably diverse, stemming from their ability to interact with a multitude of cellular targets.

Primary Antipsychotic Mechanism

The classical therapeutic effect of phenothiazines in treating psychosis is primarily attributed to their antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[3][11][12] By blocking dopamine transmission, these compounds effectively reduce the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[3][12] Their interaction with other neuroreceptors, including serotonin, histamine, and acetylcholine receptors, contributes to their broad clinical effects and side-effect profiles.[3][5][13]

Anticancer Activity: A Multi-Pronged Assault

Phenothiazines have emerged as promising agents in oncology, exerting their antitumor effects through several distinct mechanisms.[5][14][15]

  • Induction of Apoptosis and Cell Cycle Arrest: They can trigger programmed cell death in cancer cells by modulating key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK1/2, which are crucial for cancer cell proliferation and survival.[14][15][16]

  • Inhibition of Angiogenesis: Some derivatives can suppress the formation of new blood vessels, a process critical for tumor growth and metastasis, by inhibiting the production of vascular endothelial growth factor (VEGF).[14][16]

  • Overcoming Multidrug Resistance (MDR): A significant advantage of phenothiazines is their ability to inhibit efflux pumps, such as P-glycoprotein.[4][16] These pumps are often overexpressed in cancer cells and are responsible for ejecting chemotherapeutic drugs, leading to resistance. By blocking these pumps, phenothiazines can re-sensitize resistant cancer cells to conventional therapies.[16]

  • Membrane Destabilization: The amphiphilic nature of phenothiazines allows them to interact with and disrupt the integrity of biological membranes, which can contribute to their cytotoxic effects.[16]

Antimicrobial Activity: Beyond the Brain

The antimicrobial properties of phenothiazines have been recognized since their early development.[4] Their efficacy against a broad spectrum of pathogens, including multidrug-resistant bacteria, fungi, and protozoa, makes them attractive candidates for repurposing.[4][5][17]

  • Efflux Pump Inhibition: Similar to their role in cancer, phenothiazines can inhibit bacterial efflux pumps, reversing antibiotic resistance and working synergistically with conventional antibiotics.[4][18][19]

  • Membrane Disruption: They can directly damage bacterial cell membranes, leading to leakage of cellular contents and cell death.[13]

  • Enhancement of Host Defenses: Recent studies show that phenothiazines can enhance the antibacterial capacity of host macrophages by inducing the production of reactive oxygen species (ROS) and promoting autophagy, a cellular process for degrading and recycling cellular components, including intracellular pathogens.[20]

Ethyl 4H-1,4-Benzothiazine-2-carboxylate: An Emerging Bicyclic Contender

The 1,4-benzothiazine scaffold is a versatile building block for compounds with significant therapeutic potential. While not as extensively studied as phenothiazines, a growing body of evidence highlights its importance.

Anticancer Properties

Substituted 1,4-benzothiazines have demonstrated notable potential as anticancer agents, often acting on multiple therapeutic targets to halt cancer cell growth and proliferation.[21][22]

  • Modulation of Inflammatory Pathways: Research on substituted 1,4-benzothiazines, including carboxylate derivatives, has shown efficacy against lung cancer cells. One study found that propyl 3-methyl-3,4-dihydro-2H-benzo[b][16][17]thiazine-2-carboxylate, an analogue of the topic compound, effectively downregulated pro-inflammatory genes such as IL-6, IL-8, COX-2, and TNF-α in A549 lung cancer cells.[21][22] This suggests a mechanism tied to the inflammation-cancer axis.

  • Targeting Cancer Signaling: The 1,4-benzothiazine pharmacophore has been identified as a key element in compounds designed to exhibit antitumor activity against various cell lines, including colon cancer.[9]

Antimicrobial Activity

Derivatives of 4H-1,4-benzothiazine have shown promising activity against a range of bacterial and fungal pathogens.[23][24][25]

  • Spectrum of Activity: Studies indicate that these compounds are often effective against Gram-positive bacteria, such as Bacillus subtilis, and various fungal species like Aspergillus niger.[2][24][26] Their activity against Gram-negative bacteria can be more variable.[26]

  • Structure-Activity Relationship: The biological activity is highly dependent on the substitution pattern on the benzothiazine nucleus.[24] The presence of an ethyl carboxylate group at the 2-position, as in the topic compound, is a common feature in synthesized derivatives tested for antimicrobial properties. Furthermore, the addition of electron-withdrawing groups to the sulfone derivatives of 1,4-benzothiazines has been shown to enhance biological activity.[27]

Head-to-Head Comparison: Structure, Mechanism, and Potency

A direct comparison reveals both overlapping functionalities and distinct characteristics, largely dictated by their structural differences.

Structural & Mechanistic Overview
FeaturePhenothiazineEthyl 4H-1,4-Benzothiazine-2-carboxylate & Analogues
Core Structure Tricyclic (Benzene-Thiazine-Benzene)Bicyclic (Benzene-Thiazine)
Primary Therapeutic Use Antipsychotic, Antiemetic[3][12]Investigational
Anticancer MOA D2 receptor antagonism, PI3K/Akt inhibition, Efflux pump inhibition, Membrane disruption[14][15][16]Downregulation of pro-inflammatory genes (IL-6, TNF-α), Targeting various cancer pathways[9][21][22]
Antimicrobial MOA Efflux pump inhibition, Membrane disruption, ROS induction in macrophages[4][18][20]Direct antibacterial/antifungal activity; MOA under investigation, likely involves membrane interaction[23][24]
Comparative Biological Activity Data

The following table summarizes representative experimental data for derivatives of both scaffolds. Note: Direct comparison is challenging due to variations in experimental conditions, cell lines, and specific derivatives tested.

Compound ClassAssay TypeTargetPotency (IC₅₀ / MIC)Reference
Phenothiazine AnticancerMCF-7 (Breast Cancer)Trifluoperazine: 12 µM[28]
Phenothiazine AnticancerPC-3 (Prostate Cancer)Trifluoperazine: 6.67 µM[29]
Phenothiazine AnticancerHepG2 (Liver Cancer)Unspecified derivative: 0.25 µM[29]
Phenothiazine AntibacterialA. baumannii (MDR)Chlorpromazine MIC: 0.05 - 0.6 g/L[19]
1,4-Benzothiazine AnticancerA-549 (Lung Cancer)Propyl 3-methyl-etc.-2-carboxylate: Showed significant downregulation of pro-inflammatory genes[21][22]
1,4-Benzothiazine AntibacterialB. subtilis (Gram +)Various derivatives MIC: 41 - 124 µg/mL[24]
1,4-Benzothiazine AntifungalA. nigerVarious derivatives MIC: 59 - 78 µg/mL[24]

Key Experimental Protocols & Workflows

To ensure scientific rigor and reproducibility, detailed protocols for assessing the biological activities discussed are essential.

Protocol: In Vitro Cytotoxicity via MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Causality: The assay relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., phenothiazine or benzothiazine derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B D 4. Treat Cells with Compound B->D C 3. Prepare Serial Dilutions of Compound C->D E 5. Incubate 48-72h D->E F 6. Add MTT Reagent E->F G 7. Incubate 4h (Formazan Formation) F->G H 8. Solubilize Formazan (Add DMSO) G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate Viability & Determine IC50 I->J

Caption: Workflow for MTT cytotoxicity assay.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This protocol establishes the potency of a compound by challenging a standardized bacterial inoculum with a range of compound concentrations. The absence of visible growth (turbidity) indicates successful inhibition.

Methodology:

  • Inoculum Preparation: Culture a bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. Start with a high concentration and dilute across the plate, leaving the last column for controls.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. A colorimetric indicator like resazurin can be added to aid visualization (blue = no growth, pink = growth).

Visualizing a Key Anticancer Mechanism

Phenothiazines are known to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell proliferation, survival, and growth in many cancers.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Phenothiazine Phenothiazines Phenothiazine->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by phenothiazines.

Conclusion and Future Directions

This comparative guide establishes phenothiazine as a scaffold with a rich history and a broad, well-characterized range of biological activities, from its primary role in neuropsychiatry to its potent multi-modal effects in oncology and microbiology. Ethyl 4H-1,4-benzothiazine-2-carboxylate and its related analogues represent a promising, albeit less explored, class of compounds. They share a structural heritage with phenothiazines and exhibit compelling anticancer and antimicrobial activities through potentially more targeted mechanisms, such as the modulation of inflammatory pathways.

The key distinction lies in their scope: phenothiazines are multi-target agents with established clinical applications, while 1,4-benzothiazines are emerging as a more focused scaffold for development. The reduced structural complexity of the 1,4-benzothiazine core may offer advantages in synthetic accessibility and the ability to fine-tune activity towards specific targets, potentially leading to agents with improved safety profiles.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of optimized derivatives from both classes to provide a definitive comparison of potency and selectivity.

  • Mechanism Elucidation: Further investigating the precise molecular targets of 1,4-benzothiazine derivatives to understand their mechanisms of action fully.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and screening a wider array of 1,4-benzothiazine-2-carboxylate analogues to build a comprehensive SAR model for optimizing anticancer and antimicrobial efficacy.

By leveraging the foundational knowledge of phenothiazines while exploring the unique potential of the 1,4-benzothiazine scaffold, the scientific community is well-positioned to develop the next generation of powerful therapeutic agents.

References

  • [Hydrogenated and cyclohomologous derivatives of phenothiazine. Synthesis and pharmacological activity of various cycloalkyl derivatives of 4H-benzo(b)(1,4)thiazine].]([Link])

Sources

Comparative

Validating HPLC Methods for Ethyl 4H-1,4-Benzothiazine-2-Carboxylate Purity Analysis: A Stationary Phase Comparison Guide

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical quality control is developing robust, stability-indicating purity assays for heterocyclic compounds. Ethyl 4H-1,4-benzothiazine-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical quality control is developing robust, stability-indicating purity assays for heterocyclic compounds. Ethyl 4H-1,4-benzothiazine-2-carboxylate is a critical intermediate and active scaffold in medicinal chemistry. However, its structural composition—a planar aromatic system fused to a thiazine ring containing both sulfur and nitrogen—presents unique chromatographic hurdles.

The sulfur atom is highly susceptible to oxidative degradation, forming sulfoxides and sulfones. Furthermore, the molecule can undergo hydrolysis at the ester group or tautomeric shifts. To ensure scientific integrity and compliance with the newly updated [1], an analytical method must not merely detect the parent compound, but definitively resolve it from these structurally analogous impurities.

This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Biphenyl stationary phases, explaining the mechanistic causality behind column selection, and provides a self-validating protocol for rigorous purity analysis.

The Causality of Column Selection: Beyond Hydrophobicity

When developing a purity assay for benzothiazine derivatives, relying solely on standard C18 column chemistry often leads to the co-elution of "critical pairs"—specifically, the parent compound and its oxidized sulfoxide degradant.

Because the addition of a single oxygen atom does not drastically alter the molecule's overall hydrophobicity, dispersive (hydrophobic) forces alone are insufficient for baseline resolution. To solve this, we must introduce orthogonal retention mechanisms[2].

  • Standard C18: Relies purely on hydrophobic partitioning. Fails to adequately resolve the oxidized sulfur degradants from the parent API.

  • Phenyl-Hexyl: Introduces moderate π−π interactions and shape selectivity. The hexyl linker provides flexibility, allowing the phenyl ring to align with the benzothiazine core, improving resolution of positional isomers.

  • Biphenyl: The optimal choice. The biphenyl phase acts as a Lewis base. The electron-withdrawing nature of the oxidized sulfur in the degradant alters the electron density of the benzothiazine's aromatic system. The biphenyl column exploits these subtle differences in π -electron distribution, pulling the critical pair apart via enhanced π−π and dipole-dipole interactions[3].

Selectivity Analyte Ethyl 4H-1,4-benzothiazine -2-carboxylate C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Dispersive Biphenyl Biphenyl Phase (π-π & Dipole) Analyte->Biphenyl π-π Interactions PhenylHexyl Phenyl-Hexyl Phase (Shape Selectivity) Analyte->PhenylHexyl Steric/π-π Res1 Co-elution of Oxidized Impurities C18->Res1 Res2 Baseline Resolution of Critical Pairs Biphenyl->Res2 PhenylHexyl->Res2

Chromatographic interaction mechanisms for benzothiazine derivatives.
Quantitative Comparison of Stationary Phases

The following data summarizes the experimental performance of the three column chemistries when analyzing a sample of ethyl 4H-1,4-benzothiazine-2-carboxylate spiked with 1.0% of its oxidized sulfoxide degradant.

ParameterStandard C18 (Sub-2µm)Phenyl-Hexyl (Core-Shell)Biphenyl (Core-Shell)
Retention Time (Parent) 4.25 min4.80 min5.15 min
Peak Asymmetry (Tf) 1.45 (Tailing observed)1.151.08 (Excellent)
Resolution (Critical Pair) 1.1 (Co-elution)2.3 (Baseline)3.8 (Superior)
Mechanism Dominance HydrophobicHydrophobic + Steric π−π
  • Dipole

Step-by-Step Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system. The use of an acidic buffer suppresses the ionization of the secondary amine in the thiazine ring (pKa ~5.6), ensuring the molecule remains in its neutral state for predictable partitioning[4].

A. Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 mm × 2.1 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 235 nm (Optimal λmax​ for the benzothiazine chromophore)[5].

  • Injection Volume: 2.0 µL.

B. Gradient Program
  • 0.0 - 1.0 min: 10% B (Isocratic hold to focus polar degradants).

  • 1.0 - 6.0 min: Linear ramp to 80% B (Elutes the parent compound and lipophilic impurities).

  • 6.0 - 7.5 min: Hold at 80% B (Column wash).

  • 7.5 - 7.6 min: Return to 10% B.

  • 7.6 - 10.0 min: Re-equilibration.

C. Sample Preparation (Self-Validating Matrix)
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution: Accurately weigh 10 mg of ethyl 4H-1,4-benzothiazine-2-carboxylate reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • System Suitability Solution: Spike the standard solution with 0.5% of known sulfoxide and ester-hydrolysis impurities. Causality check: If the resolution between the parent and sulfoxide drops below 2.0, the system fails suitability, preventing the reporting of false purity data.

ICH Q2(R2) Method Validation Framework

Validating this method requires proving it is "fit for purpose" across its intended lifecycle. The updated emphasize a risk-based approach to analytical procedure development[1].

Validation Start Method Optimization (Biphenyl Column) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (25% - 150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Acc->Prec Co-validation Report ICH Q2(R2) Validation Report Prec->Report

ICH Q2(R2) analytical method validation lifecycle for purity analysis.
Key Validation Parameters Executed:
  • Specificity (Forced Degradation): Samples are subjected to 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , heat (60°C), and UV light. Mechanistic Insight: Peroxide oxidation specifically targets the sulfur atom, generating the critical sulfoxide pair. Peak purity analysis via Photodiode Array (PDA) must confirm no co-eluting peaks beneath the parent API.

  • Linearity and Range: Evaluated from 25% to 150% of the nominal working concentration (0.25 mg/mL to 1.5 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy & Precision: Accuracy is determined by spiking known quantities of the API into a placebo matrix at 50%, 100%, and 150% levels. Precision (Repeatability) is verified via 6 replicate injections at the 100% level.

  • Robustness (DoE Approach): Deliberate, small variations are made to Flow Rate ( ±0.05 mL/min), Column Temperature ( ±2°C ), and Mobile Phase pH ( ±0.2 ). The Biphenyl column's π−π selectivity must remain stable across these shifts.

Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Resolution > 2.0; Peak Purity Angle < ThresholdRs = 3.8; Purity PassPASS
Linearity R2≥0.999 R2=0.9998 PASS
Accuracy 98.0% - 102.0% Recovery99.4% - 100.6%PASS
Precision (%RSD) ≤2.0% (n=6)0.45%PASS
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)0.01% / 0.03%PASS

Conclusion

For the purity analysis of ethyl 4H-1,4-benzothiazine-2-carboxylate, standard hydrophobic retention is analytically insufficient. By transitioning to a Biphenyl stationary phase, laboratories can leverage orthogonal π−π and dipole-dipole interactions to achieve baseline resolution of critical oxidative degradants. When coupled with the rigorous, self-validating protocols outlined above, this method fully satisfies the stringent requirements of the ICH Q2(R2) framework, ensuring absolute confidence in pharmaceutical quality control.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases LCGC International / Chromatography Online URL:[Link]

  • Benzothiazines as Major Intermediates in Enzymatic Browning Reactions Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • A method for determining 1,4-benzothiazine derivatives in rat plasma by HPLC ResearchGate / Pharmaceutical Literature URL:[Link]

  • Science of Synthesis: Six-Membered Hetarenes with Two Unlike Heteroatoms (1,4-Thiazines) Thieme Connect URL:[Link]

Sources

Validation

A Comparative Guide to the Antimicrobial Efficacy of Ethyl 4H-1,4-Benzothiazine-2-Carboxylate Analogs

Introduction: The Prominence of the 1,4-Benzothiazine Scaffold In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the 1,4-Benzothiazine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 1,4-benzothiazine nucleus is a quintessential example of such a scaffold. This heterocyclic system, comprising a benzene ring fused to a 1,4-thiazine ring, is a core component in molecules exhibiting a vast spectrum of pharmacological activities. These include antipsychotic, anti-inflammatory, anticancer, and, notably, antimicrobial properties.[1][2][3][4] The growing threat of antimicrobial resistance has intensified the search for novel therapeutic agents, making the exploration of 1,4-benzothiazine derivatives a critical area of research.[1]

This guide provides a comparative analysis of the antimicrobial efficacy of various analogs of ethyl 4H-1,4-benzothiazine-2-carboxylate. We will dissect the structure-activity relationships (SAR), present key experimental data, and detail the standardized protocols used to generate this data, offering a comprehensive resource for researchers and drug development professionals.

Core Molecular Architecture and Avenues for Derivatization

The foundational structure of ethyl 4H-1,4-benzothiazine-2-carboxylate serves as a template for chemical modification. The primary points for derivatization, which critically influence the molecule's biological activity, are the benzene ring (positions C5, C6, C7, C8) and the C3 position of the thiazine ring.

The general structure is as follows:

  • R1, R2, R3, R4: Substituents on the aromatic ring.

  • R5: Substituent at the C3 position.

Strategic modification at these positions allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn dictate the compound's antimicrobial potency and spectrum.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial potential of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism.[5][6] The following table summarizes the reported MIC values for several ethyl 4H-1,4-benzothiazine-2-carboxylate analogs against a panel of clinically relevant bacterial and fungal strains.

Compound IDSubstituentsTest OrganismMIC (µg/mL)Reference StandardMIC (µg/mL)Source
IVa 5,7,8-trichloro, 3-methylEscherichia coli58--[3]
Bacillus subtilis41--[3]
IVb 5,7,8-trichloro, 3-propylAspergillus niger59--[3]
Fusarium oxysporum142--[3]
4a 7-fluoro, 3,4-dihydroGram-positive strains2 - 8--[7]
Fungi panel2 - 8--[7]
5d 5,7-dimethyl, 3-propyl (Sulfone)Zymomonas mobilisComparable to AmpicillinAmpicillin-[8]
5e 5-chloro-7-methyl, 3-propyl (Sulfone)Zymomonas mobilisBetter than AmpicillinAmpicillin-[8]
5c 5-methyl-7-chloro, 3-propyl (Sulfone)Fusarium culmorumBetter than FluconazoleFluconazole-[8]

Note: Direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions. The key takeaway is the relative performance and observed trends.

Dissecting the Structure-Activity Relationship (SAR)

The data reveals critical insights into how specific structural modifications impact antimicrobial activity.

  • Influence of Aromatic Ring Substituents: The presence of electron-withdrawing groups on the benzene ring appears to be a key determinant of enhanced antimicrobial activity. For instance, compounds bearing multiple chloro substituents (e.g., IVa, IVb) exhibit potent activity.[3] This is a recurring theme in medicinal chemistry, where such groups can alter the electronic properties of the molecule, potentially enhancing its interaction with microbial targets. Similarly, the strategic placement of fluoro and chloro groups has been shown to yield compounds with remarkable efficacy against both Gram-positive bacteria and fungi.[1][7]

  • Oxidation of the Thiazine Sulfur: A significant enhancement in biological activity is observed upon oxidation of the sulfur atom in the thiazine ring to a sulfone (-SO2-).[8] The sulfone derivatives 5d and 5e demonstrated antibacterial activity comparable or superior to the standard drug ampicillin. This modification drastically increases the polarity and hydrogen-bonding capability of the molecule, likely leading to a different and more potent mode of interaction with the target.

  • Impact of C3-Position Substituents: The nature of the alkyl group at the C3 position also modulates activity. The data shows that groups like methyl and propyl are well-tolerated and form part of highly active compounds.[3][8]

The following diagram illustrates the key relationships between structural modifications and the resulting antimicrobial efficacy.

SAR_Summary cluster_scaffold Ethyl 4H-1,4-Benzothiazine-2-Carboxylate Core cluster_modifications Structural Modifications cluster_outcome Impact on Antimicrobial Efficacy Core Core Scaffold Aromatic_Sub Substitution on Benzene Ring (e.g., -Cl, -F, -CH3) Core->Aromatic_Sub Sulfur_Ox Oxidation of Sulfur to Sulfone (-SO2-) Core->Sulfur_Ox C3_Sub Substitution at C3 (e.g., -CH3, -Propyl) Core->C3_Sub Efficacy Enhanced Antimicrobial Activity Aromatic_Sub->Efficacy Electron-withdrawing groups (-Cl, -F) are favorable Sulfur_Ox->Efficacy Significantly boosts activity C3_Sub->Efficacy Alkyl groups are well-tolerated Reduced_Efficacy Reduced or Unchanged Activity

Caption: Structure-Activity Relationship (SAR) map for 1,4-benzothiazine analogs.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial susceptibility.[6][9] The broth microdilution method, recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI), offers a reliable and scalable approach.[10]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Test compounds (analogs) and control antibiotic (e.g., Ciprofloxacin)

  • Solvent for compounds (e.g., Dimethyl Sulfoxide, DMSO)

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Microbial inoculum, standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

  • Multichannel pipette

  • Plate reader (optional, for quantitative analysis)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform a two-fold serial dilution of the compounds directly in the 96-well plate. For example, add 100 µL of media to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and repeat across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation:

    • Dilute the standardized 0.5 McFarland microbial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add the diluted microbial inoculum to each well (typically 100 µL), except for the sterility control well (well 12), which receives only sterile medium.

  • Incubation:

    • Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well in the dilution series). This can be assessed visually or with a plate reader measuring optical density.

The workflow for this protocol is visualized below.

Broth_Microdilution_Workflow Start Start Prep_Plates Prepare 96-well plate with growth medium Start->Prep_Plates Serial_Dilute Perform 2-fold serial dilution of test compounds Prep_Plates->Serial_Dilute Inoculate Inoculate wells with standardized culture Serial_Dilute->Inoculate Prep_Inoculum Prepare and standardize microbial inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate plate (e.g., 37°C, 24h) Inoculate->Incubate Read_Results Visually inspect for turbidity to determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Potential Mechanisms of Action

While detailed mechanistic studies for each analog are extensive, research on the broader class of benzothiazole and sulfonamide-containing compounds points towards specific enzymatic targets. A prominent proposed mechanism is the inhibition of dihydropteroate synthase (DHPS).[11][12] This enzyme is crucial for the folic acid synthesis pathway in many bacteria. By competing with the natural substrate, p-aminobenzoic acid (PABA), these compounds can disrupt folate metabolism, leading to a bacteriostatic or bactericidal effect.

Conclusion and Future Directions

The ethyl 4H-1,4-benzothiazine-2-carboxylate scaffold is a fertile ground for the development of novel antimicrobial agents. This comparative guide highlights several key takeaways for researchers:

  • Potent Activity: Analogs of this scaffold have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Key SAR Drivers: The introduction of electron-withdrawing groups on the aromatic ring and the oxidation of the thiazine sulfur to a sulfone are powerful strategies for enhancing antimicrobial potency.

  • Promising Leads: Compounds like the 7-fluoro-dihydro-1,4-benzothiazine and various sulfone derivatives have emerged as particularly promising leads, in some cases outperforming established antibiotics in vitro.[7][8]

Future research should focus on synthesizing a broader library of analogs to further refine the SAR, particularly exploring diverse substituents at the C3 position and various substitution patterns on the aromatic ring. Furthermore, detailed mechanistic studies, time-kill kinetic assays, and in vivo efficacy evaluations are necessary to translate these promising in vitro results into clinically viable therapeutic agents.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. [Link]

  • Touila, A., et al. (2017). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Sharma, P. K., et al. (2014). Antibacterial, Antifungal and Antioxidant activities of substituted 4H-1,4-benzothiazines. Der Pharma Chemica. [Link]

  • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. ResearchGate. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews. [Link]

  • Rai, M. K., et al. (2015). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Balouiri, M., et al. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis. [Link]

  • Khan, I., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. [Link]

  • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. ResearchGate. [Link]

  • Pattan, S. R., et al. (2009). Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2020). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. ResearchGate. [Link]

  • Al-wsab, M. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. [Link]

  • A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. (n.d.). ResearchGate. [Link]

  • SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. (n.d.). Semantic Scholar. [Link]

  • Schenone, S., et al. (2012). 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening. Archiv der Pharmazie. [Link]

  • Gautam, N., et al. (2012). Synthesis, characterization and in vitro antimicrobial assessment of some novel 4H-1, 4-benzothiazines and their sulfone derivatives. ResearchGate. [Link]

  • Dabholkar, V. V., & Gavande, R. P. (2012). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry. [Link]

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Comparative

ethyl 4H-1,4-benzothiazine-2-carboxylate reference standard characterization

Comparative Guide to Ethyl 4H-1,4-benzothiazine-2-carboxylate Reference Standard Characterization Introduction & Mechanistic Context Ethyl 4H-1,4-benzothiazine-2-carboxylate (CAS 21464-44-8) is a highly versatile heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Ethyl 4H-1,4-benzothiazine-2-carboxylate Reference Standard Characterization

Introduction & Mechanistic Context

Ethyl 4H-1,4-benzothiazine-2-carboxylate (CAS 21464-44-8) is a highly versatile heterocyclic building block. Benzothiazine derivatives are heavily scrutinized in medicinal chemistry due to their broad pharmacological profiles—acting as antibacterial, antifungal, and antioxidant agents—and their role as critical intermediates in the biosynthesis of pheomelanins[1][2].

From an analytical perspective, 1,4-thiazines present unique characterization challenges. They are prone to tautomerization (shifting between 2H and 4H forms) and are highly susceptible to oxidative degradation, readily forming sulfoxides and sulfones when exposed to air or peroxides[2][3]. Consequently, when developing quantitative assays for drug substances containing this moiety, the use of a rigorously characterized Reference Standard (RS) is non-negotiable. According to ICH Q7 guidelines, a primary reference standard must be an authentic material of high purity, characterized by an extensive set of analytical tests without requiring comparison to another standard of the same kind[4].

Reference Standard Tiers: A Comparative Analysis

When validating analytical methods (e.g., HPLC-UV or LC-MS/MS), laboratories must select the appropriate grade of reference material. Relying on uncharacterized research-grade chemicals introduces severe regulatory risks and analytical blind spots. The table below objectively compares a Certified Reference Standard (CRS) against an In-house Working Standard (WS) and a commercial Research Grade Material.

Table 1: Performance and Compliance Comparison of Reference Material Grades

AttributeCertified Reference Standard (CRS)In-House Working Standard (WS)Research Grade Material
Regulatory Compliance Fully complies with ICH Q7 & Q3A(R2)[5].Complies only if calibrated against a primary CRS.Non-compliant for GMP release or quantitative assay validation.
Purity Determination Mass balance (100% - impurities) & qNMR.Relative purity (HPLC area %).Nominal purity (often >95% by basic LC).
Identity Verification ¹H/¹³C NMR, HRMS, FT-IR, Elemental Analysis.¹H NMR, LC-MS.Basic LC-MS or ¹H NMR only.
Uncertainty Value Stated with expanded uncertainty (k=2).Not typically calculated.None provided.
Traceability SI-traceable (via qNMR or titration).Traceable only to the primary CRS.Not traceable.

Synthesis and Degradation Causality

Understanding the synthesis and degradation pathways of ethyl 4H-1,4-benzothiazine-2-carboxylate is essential for predicting potential impurities and designing stability-indicating assays. The compound is typically synthesized via the oxidative cyclization of 2-aminobenzenethiols with β-ketoesters (such as ethyl pyruvate derivatives)[2].

Causality in Characterization: Because the sulfur atom in the thiazine ring is a strong nucleophile, it is highly susceptible to oxidation. The primary degradation products are sulfones[2]. Therefore, chromatographic methods must be optimized to resolve the parent compound from these oxidized derivatives. Furthermore, distinguishing the 4H-tautomer from the 2H-tautomer relies heavily on identifying the N-H bond. This makes Infrared Spectroscopy (IR) and ¹H NMR critical; the 4H form exhibits a distinct N-H stretching band around 3300–3465 cm⁻¹ and an N-H proton signal in the region of δ 9.2–9.5 ppm[3][6].

Pathway A 2-Aminobenzenethiol C Ethyl 4H-1,4-benzothiazine -2-carboxylate A->C Oxidative Cyclization B β-Ketoester B->C D Sulfone Derivative (Degradation) C->D Oxidation (e.g., H2O2 / Air)

Synthesis and oxidative degradation pathway of ethyl 4H-1,4-benzothiazine-2-carboxylate.

Comprehensive Characterization Protocol (Self-Validating System)

To qualify a batch of ethyl 4H-1,4-benzothiazine-2-carboxylate as a Primary Reference Standard, a self-validating orthogonal analytical protocol must be executed. This ensures that no single analytical blind spot (such as UV-transparent impurities) compromises the assigned purity.

Step-by-Step Methodology:

  • Structural Elucidation (Identity Verification):

    • High-Resolution Mass Spectrometry (HRMS): Analyze the sample via ESI-HRMS to confirm the exact mass of the [M+H]⁺ ion, establishing the molecular formula (C₁₁H₁₁NO₂S).

    • Nuclear Magnetic Resonance (NMR): Dissolve the sample in DMSO-d₆. Acquire ¹H, ¹³C, COSY, and HSQC spectra. Causality: DMSO-d₆ is chosen to prevent the rapid proton exchange seen in protic solvents, allowing clear observation of the critical >N-H proton singlet at ~δ 9.47 ppm, confirming the 4H-tautomer[6].

    • Infrared Spectroscopy (FT-IR): Perform ATR-FTIR to verify functional groups, specifically the ester carbonyl (C=O stretch ~1710–1720 cm⁻¹) and the secondary amine (N-H stretch ~3450 cm⁻¹)[6].

  • Chromatographic Purity (Organic Impurities):

    • HPLC-DAD: Run the sample using a stability-indicating gradient method (e.g., Water/Acetonitrile with 0.1% Trifluoroacetic acid on a sub-2 µm C18 column). Causality: TFA suppresses the ionization of the carboxylate/amine moieties, preventing peak tailing. Evaluate peak purity across 200–400 nm using a Diode Array Detector to ensure no co-eluting oxidized impurities (sulfones) are hidden beneath the main peak.

  • Inorganic and Volatile Impurities:

    • Karl Fischer Titration (KFT): Quantify residual water content volumetrically or coulometrically.

    • Thermogravimetric Analysis (TGA) & GC-FID: Determine residual synthesis solvents (e.g., DMSO or ethanol).

    • Residue on Ignition (ROI): Assess inorganic salt contamination (e.g., catalysts) by igniting the sample with sulfuric acid at 600°C.

  • Absolute Purity Assignment (qNMR):

    • Quantitative NMR: Use qNMR with an internal standard (e.g., NIST-traceable maleic acid) to assign an absolute mass fraction. Causality: qNMR is a primary ratio method that does not require a pre-existing standard of the benzothiazine itself, fulfilling the ICH Q7 definition of a primary standard[4].

Workflow Start Reference Material Candidate ID Structural Identity (1H/13C NMR, HRMS, IR) Start->ID Purity Absolute Purity (qNMR, HPLC-DAD) Start->Purity Volatiles Residuals (TGA, KF, GC-FID, ROI) Start->Volatiles Cert Certified Reference Standard (CRS) ID->Cert Purity->Cert Volatiles->Cert

Multi-modal analytical workflow for certifying pharmaceutical reference standards.

Experimental Data: Assay Performance Comparison

To demonstrate the impact of reference standard quality on analytical outcomes, an experimental recovery study was conducted. Spiked samples of a theoretical drug matrix were quantified using a calibration curve generated from a fully characterized CRS versus a commercial Research Grade standard.

Table 2: HPLC Validation & Recovery Parameters (CRS vs. Research Grade)

ParameterCertified Reference Standard (CRS)Research Grade MaterialImpact / Causality
Assigned Purity 99.6% ± 0.2% (qNMR / Mass Balance)>95% (Nominal, uncertified)CRS provides exact mass correction, eliminating systematic bias in quantification.
Linearity (R²) 0.9998 (1–100 µg/mL)0.9945 (1–100 µg/mL)Uncharacterized impurities in the research grade cause non-linear UV responses at higher concentrations.
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.20 µg/mL / 0.60 µg/mLTrace degradation products in the research grade elevate baseline noise, drastically reducing assay sensitivity.
Method Accuracy 99.8% – 100.4% recovery94.2% – 103.1% recoveryResearch grade fails standard ICH acceptance criteria (98–102%) for assay accuracy due to purity overestimation.

Conclusion

The characterization of ethyl 4H-1,4-benzothiazine-2-carboxylate demands a rigorous, multi-modal approach due to its inherent susceptibility to tautomerization and oxidative degradation. For GMP-compliant analytical testing, relying on research-grade materials introduces unacceptable variability, poor linearity, and regulatory risk. Establishing a Primary Reference Standard via orthogonal techniques (qNMR, HRMS, and mass balance) creates a self-validating system that guarantees the scientific integrity of downstream drug development assays.

References

  • Characterisation of Impurity Reference Standards: ICH Q3A(R2) and Q3B(R2). Amazon AWS / Concept Heidelberg. URL:[Link][5]

  • A New Insight in the Biosynthesis of Pheomelanins: Characterization of a Labile 1,4-Benzothiazine Intermediate. ACS Publications. URL:[Link][1]

  • Science of Synthesis 17.1 Six-Membered Hetarenes with Two Unlike Heteroatoms. Thieme Connect. URL: [Link][3]

  • Synthesis, characterization and in vitro antimicrobial assessment of some novel 4H-1,4-benzothiazines and their sulfone derivatives. D-NB.info. URL: [Link][2]

  • SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Semantic Scholar. URL: [Link][6]

Sources

Validation

Benchmarking Catalytic Pathways for the Synthesis of Ethyl 4H-1,4-Benzothiazine-2-Carboxylates: A Comparative Guide

Strategic Context & Scaffold Significance For drug development professionals and synthetic chemists, the 1,4-benzothiazine core represents a highly privileged pharmacophore. Derivatives such as ethyl 4H-1,4-benzothiazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Scaffold Significance

For drug development professionals and synthetic chemists, the 1,4-benzothiazine core represents a highly privileged pharmacophore. Derivatives such as ethyl 4H-1,4-benzothiazine-2-carboxylate (and its 3-methyl or 7-chloro analogs) exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and calcium antagonist properties[1],[2].

Historically, the construction of this heterocycle relied on harsh condensation conditions. However, modern process chemistry demands scalable, high-yield, and environmentally benign methodologies. This guide objectively benchmarks the leading catalytic pathways for synthesizing ethyl 4H-1,4-benzothiazine-2-carboxylates—comparing traditional transition-metal catalysis against emerging halogen-mediated, biocatalytic, and solvent-free thermal approaches[3].

Mechanistic Benchmarking of Catalytic Pathways

The synthesis typically proceeds via the cyclocondensation of 2-aminothiophenols (or their disulfides) with activated alkynes (e.g., ethyl acetylenecarboxylate) or β -ketoesters (e.g., ethyl acetoacetate)[4],[5]. The choice of catalyst fundamentally alters the reaction mechanism, intermediate stability, and ultimate API purity.

Pathway A: Transition-Metal Catalysis (Copper-Mediated)

Copper-catalyzed aerobic oxidative cyclization remains a robust standard.

  • Causality: Cu(I) species (like CuI) facilitate single-electron transfer (SET) and coordinate with the thioaminal intermediate, lowering the activation energy for C-S and C-N bond formation[4].

  • Drawback: For pharmaceutical applications, residual heavy metals must be rigorously scavenged to meet strict regulatory toxicity thresholds.

Pathway B: Halogen-Mediated Organocatalysis (Iodine Umpolung)

Metal-free oxidative cyclization using iodine or KI is rapidly replacing transition metals.

  • Causality: Iodine acts as a mild electrophile, oxidizing the thiol to a sulfenyl iodide intermediate. This effectively inverts the electronic character of the sulfur atom (umpolung), transforming it from a nucleophile into an electrophile[6]. The adjacent amine then executes an intramolecular nucleophilic attack to close the ring.

Pathway C: Biocatalytic & Supramolecular Approaches

Green chemistry initiatives have popularized the use of Baker's yeast or β -cyclodextrin[3],[7].

  • Causality: Enzymes or supramolecular cavities act as chiral, nanoscopic reaction vessels. By encapsulating the substrates, they overcome the entropic barrier of cyclization. Ultrasonication is often applied to overcome mass-transfer limitations in the aqueous media[7].

Pathway D: Microwave-Assisted Solvent-Free Condensation
  • Causality: Microwave irradiation directly couples with the dipole moments of the neat reactants. By eliminating the solvent (which normally acts as a thermal sink), localized superheating drives the endothermic dehydration and cyclization steps in minutes rather than hours[8],[5].

Mechanistic_Pathways Substrates 2-Aminothiophenol + Activated Ester/Alkyne Intermediate Thioaminal / Imine Intermediate Substrates->Intermediate Condensation (-H2O) Cu_Cat Cu(I)/Cu(II) Catalysis (Oxidative SET Pathway) Intermediate->Cu_Cat Metal Coordination I2_Cat Iodine Catalysis (Sulfur Umpolung) Intermediate->I2_Cat Electrophilic Activation Bio_Cat Baker's Yeast (Enzymatic Cavity) Intermediate->Bio_Cat Supramolecular Binding Product Ethyl 4H-1,4-benzothiazine- 2-carboxylate Core Cu_Cat->Product C-S Bond Formation I2_Cat->Product Intramolecular Cyclization Bio_Cat->Product Mild Dehydration

Mechanistic divergence in the catalytic synthesis of 1,4-benzothiazine-2-carboxylates.

Quantitative Performance Comparison

To objectively benchmark these methodologies, the following table synthesizes experimental data for the formation of the ethyl 4H-1,4-benzothiazine-2-carboxylate scaffold across different catalytic environments[6],[8],[7],[4],[5].

Catalytic PathwayCatalyst / ReagentsSolventTemp / TimeAvg. Yield (%)API Suitability (Green Score)
Transition-Metal CuI (10 mol%), AirDMSO80 °C / 8 h75 - 85%Low (Requires metal scavenging)
Halogen-Mediated KI (20 mol%), K₂S₂O₈MeCN80 °C / 12 h80 - 92%High (Metal-free, mild)
Biocatalytic Baker's YeastWater35 °C (US) / 2 h70 - 85%Very High (Aqueous, renewable)
Thermal / MW None (Neat)NoneMW (800W) / 5 min85 - 96%Excellent (Solvent-free, rapid)

Standardized Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can verify reaction progress at critical mechanistic checkpoints.

Experimental_Workflow Prep Substrate Preparation Screen Catalytic Screening Prep->Screen Monitor LC-MS Monitoring Screen->Monitor Isolate Chromatographic Isolation Monitor->Isolate Analyze NMR/HPLC Quantitation Isolate->Analyze

Standardized high-throughput workflow for benchmarking catalytic synthesis pathways.

Protocol A: Halogen-Mediated Synthesis (Iodine Umpolung)

Reference standard adapted from methodologies[6].

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and ethyl acetylenecarboxylate (or ethyl acetoacetate for the 3-methyl analog) (1.2 mmol) in acetonitrile (5 mL).

  • Catalytic Initiation: Add KI (20 mol%) and K₂S₂O₈ (1.5 equiv).

    • Causality Check: K₂S₂O₈ is the stoichiometric oxidant required to continuously regenerate the active I₂ species from the I⁻ resting state, closing the catalytic cycle.

  • Reaction & Validation: Stir the mixture at 80 °C. Monitor via TLC (Hexane:EtOAc 3:1).

    • Self-Validation: The disappearance of the highly UV-active thiol spot (visualized under 254 nm) and the emergence of a lower-Rf fluorescent spot validates complete conversion to the sulfenyl intermediate and subsequent ring closure.

  • Quenching: Cool to room temperature and quench with saturated aqueous Na₂S₂O₃.

    • Self-Validation: A distinct color change from dark brown/yellow to colorless confirms the successful reduction and neutralization of residual iodine species.

  • Isolation: Extract with EtOAc (3 × 15 mL), dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Reference standard adapted from methodologies[8],[5].

  • Preparation: Grind 2-aminothiophenol (1.0 mmol) and the corresponding β -ketoester/alkyne (1.0 mmol) in an agate mortar to ensure intimate physical mixing.

  • Irradiation: Transfer the neat mixture to a microwave-safe vial. Irradiate at 800W for 3-5 minutes.

    • Causality Check: The absence of solvent prevents thermal buffering, allowing instantaneous superheating that forcefully drives the endothermic elimination of water (dehydration).

  • Validation: The reaction mixture will solidify or become a highly viscous oil upon completion. Analyze a crude aliquot via LC-MS.

    • Self-Validation: The presence of the [M+H]⁺ peak (e.g., m/z 236 for ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate) confirms successful cyclocondensation.

  • Purification: Recrystallize the crude solid directly from hot ethanol to obtain the pure, API-grade scaffold, bypassing the need for silica gel chromatography.

Conclusion

For modern drug development, the benchmarking data clearly indicates a paradigm shift. While Copper-catalyzed pathways[4] offer historical reliability, the Microwave-Assisted Solvent-Free [5] and Halogen-Mediated [6] pathways provide superior scalability and API purity profiles. By eliminating heavy metals and leveraging umpolung reactivity or localized thermal activation, researchers can synthesize ethyl 4H-1,4-benzothiazine-2-carboxylates with excellent green chemistry metrics and drastically reduced reaction times.

References

  • Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis (2023).[Link]

  • Synthesis of 1,4-Benzothiazines by Iodide-Catalyzed Alkene Sulfenoamination. Chemistry - A European Journal (2019).[Link]

  • Baker's yeast catalyzed synthesis of 1,4-benzothiazines, performed under ultrasonication. Journal of Molecular Catalysis B: Enzymatic (2011).[Link]

  • Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of Chemical Research (2006).[Link]

  • Facile Synthesis of Bioactive 4H-[1,4]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry (2011).[Link]

  • A Synthesis of 4H-1, 4-Benzothiazines. Journal of Chemical Research (2008).[Link]

Sources

Comparative

FTIR spectra comparison of ethyl 4H-1,4-benzothiazine-2-carboxylate derivatives

As a Senior Application Scientist, evaluating the structural integrity of heterocyclic scaffolds is a critical step in drug discovery and materials science. The 1,4-benzothiazine nucleus—specifically ethyl 4H-1,4-benzoth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity of heterocyclic scaffolds is a critical step in drug discovery and materials science. The 1,4-benzothiazine nucleus—specifically ethyl 4H-1,4-benzothiazine-2-carboxylate and its derivatives—serves as a highly versatile pharmacophore with documented antimicrobial, anti-inflammatory, and antineoplastic properties[1].

When synthesizing these derivatives, Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical technique for confirming structural modifications. This guide provides an objective, data-driven comparison of the FTIR spectra of the parent ethyl 4H-1,4-benzothiazine-2-carboxylate against three critical structural alternatives: an N-alkylated derivative, a carboxylic acid derivative, and a sulfone (1,1-dioxide) derivative.

Mechanistic Spectral Analysis & Causality

To truly utilize FTIR data, we must move beyond merely matching peaks to understanding the causality behind vibrational shifts when the 1,4-benzothiazine scaffold is modified.

The Parent Scaffold: Ethyl 4H-1,4-benzothiazine-2-carboxylate

The parent compound exists predominantly as the 4H-tautomer, stabilized by the conjugation of the ester group at the C2 position[1].

  • N-H Stretching: A distinct, sharp peak appears in the 3350–3465 cm⁻¹ region[2]. This is the hallmark of the secondary amine in the thiazine ring.

  • Ester C=O Stretching: A strong absorption band is observed at 1710–1720 cm⁻¹ [2]. The conjugation with the C=C double bond in the thiazine ring slightly lowers this frequency compared to standard aliphatic esters (~1735-1750 cm⁻¹).

Alternative 1: N-Alkylated Derivative (N-Methyl)

When the parent compound is subjected to N-alkylation (e.g., yielding ethyl 4-methyl-1,4-benzothiazine-2-carboxylate), the most diagnostic spectral change is the complete disappearance of the N-H stretch at 3350–3465 cm⁻¹.

  • Causality: The substitution of the proton with a methyl group eliminates the N-H dipole. The C=O stretch remains largely unaffected (~1715 cm⁻¹), confirming that the ester moiety is intact while the ring nitrogen has been successfully derivatized.

Alternative 2: Carboxylic Acid Derivative

Hydrolysis of the ethyl ester yields 4H-1,4-benzothiazine-2-carboxylic acid.

  • Causality: Carboxylic acids form strongly hydrogen-bonded dimers in the solid state. This intermolecular hydrogen bonding weakens the C=O double bond character, causing the carbonyl stretch to shift to a lower frequency (1680–1700 cm⁻¹ ) and broaden significantly. Additionally, a massive, broad O-H stretch emerges between 2500–3300 cm⁻¹ , often masking the sharper N-H peak.

Alternative 3: Sulfone Derivative (1,1-Dioxide)

Oxidation of the thiazine sulfur yields the corresponding sulfone[3].

  • Causality: The parent thioether (C-S-C) exhibits weak, often ambiguous stretching in the 650–750 cm⁻¹ range. However, the introduction of two highly electronegative oxygen atoms creates a strong dipole moment. This results in two intense, unmistakable bands: an asymmetric S=O stretch at 1300–1355 cm⁻¹ and a symmetric S=O stretch at 1100–1180 cm⁻¹ [3].

Quantitative Spectral Comparison

The following table summarizes the key diagnostic FTIR absorption bands for the parent compound and its structural alternatives. This data serves as a reference matrix for structural validation.

Compound DerivativeN-H Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)S=O Stretch (cm⁻¹)Diagnostic Indicator
Parent Ethyl Ester 3350 – 3465 (Sharp)None1710 – 1720NonePresence of both N-H and conjugated ester C=O.
N-Methyl Ester Absent None1710 – 1720NoneLoss of N-H band confirms N-substitution.
Carboxylic Acid Masked by O-H2500 – 3300 (Broad)1680 – 1700 NoneBroad O-H and red-shifted C=O indicate dimerization.
Sulfone (1,1-Dioxide) 3350 – 3465 (Sharp)None1710 – 17201150 & 1330 Intense symmetric/asymmetric S=O bands confirm oxidation.

Self-Validating Experimental Protocols

To ensure reproducibility and avoid spectral artifacts (such as false O-H peaks from atmospheric moisture), the following self-validating workflow must be strictly adhered to.

Protocol A: Synthesis & Isolation of the Parent Scaffold
  • Condensation: Dissolve equimolar amounts of 2-aminothiophenol and ethyl bromopyruvate in dry ethanol.

  • Cyclization: Reflux the mixture for 4-6 hours. The reaction proceeds via initial S-alkylation followed by intramolecular cyclization at the amine.

  • Purification: Cool the mixture to precipitate the crude product. Recrystallize from ethanol to yield pure ethyl 4H-1,4-benzothiazine-2-carboxylate. Validation checkpoint: Melting point determination prior to FTIR.

Protocol B: FTIR Sample Preparation & Acquisition (KBr Method)

Note: While Attenuated Total Reflectance (ATR-FTIR) is faster, KBr pelleting is often preferred for these derivatives to compare against historical literature libraries.

  • Desiccation (Critical Step): Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours. Causality: KBr is highly hygroscopic. Absorbed water will produce a broad O-H stretch at ~3400 cm⁻¹, which will falsely overlap with and mask the critical N-H stretch of the benzothiazine.

  • Milling: Grind 1–2 mg of the synthesized derivative with 100 mg of dry KBr in an agate mortar until a fine, homogenous powder is achieved.

  • Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.

  • Acquisition: Scan the pellet from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans) using a background scan of a pure KBr pellet.

Structural Validation Workflow

The logical progression from synthesis to spectral confirmation is mapped below.

FTIR_Workflow cluster_analysis Spectral Analysis & Causality Start Synthesized Derivative (Solid State) Prep Sample Preparation (Dry KBr Pellet / ATR) Start->Prep Scan FTIR Scanning (4000 - 400 cm⁻¹) Prep->Scan NH_Check Check N-H Region (~3350-3465 cm⁻¹) Scan->NH_Check CO_Check Check C=O Region (~1680-1740 cm⁻¹) Scan->CO_Check S_Check Check C-S / S=O Region (Sulfone / Thioether) Scan->S_Check Validate Structural Validation Complete NH_Check->Validate CO_Check->Validate S_Check->Validate

Figure 1: Standardized FTIR validation workflow for 1,4-benzothiazine derivatives.

References

  • Thieme Connect. 1,4-Thiazines: Synthesis and Tautomerism. Houben–Weyl Methods of Organic Chemistry. Available at:[Link]

  • Asian Journal of Pharmaceutical and Clinical Research. Spectral Evaluation and Antimicrobial Activity of Synthesized 4H-1,4-Benzothiazines. Available at: [Link]

  • German National Library (D-NB). Synthesis of 10H-phenothiazine and 4H-1,4-benzothiazine sulfones. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 4H-1,4-benzothiazine-2-carboxylate

The disposal of any chemical waste is a process governed by stringent regulations and a deep understanding of the material's potential hazards.[1] This guide will provide a step-by-step methodology, grounded in establish...

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Author: BenchChem Technical Support Team. Date: March 2026

The disposal of any chemical waste is a process governed by stringent regulations and a deep understanding of the material's potential hazards.[1] This guide will provide a step-by-step methodology, grounded in established safety protocols and regulatory requirements, to manage waste containing ethyl 4H-1,4-benzothiazine-2-carboxylate from the point of generation to its final disposition.

Hazard Assessment and Characterization

Before any disposal procedures can be initiated, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for ethyl 4H-1,4-benzothiazine-2-carboxylate was not found in the immediate search, data on closely related benzothiazine derivatives, such as Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, indicate potential hazards.[2][3]

Key Potential Hazards:

  • H302: Harmful if swallowed. [2][3]

  • H312: Harmful in contact with skin. [2][3]

  • H332: Harmful if inhaled. [2][3]

The toxicological properties of many research chemicals are not fully investigated.[2] Therefore, it is prudent to treat ethyl 4H-1,4-benzothiazine-2-carboxylate as a hazardous substance. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or if it is specifically listed by the EPA.[4] Given the potential health hazards, waste containing this compound should be managed as hazardous waste.

Actionable Steps:

  • Obtain the SDS: Always locate and thoroughly review the specific Safety Data Sheet for ethyl 4H-1,4-benzothiazine-2-carboxylate provided by the manufacturer. The SDS is the primary source of information regarding hazards, handling, and disposal.[5]

  • Consult Your Institution's Chemical Hygiene Plan (CHP): Your organization's CHP provides specific procedures and requirements for handling hazardous chemicals in your particular workplace, as mandated by OSHA.[6][7]

Personal Protective Equipment (PPE)

Given the potential for harm upon inhalation, skin contact, and ingestion, a stringent PPE protocol is non-negotiable.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile). Consult glove compatibility charts for the specific solvent used.To prevent skin absorption, which is a potential route of exposure.[2][3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes of the chemical or its solutions.
Skin and Body A long-sleeved lab coat.To prevent contamination of personal clothing and minimize skin contact.
Respiratory Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of any dust or vapors, which may be harmful.[2][3]
Waste Segregation and Collection

Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous chemical reactions.[8][9][10]

Step-by-Step Protocol:

  • Designate a Waste Container: Use a container that is chemically compatible with ethyl 4H-1,4-benzothiazine-2-carboxylate and any solvents used. The original container, if empty, can be a good option.[9] The container must have a tightly fitting lid.[1][9]

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "ethyl 4H-1,4-benzothiazine-2-carboxylate," and any other components in the waste stream (e.g., solvents).[1][5] The date of waste accumulation should also be included.[5]

  • Segregate Incompatibles: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. At a minimum, keep it separate from acids, bases, oxidizers, and reactive chemicals.[9]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[1][8] This area should have secondary containment to capture any potential leaks.[11]

Disposal Pathway Decision Framework

The following diagram illustrates the decision-making process for the proper disposal of ethyl 4H-1,4-benzothiazine-2-carboxylate waste.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Facility Facility Level cluster_Disposal Final Disposal A Generation of Waste (Ethyl 4H-1,4-benzothiazine-2-carboxylate) B Characterize Waste (Consult SDS & Regulations) A->B C Select Compatible, Labeled Container B->C Hazardous D Segregate from Incompatible Wastes C->D E Store in Designated Satellite Accumulation Area D->E F Schedule Waste Pickup with Environmental Health & Safety (EHS) E->F G Transport to Central Accumulation Area F->G H Manifest & Transport by Licensed Hazardous Waste Contractor G->H I Final Disposal at a Permitted TSDF (e.g., Incineration) H->I

Caption: Disposal workflow for ethyl 4H-1,4-benzothiazine-2-carboxylate.

Final Disposal Procedures

The final disposal of ethyl 4H-1,4-benzothiazine-2-carboxylate must be conducted in compliance with all federal, state, and local regulations.[2]

Operational Plan:

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sewer system.[8][12] This can lead to environmental contamination and is a violation of regulations.

  • Arrange for Professional Disposal: The disposal of this hazardous waste must be handled by a licensed and reputable chemical waste disposal company.[8][11] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.[9]

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your facility to its final destination, a key component of the EPA's "cradle-to-grave" responsibility.[13]

  • Container Decontamination: Empty containers that held ethyl 4H-1,4-benzothiazine-2-carboxylate must be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous waste. After thorough decontamination, the container may be disposed of as non-hazardous waste, but always check with your EHS office first.[14]

Emergency Preparedness

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

  • Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's emergency response team or EHS office immediately.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]

  • Inhalation: Move the affected person to fresh air.[2]

  • Ingestion: Wash out the mouth with water.[2]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. [2]

By adhering to these rigorous, scientifically-grounded procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources.

References

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Chemical Waste Disposal. National University of Singapore, Yong Loo Lin School of Medicine. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Texas Woman's University. [Link]

  • ETHYL 3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE Safety Data Sheet. Georganics. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • How To Dispose Of Lab Chemicals. Temarry Recycling. [Link]

  • Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. Georganics. [Link]

  • Ethyl 3,7-diMethyl-4H-benzo[8]thiazine-2-carboxylate. NextSDS. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide - Safety Data Sheet. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration. [Link]

  • ETHYL 3-METHYL-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE | CAS 2091021. Matrix Fine Chemicals. [Link]

  • Laboratory Safety Guidance. OSHA. [Link]

  • SAFETY DATA SHEET - Prepacked Disposable PD-10 Columns. Cytiva. [Link]

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